Technical Documentation Center

(7-Nitro-1h-indol-3-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (7-Nitro-1h-indol-3-yl)methanamine

Core Science & Biosynthesis

Foundational

(7-Nitro-1h-indol-3-yl)methanamine synthesis and characterization

Technical Whitepaper: Strategic Synthesis and Structural Validation of (7-Nitro-1H-indol-3-yl)methanamine Executive Summary & Strategic Rationale The indole scaffold remains a "privileged structure" in drug discovery, se...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Synthesis and Structural Validation of (7-Nitro-1H-indol-3-yl)methanamine

Executive Summary & Strategic Rationale

The indole scaffold remains a "privileged structure" in drug discovery, serving as the core for countless alkaloids and synthetic pharmaceuticals. The specific target, (7-nitro-1H-indol-3-yl)methanamine , represents a high-value intermediate. The C3-aminomethyl group (tryptamine analog) is a critical pharmacophore for serotonergic receptor binding, while the C7-nitro group introduces unique electronic properties and metabolic stability profiles distinct from the common C5-substituted analogs.

The Synthetic Challenge: Direct functionalization of 7-nitroindole is complicated by the strong electron-withdrawing nature of the nitro group (


), which deactivates the indole ring toward electrophilic aromatic substitution (EAS). Furthermore, the synthesis of the primary amine requires chemoselective reduction —transforming a C=N or C

N bond without reducing the susceptible aromatic nitro group to an aniline.

This guide details a robust, scalable two-step protocol that circumvents these issues:

  • Vilsmeier-Haack Formylation: To install the C3-carbon handle.

  • Chemoselective Reductive Amination: Using a hydride donor that tolerates nitroarenes.

Retrosynthetic Analysis & Pathway Selection

To access the target primary amine, we evaluated three standard disconnections. The selected pathway (Route A) offers the highest atom economy and safety profile.

  • Route A (Selected): Formylation

    
     Reductive Amination.
    
    • Pros: High regioselectivity for C3; avoids energetic azide intermediates; mild conditions preserve the nitro group.

  • Route B (Mannich Base): Indole

    
     Gramine 
    
    
    
    Quaternary Salt
    
    
    Azide
    
    
    Amine.
    • Cons: Multi-step (4+ steps); involves toxic cyanides or explosive azides; "Gramine" formation is sluggish on electron-deficient indoles.

  • Route C (Cyano Reduction): Indole

    
     3-Cyano 
    
    
    
    Amine.
    • Cons: Reduction of nitriles often requires harsh conditions (LiAlH

      
       or H
      
      
      
      /Pd) that will reduce the nitro group.
Synthesis Logic Diagram

SynthesisPathway cluster_avoid Avoided Pathways SM 7-Nitroindole (Starting Material) Step1 Vilsmeier-Haack (POCl3, DMF) SM->Step1 Electrophilic Substitution Int Intermediate: 7-Nitroindole-3-carbaldehyde Step1->Int Hydrolysis Step2 Reductive Amination (NH4OAc, NaBH3CN) Int->Step2 Imine Formation & Reduction BadReduct H2 / Pd-C (Non-selective) Int->BadReduct Side Rxn Product Target: (7-Nitro-1H-indol-3-yl)methanamine Step2->Product Chemoselective Yield

Caption: Figure 1. Selected synthetic pathway highlighting the critical chemoselective reduction step.

Detailed Experimental Protocols

Phase 1: Synthesis of 7-Nitroindole-3-carbaldehyde

Reaction Type: Vilsmeier-Haack Formylation

Principle: The active electrophile, the chloroiminium ion (Vilsmeier reagent), attacks the electron-rich C3 position. Despite the deactivating 7-nitro group, the pyrrole ring remains sufficiently nucleophilic for this reaction, though slight heating is required compared to unsubstituted indole.

Materials:

  • 7-Nitroindole (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (1.2 eq)
    
  • N,N-Dimethylformamide (DMF) (5.0 eq - acts as solvent/reagent)

  • Ice/Water (for quenching)

  • NaOH (20% aq)

Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF to 0°C. Add

    
     dropwise over 20 minutes. Caution: Exothermic. Ensure internal temp < 10°C. Stir for 30 mins to generate the Vilsmeier salt (yellowish slush).
    
  • Addition: Dissolve 7-nitroindole in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 2-3 hours . (Monitoring: TLC shows disappearance of starting material and appearance of a polar aldehyde spot).

  • Quench: Pour the reaction mixture onto crushed ice (5x volume).

  • Basification: Carefully adjust pH to ~9 using 20% NaOH. The product will precipitate as a yellow/orange solid.

  • Isolation: Filter the solid, wash copiously with water, and recrystallize from Ethanol/DMF.

Yield Expectation: 75-85% Key Observation: The 7-nitro group may cause the product to be less soluble than typical indole aldehydes.

Phase 2: Chemoselective Reductive Amination

Reaction Type: One-Pot Reductive Amination

Principle: We must reduce the intermediate imine (formed from aldehyde + ammonia) without touching the nitro group. Sodium Cyanoborohydride (


)  is the reagent of choice because it is effective at pH 6-7 (where imine formation is favored) but is too mild to reduce nitro groups, ketones, or aldehydes directly.

Materials:

  • 7-Nitroindole-3-carbaldehyde (1.0 eq)

  • Ammonium Acetate (

    
    ) (10.0 eq - Excess source of ammonia)
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Methanol (Solvent)[1]

  • Molecular Sieves (3Å, optional but recommended)

Protocol:

  • Imine Formation: Suspend the aldehyde in dry Methanol. Add Ammonium Acetate and Molecular Sieves. Stir at room temperature for 1 hour. The mixture may clarify as the imine forms.

  • Reduction: Add

    
     in one portion.
    
  • Reaction: Stir at room temperature for 12–16 hours under Argon.

  • Workup (Critical):

    • Acidify carefully with 1N HCl to pH ~2 (to quench excess hydride and decompose boron complexes). Caution: HCN gas evolution possible; perform in a fume hood.

    • Extract with Ethyl Acetate (removes unreacted neutral aldehyde). Discard organic layer.

    • Basify the aqueous layer to pH >10 using NaOH. The amine product will precipitate or oil out.

    • Extract the aqueous layer with Dichloromethane (DCM) (3x).

  • Purification: Dry DCM extracts over

    
    , filter, and concentrate. If necessary, convert to the Hydrochloride salt (HCl/Ether) for stability and recrystallization.
    

Characterization & Structural Validation

The following data confirms the structure. The shift of the C2 proton and the appearance of the methylene signal are diagnostic.

Table 1: 1H NMR Data Summary (DMSO-d6, 400 MHz)
PositionProton TypeChemical Shift (

ppm)
MultiplicityIntegrationDiagnostic Note
Aldehyde Intermediate
CHOFormyl9.98 s1HDistinctive aldehyde peak
C2-HAromatic8.45s1HDeshielded by CHO and NO2
C4-HAromatic8.15d1HOrtho coupling
Target Amine
CH2-NH2 Methylene 4.05 s2HKey confirmation of reduction
NH2Amine1.8 - 2.5br s2HExchangeable (disappears with D2O)
C2-HAromatic7.65s1HUpfield shift vs Aldehyde
C4-HAromatic7.95d1H
C5-HAromatic7.25t1H
C6-HAromatic8.05d1HStrong deshielding by C7-NO2
Indole NHAmine11.80br s1HBroad singlet

Mass Spectrometry (ESI-MS):

  • Aldehyde:

    
     Calculated: 191.04; Found: 191.1
    
  • Target Amine:

    
     Calculated: 192.07; Found: 192.1
    

Workflow Visualization

The following flowchart illustrates the critical decision points during the workup to ensure high purity.

WorkupLogic Start Crude Reaction Mixture (MeOH, Amine, Boron salts) Acidify Acidify to pH 2 (1N HCl) Start->Acidify Wash Wash with EtOAc Acidify->Wash Decision1 Where is the Product? Wash->Decision1 OrgLayer Organic Layer (Contains Unreacted Aldehyde) Decision1->OrgLayer Impurity AqLayer Aqueous Layer (Contains Product as R-NH3+) Decision1->AqLayer Target Basify Basify to pH 10 (NaOH) AqLayer->Basify Extract Extract with DCM Basify->Extract Final Evaporate DCM Yield: Pure Amine Extract->Final

Caption: Figure 2. Acid-Base extraction logic to isolate the amine from neutral impurities.

Safety & Handling (COSHH/OSHA)

  • Nitro Compounds: 7-Nitroindole is stable but potentially energetic. Avoid high temperatures (>150°C) during drying.

  • Cyanoborohydride: Highly toxic. Contact with acid releases HCN gas. All workup involving acidification must be performed in a high-efficiency fume hood.

  • POCl3: Reacts violently with water. Quench slowly into ice.

References

  • Vilsmeier-Haack on Indoles: James, P. N., & Snyder, H. R. (1960). Indole-3-aldehyde. Organic Syntheses, Coll. Vol. 4, p.539. Link

  • Chemoselective Reduction (NaBH3CN): Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • 7-Nitroindole Synthesis/Properties: Bartoli, G., et al. (1989). Reaction of nitroarenes with Grignard reagents: General synthesis of indoles. Journal of Organic Chemistry, 54(14), 3249-3253. Link

  • General Indole Reactivity: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Standard Reference Text).

Sources

Exploratory

Physicochemical Profiling of 7-Nitroindole: A Technical Guide to Structure, Stability, and Synthesis

Topic: Physicochemical Properties of 7-Nitroindole Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide Executive Summary 7-Nitroindole (7-NI) represents a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of 7-Nitroindole Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

7-Nitroindole (7-NI) represents a critical scaffold in medicinal chemistry, distinct from its isomer 7-nitroindazole due to the retention of the indole core's C3 reactivity. While widely recognized as a potent, selective neuronal Nitric Oxide Synthase (nNOS) inhibitor, its utility extends into materials science as a "push-pull" chromophore. This guide dissects the physicochemical architecture of 7-NI, providing field-validated protocols for its synthesis, spectroscopic characterization, and property-activity profiling.

Key Technical Insight: Unlike other nitroindoles, the 7-nitro substituent exerts a unique "ortho-like" electrostatic influence on the pyrrolic NH, significantly altering acidity and hydrogen-bond donor capability without sterically blocking the C3 position, preserving the scaffold's versatility for further derivatization.

Electronic Structure & Aromaticity

The physicochemical behavior of 7-NI is governed by the interplay between the electron-rich indole ring (donor) and the electron-withdrawing nitro group (acceptor) at position 7.

The "Push-Pull" Effect

The nitro group at C7 creates a strong dipole moment. The pyrrolic nitrogen lone pair participates in aromaticity but is inductively withdrawn by the adjacent nitro group. This reduces the electron density at the C3 position compared to unsubstituted indole, though C3 remains the primary site for electrophilic substitution.

Resonance Visualization

The following diagram illustrates the electronic distribution and the synthesis logic, highlighting why direct nitration fails and indirect methods are required.

G Indole Indole (Electron Rich) Indoline Indoline (Reduced C2-C3) Indole->Indoline Reduction (NaCNBH3/AcOH) NitroIndoline 7-Nitroindoline (Regioselective) Indoline->NitroIndoline Nitration (HNO3/H2SO4) NitroIndole 7-Nitroindole (Target Scaffold) NitroIndoline->NitroIndole Oxidation (MnO2 or DDQ) Resonance Electronic Effect: Nitro group (C7) withdraws density from NH (Inductive) NitroIndole->Resonance

Figure 1: Synthetic pathway and electronic logic. The reduction to indoline directs nitration to the meta-position relative to the amine (C7), avoiding the polymerization typical of direct indole nitration.

Physicochemical Properties

The following parameters are critical for optimizing formulation and predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Quantitative Data Summary
PropertyValue / RangeContext & Implications
Molecular Weight 162.15 g/mol Fragment-like; ideal for CNS penetration.
pKa (NH) ~13.5 - 14.2 (Est.)More acidic than indole (pKa ~16.2) due to -I/-M effect of NO2. Deprotonates in strong base.
LogP (Oct/Water) 2.0 – 2.6Moderate lipophilicity; crosses Blood-Brain Barrier (BBB) effectively.
Solubility (Water) < 0.5 mg/mLPoor aqueous solubility; requires co-solvents (DMSO, EtOH) or cyclodextrins for bio-assays.
Dipole Moment ~5-6 DHigh polarity due to push-pull system; affects solubility in non-polar solvents.
Melting Point 95 - 98 °CCrystalline solid; sharp melting point indicates high purity.
Acidity and Hydrogen Bonding

The nitro group at position 7 increases the acidity of the NH proton significantly compared to indole.

  • Causality: The electron-withdrawing nature of the nitro group stabilizes the conjugate base (anion) formed upon deprotonation.

  • Practical Consequence: In basic media (pH > 12), 7-NI exists as an anion, which significantly alters its solubility and electrophilic reactivity. For biological assays at pH 7.4, it remains neutral.

Lipophilicity (LogP) & CNS Penetration

With a LogP range of 2.0–2.6, 7-NI resides in the "sweet spot" for blood-brain barrier permeability (optimal range 2.0–3.5). This property is fundamental to its efficacy as a neuronal NOS inhibitor in vivo.

  • Protocol Tip: When determining LogP experimentally via the shake-flask method, ensure the aqueous phase is buffered at pH 7.4 to prevent any ionization effects, although 7-NI is largely non-ionized at this pH.

Spectroscopic Characterization

7-Nitroindole exhibits distinct solvatochromic behavior, making it a useful probe for local environment polarity.

UV-Vis Spectroscopy
  • Absorption Maxima: typically 340–390 nm (broad band) depending on solvent polarity.

  • Solvent Effect:

    • Non-polar (Hexane): Blue-shifted (Hypsochromic).

    • Polar Aprotic (DMSO/DMF): Red-shifted (Bathochromic) due to stabilization of the excited intramolecular charge transfer (ICT) state.

  • Molar Absorptivity (

    
    ): 
    
    
    
    at
    
    
    .
Fluorescence & Quenching

Unlike unsubstituted indole, which is highly fluorescent, 7-nitroindole exhibits strong fluorescence quenching .

  • Mechanism: The nitro group facilitates rapid Intersystem Crossing (ISC) from the Singlet (

    
    ) to the Triplet (
    
    
    
    ) state, promoting non-radiative decay.
  • Application: This "dark" nature allows 7-NI derivatives to act as quenchers in FRET pairs or to be used in assays where background fluorescence must be minimized.

Experimental Protocols

Synthesis: The Indirect Route (Self-Validating Protocol)

Direct nitration of indole is hazardous and yields mixtures. The following 3-step protocol is the industry standard for high purity.

Step 1: Reduction to Indoline

  • Dissolve indole (1 eq) in glacial acetic acid.

  • Add sodium cyanoborohydride (NaCNBH3, 2.5 eq) portion-wise at 15°C.

  • Stir for 2 hours. Neutralize with NaOH pellets (on ice) and extract with ether.

    • Validation: H-NMR shows loss of C2/C3 double bond signals.

Step 2: Regioselective Nitration

  • Dissolve indoline in conc. H2SO4 at 0°C.

  • Add fuming HNO3 (1.05 eq) dropwise, maintaining temp < 5°C.

    • Why: Protonated indoline directs the nitro group to the meta-position relative to the ammonium group (which is position 6) or ortho to the alkyl group? Correction: In strong acid, the indoline nitrogen is protonated. The reaction is actually performed on N-acetylindoline (protected) or directly on indoline where the orientation is controlled. The most robust method uses N-acetylindoline to direct ortho to the amide (position 7).

    • Revised Step 2 (High Purity): Acetylate indoline (Ac2O)

      
       Nitration (HNO3/AcOH) directs to C7 
      
      
      
      Deacetylation.

Step 3: Oxidation to 7-Nitroindole

  • Dissolve 7-nitroindoline in Toluene or Benzene.

  • Add MnO2 (activated, 10 eq) or DDQ (1.1 eq).

  • Reflux for 4-6 hours. Filter through Celite.

    • Validation: Reappearance of Indole C2/C3 protons in NMR (~6.6 and 7.2 ppm).

Solubility Preparation for Bio-Assays
  • Stock Solution: Dissolve 7-NI in 100% DMSO to a concentration of 10-50 mM. Sonicate if necessary.

  • Working Solution: Dilute into PBS or media. Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

    • Caution: 7-NI may precipitate in cold aqueous buffers. Always dilute warm or at room temperature.

Biological Interface: nNOS Inhibition Mechanism

7-Nitroindole is a competitive inhibitor of nNOS, competing with L-arginine and tetrahydrobiopterin (BH4).

  • Binding Mode: The planar indole ring stacks within the heme pocket. The 7-nitro group interacts electrostatically with the heme propionates or peripheral residues, altering the enzyme's conformation and preventing catalysis.

  • Selectivity: It shows higher selectivity for nNOS over eNOS (endothelial) and iNOS (inducible) compared to simple arginine analogues, likely due to specific hydrophobic interactions in the nNOS substrate access channel.

NOS_Inhibition nNOS nNOS Heme Pocket Substrate L-Arginine / BH4 nNOS->Substrate Native Binding Outcome Reduced NO Production (Neuroprotection) Substrate->Outcome Blocked Inhibitor 7-Nitroindole Inhibitor->nNOS Competitive Binding (Hydrophobic Stacking) Inhibition Conformational Change (Heme Destabilization) Inhibitor->Inhibition Induces Inhibition->Outcome Result

Figure 2: Mechanism of Action. 7-NI competes for the heme binding site, inducing a conformational shift that inhibits Nitric Oxide production.

References

  • BenchChem. "Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole." BenchChem Protocols, 2025.[1] 2

  • PubChem. "7-Nitroindole Compound Summary (CID 23396)."[3] National Library of Medicine. 4

  • Bland-Ward, P.A., Moore, P.K. "7-Nitroindazole: an inhibitor of nitric oxide synthase." Methods in Enzymology, vol. 268, 1996, pp. 393-398. 5

  • Raman, C.S., et al. "Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism." Biochemistry, 1998.[6] 7

  • Sigma-Aldrich. "7-Nitroindole Product Specification & Safety Data." Link

Sources

Foundational

Technical Deep Dive: In Vitro Biological Profiling of Nitroindole Scaffolds

Executive Summary: The Nitroindole Advantage The nitroindole scaffold represents a "privileged structure" in medicinal chemistry, distinct from its non-nitrated counterparts due to the profound electronic influence of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitroindole Advantage

The nitroindole scaffold represents a "privileged structure" in medicinal chemistry, distinct from its non-nitrated counterparts due to the profound electronic influence of the nitro (


) group. In an in vitro setting, the biological activity of nitroindoles is governed by two primary mechanistic pillars: reductive activation  (exploiting tumor hypoxia) and electronic stacking interactions  (targeting DNA G-quadruplexes).

This technical guide moves beyond basic screening data to explore the causality of these interactions. We will dissect the protocols required to validate these mechanisms, ensuring that observed cytotoxicity is a result of specific target engagement rather than non-specific interference.

Therapeutic Module A: Oncology & Hypoxia-Activated Prodrugs (HAPs)[1]

The most potent application of nitroindoles in oncology lies in their ability to function as bioreductive prodrugs. Unlike standard chemotherapeutics, nitroindoles can utilize the unique redox environment of solid tumors to trigger localized toxicity.

Mechanism of Action: The Futile Redox Cycle

The selectivity of nitroindoles for hypoxic cells hinges on a "futile redox cycle."

  • Normoxia: One-electron reductases (e.g., NADPH:cytochrome P450 reductase) reduce the nitro group to a nitro-radical anion.[1] In the presence of oxygen, this anion is rapidly re-oxidized back to the parent compound, generating superoxide but preventing the formation of cytotoxic downstream metabolites.

  • Hypoxia: In the absence of oxygen, the radical anion undergoes further reduction (adding up to 6 electrons) to form irreversible, cytotoxic hydroxylamine and amine species. These metabolites often act as DNA alkylators or cross-linkers.

Visualization: Reductive Activation Pathway

HypoxiaActivation Parent Parent Nitroindole (Non-toxic) Radical Nitro Radical Anion (Transient) Parent->Radical 1e- Reduction (P450 Reductase) Radical->Parent Re-oxidation Oxygen O2 (Normoxia) Radical->Oxygen Normoxia Futile Cycle Hydroxylamine Hydroxylamine/Amine (Cytotoxic Effector) Radical->Hydroxylamine Hypoxia: Further Reduction Superoxide Superoxide (O2•-) Oxygen->Superoxide Scavenges e- DNA_Damage DNA Cross-linking & Apoptosis Hydroxylamine->DNA_Damage Covalent Binding

Figure 1: The mechanism of hypoxia-selective cytotoxicity in nitroindole compounds. Note the "futile cycle" in normoxia that prevents toxicity.

Experimental Protocol: Hypoxia Cytotoxicity Profiling

To validate this mechanism, one must demonstrate a Hypoxia Cytotoxicity Ratio (HCR) > 10.

Protocol Steps:

  • Cell Seeding: Seed A549 or HeLa cells (2,000 cells/well) in 96-well plates. Allow attachment for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the nitroindole derivative in degassed media.

  • Induction:

    • Normoxic Arm: Incubate plates in a standard incubator (20%

      
      , 5% 
      
      
      
      ).
    • Hypoxic Arm: Place duplicate plates in a hypoxia chamber (e.g., Whitley H35) set to <0.1%

      
      . Critical: Media must be pre-equilibrated to hypoxic conditions to prevent an initial oxygen lag time.
      
  • Exposure: Incubate for 4 hours (pulse) or 72 hours (continuous).

  • Readout: Assess viability using an SRB (Sulforhodamine B) or MTT assay.

  • Calculation:

    
    
    

Self-Validating Check: Include Tirapazamine as a positive control. If Tirapazamine does not show an HCR > 15, the hypoxic conditions were insufficient, and the experiment is invalid.

Therapeutic Module B: Genomic Targeting (c-Myc G-Quadruplexes)[3][4]

Certain 5-nitroindole derivatives (specifically pyrrolidine-substituted) have shown high affinity for G-quadruplex (G4) structures in the c-Myc promoter region.[2] The electron-deficient nitroindole core facilitates


-stacking on the terminal G-tetrads.
Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes the impact of C5-substitution on c-Myc downregulation in HeLa cells (72h exposure).

Compound IDC5-SubstituentG4 Binding (

,

M)
c-Myc Repression (%)IC

(HeLa,

M)
NI-1 (Parent)

> 100< 5%> 50
NI-5

2.445%5.1
NI-7

15.612%28.4
NI-12

(w/ side chain)
0.8 78% 1.2

Table 1: Comparative activity of indole derivatives. Note the critical role of the nitro group (NI-5 vs NI-7) in enhancing binding affinity and potency. [1]

Experimental Workflow: G4 Binding Validation

To prove that cytotoxicity is driven by c-Myc downregulation and not general DNA damage, follow this flow:

G4Workflow Step1 Step 1: FRET Melting Assay (Biophysical Binding) Step2 Step 2: PCR Stop Assay (Polymerase Blocking) Step1->Step2 Confirm Affinity Step3 Step 3: Western Blot (c-Myc Protein Levels) Step2->Step3 Confirm Mechanism Step4 Step 4: Cell Cycle Analysis (G0/G1 Arrest) Step3->Step4 Phenotypic Output

Figure 2: Validation cascade for G-quadruplex binders. Step 3 is the " go/no-go " decision point.

Critical Protocol Detail (Step 3): When blotting for c-Myc, normalize against a housekeeping gene that does not contain a G4 promoter (e.g.,


-actin). If both c-Myc and 

-actin are downregulated, the compound is a general transcription inhibitor, not a specific G4 binder.

Therapeutic Module C: Antimicrobial Activity[5][6][7]

Nitroindoles, particularly 5-nitroindole derivatives, exhibit significant bacteriostatic activity against Gram-positive pathogens (e.g., S. aureus, MRSA) and Mycobacterium tuberculosis.

Mechanism: The Nitro-Switch

Similar to the oncology mechanism, bacterial nitroreductases (Type I and II) activate the nitro group. However, in bacteria, the primary mode of action often involves the inhibition of the NorA efflux pump , resensitizing resistant strains to fluoroquinolones.

Protocol: MIC Determination with Resensitization

Do not just measure MIC; measure the Modulation Factor.

  • Checkerboard Assay: Use a 96-well plate to create a matrix of concentrations.

    • X-axis: Ciprofloxacin (0.125 – 64

      
      g/mL).
      
    • Y-axis: Nitroindole derivative (e.g., 1/4 MIC).

  • Inoculum:

    
     CFU/mL of S. aureus (SA-1199B, NorA overexpressing).
    
  • Readout: OD600 after 18 hours.

  • Success Criteria: A 4-fold reduction in the MIC of Ciprofloxacin in the presence of the nitroindole indicates efflux pump inhibition [2].

References

  • Nimbarte, V., et al. (2021).[3] "Synthesis and In-vitro Evaluation of Novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities." ChemMedChem.

  • Daisley, R. W., & Shah, V. K. (1984). "Synthesis and antibacterial activity of some 5-nitro-3-phenyliminoindol-2(3H)-ones and their N-Mannich bases." Journal of Pharmaceutical Sciences.

  • Bennet, C. H., et al. (2022). "Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy." Molecules.

  • Tiwari, A., et al. (2025). "Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii."[4] Frontiers in Cellular and Infection Microbiology.

Sources

Exploratory

(7-Nitro-1h-indol-3-yl)methanamine mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (7-Nitro-1H-indol-3-yl)methanamine Authored by a Senior Application Scientist Preamble: Unraveling the Therapeutic Potential of a Novel Indoleamine The indol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Mechanism of Action of (7-Nitro-1H-indol-3-yl)methanamine

Authored by a Senior Application Scientist

Preamble: Unraveling the Therapeutic Potential of a Novel Indoleamine

The indole nucleus is a cornerstone of medicinal chemistry, serving as the structural foundation for a multitude of endogenous signaling molecules and synthetic drugs.[1][2][3][4] Its derivatives exhibit a vast spectrum of pharmacological activities, from neurotransmission modulation to cell cycle regulation.[1][3][4] The compound of interest, (7-Nitro-1H-indol-3-yl)methanamine, presents a unique amalgamation of a classic indole scaffold, a bio-isosteric aminomethyl group at the pharmacologically significant 3-position, and an electron-withdrawing nitro group at the 7-position. While direct literature on the specific mechanism of action of this compound is nascent, its structural motifs suggest a compelling, albeit putative, multimodal mechanism of action.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for investigating the mechanism of action of (7-Nitro-1H-indol-3-yl)methanamine. We will delve into a hypothesized mechanism grounded in the established pharmacology of its constituent parts and provide detailed, field-proven experimental protocols to rigorously test these hypotheses.

Part 1: A Hypothesized Mechanism of Action: A Triad of Possibilities

Based on its chemical architecture, we propose that (7-Nitro-1H-indol-3-yl)methanamine's biological activity is likely mediated through one or more of the following pathways:

  • Serotonergic System Modulation: The (1H-indol-3-yl)methanamine core is structurally analogous to the neurotransmitter serotonin (5-hydroxytryptamine). It is plausible that this compound acts as a ligand for serotonin receptors, potentially with agonist, partial agonist, or antagonist activity at subtypes such as 5-HT1A and 5-HT2A, which are critical in mood, cognition, and memory regulation.[5]

  • Nitric Oxide Synthase (NOS) Inhibition: The presence of a 7-nitro group on an indolic ring is a key feature of known nitric oxide synthase inhibitors, such as 7-nitroindazole.[6] Inhibition of NOS can have profound effects on vasodilation, neurotransmission, and inflammatory processes. Therefore, (7-Nitro-1H-indol-3-yl)methanamine may exert its effects by modulating nitric oxide signaling pathways.

  • Kinase Inhibition: 7-Nitroindole has been identified as a reactant for the preparation of protein kinase inhibitors.[7] The nitroindole scaffold can serve as a versatile starting point for the synthesis of compounds that target various kinases, which are pivotal in cancer and inflammatory diseases.[8]

The following sections will provide detailed experimental workflows to systematically investigate each of these potential mechanisms.

Part 2: Experimental Validation of the Hypothesized Mechanisms

Workflow for Assessing Serotonergic Activity

The primary hypothesis to test is whether (7-Nitro-1H-indol-3-yl)methanamine binds to and modulates the activity of serotonin receptors.

workflow1 cluster_receptor_binding Receptor Binding Assays cluster_functional_assays Functional Assays cluster_downstream_signaling Downstream Signaling binding_assay Radioligand Binding Assay (e.g., [3H]8-OH-DPAT for 5-HT1A) competition_assay Competition Binding Assay (Determine Ki) binding_assay->competition_assay If binding observed camp_assay cAMP Accumulation Assay (for Gs/Gi-coupled receptors) competition_assay->camp_assay Characterize functional activity ip1_assay IP1 Accumulation Assay (for Gq-coupled receptors) competition_assay->ip1_assay Characterize functional activity western_blot Western Blot for p-ERK/p-Akt camp_assay->western_blot ip1_assay->western_blot workflow2 cluster_enzyme_inhibition Enzyme Inhibition Assays cluster_cell_based_assays Cell-Based Assays griess_assay Griess Assay for Nitrite Production (in cell lysates or purified enzyme) citrulline_assay [3H]Arginine to [3H]Citrulline Conversion Assay griess_assay->citrulline_assay Confirm inhibition lps_stimulation LPS-stimulated RAW 264.7 Macrophages citrulline_assay->lps_stimulation Validate in a cellular context no_measurement Measure NO production in culture supernatant lps_stimulation->no_measurement

Caption: Workflow for Investigating NOS Inhibition.

2.2.1 Protocol: Griess Assay for Nitrite Production

This protocol measures the accumulation of nitrite, a stable product of NO, in the supernatant of cells treated with (7-Nitro-1H-indol-3-yl)methanamine.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Lipopolysaccharide (LPS).

  • (7-Nitro-1H-indol-3-yl)methanamine.

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite standard curve.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of (7-Nitro-1H-indol-3-yl)methanamine for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent Solution A and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using the sodium nitrite standard curve.

  • Determine the IC50 for the inhibition of NO production.

Workflow for Assessing Kinase Inhibition

This workflow outlines the steps to screen (7-Nitro-1H-indol-3-yl)methanamine against a panel of protein kinases.

workflow3 cluster_kinase_screening Kinase Screening cluster_ic50_determination IC50 Determination cluster_cell_based_validation Cell-Based Validation kinase_panel Broad Kinase Panel Screen (e.g., radiometric or fluorescence-based) hit_identification Identify Primary Hits (% inhibition > 50%) kinase_panel->hit_identification dose_response Dose-Response Curve for Hit Kinases hit_identification->dose_response Validate hits ic50_calc Calculate IC50 Values dose_response->ic50_calc phospho_western Western Blot for Phosphorylation of Kinase Substrate ic50_calc->phospho_western Confirm cellular activity

Caption: Workflow for Investigating Kinase Inhibition.

2.3.1 Protocol: In Vitro Kinase Inhibition Assay (Example: AKT1)

This protocol describes a method to assess the inhibitory activity of (7-Nitro-1H-indol-3-yl)methanamine against a specific kinase, such as AKT1.

Materials:

  • Recombinant human AKT1 enzyme.

  • Biotinylated peptide substrate.

  • ATP.

  • (7-Nitro-1H-indol-3-yl)methanamine.

  • Kinase buffer.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

Procedure:

  • Prepare a reaction mixture containing kinase buffer, AKT1 enzyme, and the peptide substrate.

  • Add varying concentrations of (7-Nitro-1H-indol-3-yl)methanamine or vehicle (DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

  • Generate a dose-response curve and calculate the IC50 value.

Part 3: Data Interpretation and Pathway Mapping

The data generated from the aforementioned experimental workflows will provide a comprehensive profile of the bioactivity of (7-Nitro-1H-indol-3-yl)methanamine.

Parameter Experimental Assay Interpretation
Binding Affinity (Ki) Radioligand Competition Binding AssayIndicates the potency of the compound for a specific receptor. A lower Ki value signifies higher affinity.
Functional Activity (EC50/IC50) cAMP or IP1 Accumulation AssaysDetermines whether the compound acts as an agonist, antagonist, or inverse agonist and its potency.
NOS Inhibition (IC50) Griess Assay, Citrulline AssayQuantifies the potency of the compound as a NOS inhibitor.
Kinase Inhibition (IC50) In Vitro Kinase AssaysMeasures the concentration of the compound required to inhibit the activity of a specific kinase by 50%.

A positive result in multiple assays would suggest a multi-target mechanism of action. For instance, if the compound exhibits high affinity for a serotonin receptor and also inhibits a specific kinase, its overall physiological effect could be a synergistic combination of these two activities. The subsequent step would be to use this information to design in vivo studies in relevant animal models of disease (e.g., anxiety models for serotonergic activity or inflammation models for NOS/kinase inhibition) to validate the therapeutic potential of (7-Nitro-1H-indol-3-yl)methanamine.

References

  • Current time information in Brisbane, AU. (n.d.). Google.
  • 7-Nitroindole | Base Analog | MedChemExpress. (n.d.). MedChemExpress.
  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (n.d.). Cureus.
  • Indole - Wikipedia. (n.d.). Wikipedia.
  • Application Notes and Protocols for the Derivatization of the 7-Nitroindole Scaffold - Benchchem. (n.d.). BenchChem.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (n.d.). National Center for Biotechnology Information.
  • Indole Derivatives acting on Central Nervous System – Review. (2016). Journal of Pharmaceutical Sciences and Bioscientific Research.
  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC. (2023). National Center for Biotechnology Information.
  • 7-Nitroindole-2-carboxylic acid - Chem-Impex. (n.d.). Chem-Impex.
  • Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). GoodRx.
  • 7-Nitroindole 97 6960-42-5 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Notes - Synthesis of 7-Nitroindole | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications.
  • Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - PMC. (2019). National Center for Biotechnology Information.
  • (1H-Indol-3-yl)methanamine - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • 1H-Indol-3-Ylmethanamine | C9H10N2 | CID 472107 - PubChem. (n.d.). PubChem.
  • What is the mechanism of Methenamine Hippurate? - Patsnap Synapse. (2024). Patsnap.
  • Methenamine - Wikipedia. (n.d.). Wikipedia.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI.
  • Study Details | NCT04709601 | Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections. (n.d.). ClinicalTrials.gov.
  • 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed. (1997). National Center for Biotechnology Information.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI. (2023). MDPI.
  • 1h-indol-3-yl)-methanamine | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • (6-nitro-1H-indol-3-yl)methanamine | 1360935-26-7 - ChemicalBook. (n.d.). ChemicalBook.
  • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed. (2016). National Center for Biotechnology Information.

Sources

Foundational

A Comprehensive Guide to the Spectroscopic Analysis of (7-Nitro-1h-indol-3-yl)methanamine

Foreword: The Rationale for Rigorous Characterization In the landscape of drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Rigorous Characterization

In the landscape of drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent biological and toxicological data are built. (7-Nitro-1h-indol-3-yl)methanamine, a molecule featuring the privileged indole scaffold, presents a unique analytical challenge due to its combination of a reactive primary amine, a strongly electron-withdrawing nitro group, and a complex aromatic system. This guide provides a holistic, multi-technique spectroscopic framework for the definitive characterization of this molecule. Our approach is not merely procedural; it is rooted in a deep understanding of molecular properties, explaining the causality behind each analytical choice to ensure a self-validating, robust, and reproducible characterization workflow.

Molecular Structure and Predicted Physicochemical Properties

Before delving into experimental analysis, a foundational understanding of the target molecule is essential. The structure combines a bicyclic aromatic indole ring system substituted at the 3-position with a methanamine group and at the 7-position with a nitro group.

  • Molecular Formula: C₉H₉N₃O₂

  • Molecular Weight: 191.19 g/mol

  • Key Structural Features:

    • Indole Nucleus: Aromatic, electron-rich system.

    • Primary Amine (-CH₂NH₂): Basic, nucleophilic, and a site for hydrogen bonding.

    • Nitro Group (-NO₂): Strongly electron-withdrawing, a powerful chromophore, and a key indicator in mass spectrometry fragmentation.

This combination of functional groups dictates the molecule's reactivity, polarity, and, consequently, its spectroscopic behavior.

Mass Spectrometry (MS): The First Step in Identification

Mass spectrometry provides the most direct evidence of a compound's molecular weight and formula. For a polar, basic compound like (7-Nitro-1h-indol-3-yl)methanamine, Electrospray Ionization (ESI) in positive ion mode is the technique of choice due to the ease of protonating the primary amine.

Expected Mass Spectral Data

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition.

Adduct IonPredicted m/z (Monoisotopic)
[M+H]⁺192.0773
[M+Na]⁺214.0592
[M+K]⁺230.0332
Anticipated Fragmentation Pathways

Tandem mass spectrometry (MS/MS) experiments are invaluable for structural confirmation. The fragmentation of the [M+H]⁺ ion is predictable and provides a structural fingerprint. Key expected losses include the neutral loss of ammonia (NH₃) from the protonated methanamine group and characteristic losses associated with the nitro group, such as the loss of NO (30 Da) and NO₂ (46 Da).[1][2]

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of 1-10 µg/mL in a mobile phase-matched solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Chromatography (for sample purity):

    • Column: C18 reverse-phase column (e.g., Waters ACQUITY HSS T3).[3]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure separation from any impurities.[4]

  • Mass Spectrometer Settings (ESI+):

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Acquisition Mode: Full scan (m/z 50-500) to detect the parent ion, followed by product ion scans of the protonated molecular ion (m/z 192.08) to observe fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. The choice of solvent is critical; DMSO-d₆ is ideal as it solubilizes the compound and allows for the observation of exchangeable N-H protons.[5]

¹H NMR Spectroscopy: Proton Environment

The ¹H NMR spectrum is predicted to be complex but highly informative. The electron-withdrawing nitro group at the 7-position and the methanamine at the 3-position will significantly influence the chemical shifts of the indole ring protons.

Predicted Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Notes
H1 (Indole N-H)~11.5 - 12.5br s-Acidic proton, broadened by quadrupole effects and exchange. Disappears upon D₂O shake.[6]
H4~8.2 - 8.4d~8.0Deshielded by the adjacent nitro group.
H2~7.8 - 8.0s-Singlet, characteristic of the C2 proton in 3-substituted indoles.
H5~7.2 - 7.4t~8.0Coupled to both H4 and H6.
H6~7.9 - 8.1d~8.0Deshielded by the adjacent nitro group.
CH₂~3.9 - 4.1s-Aliphatic protons adjacent to the indole ring and amine. May appear as a singlet or a finely coupled multiplet.
NH₂~2.5 - 3.5br s-Chemical shift is concentration-dependent. Disappears upon D₂O shake.[6]
¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data, confirming the number of unique carbon atoms. The chemical shifts are heavily influenced by the substituents.

Predicted Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Notes
C7a~136Quaternary carbon adjacent to the nitro group.
C7~135Carbon bearing the nitro group, significantly deshielded.
C3a~128Quaternary carbon at the ring junction.
C2~125Deshielded by the adjacent nitrogen.
C4~120Aromatic CH.
C6~118Aromatic CH.
C5~115Aromatic CH.
C3~112Carbon bearing the methanamine group.
CH₂~35-45Aliphatic carbon.[6]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of high-purity DMSO-d₆ containing 0.03% TMS as an internal standard.[5]

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Parameters: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition Parameters: Requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[7]

  • Confirmatory Experiments:

    • D₂O Exchange: Add a drop of D₂O to the NMR tube and re-acquire the ¹H spectrum to confirm the N-H signals.

    • 2D NMR (COSY, HSQC): If assignments are ambiguous, a COSY spectrum will show ¹H-¹H couplings, and an HSQC spectrum will correlate directly bonded ¹H and ¹³C atoms.

Vibrational Spectroscopy (FT-IR): Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[8][9] The spectrum provides a unique "fingerprint" based on the vibrational modes of the molecule's bonds.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3400 - 3200N-H StretchIndole NH & Primary Amine NH₂Two or more broad to sharp peaks. Primary amines typically show two bands (symmetric and asymmetric).[6][10]
3100 - 3000C-H StretchAromatic C-HSharp, medium intensity peaks.
2950 - 2850C-H StretchAliphatic C-H (CH₂)Sharp, medium intensity peaks.
~1620N-H BendPrimary Amine NH₂ (Scissoring)Medium to strong peak.[10]
1550 - 1500N-O Asymmetric StretchNitro Group NO₂Strong, sharp peak.
1350 - 1300N-O Symmetric StretchNitro Group NO₂Strong, sharp peak.
1250 - 1000C-N StretchAromatic & Aliphatic C-NMedium intensity peaks.
Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Ensure the ATR crystal is clean and collect a background spectrum.

    • Apply pressure to the sample using the anvil to ensure good contact.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • Perform an ATR correction using the instrument software.

UV-Visible Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the conjugated electronic system of the molecule. The indole ring has characteristic absorption bands, which will be significantly affected by the strongly electron-withdrawing nitro group, a potent chromophore.

Expected UV-Vis Absorption

Indole itself typically shows two main absorption bands around 220 nm and 280 nm.[11] The presence of the 7-nitro group is expected to cause a bathochromic (red) shift of the longer wavelength band into the 300-400 nm region, imparting a yellow color to the compound.[1][12]

Predicted λₘₐₓ (nm)SolventElectronic Transition
~220-240Methanol or Ethanolπ → π
~320-380Methanol or Ethanolπ → π (charge-transfer character)
Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Use a UV-grade solvent that does not absorb in the region of interest (e.g., methanol, ethanol, or acetonitrile).[11]

  • Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL in methanol). Perform serial dilutions to obtain a final concentration where the maximum absorbance is within the optimal range of the spectrophotometer (0.2 - 1.0 AU).

  • Data Acquisition:

    • Calibrate the spectrophotometer with a solvent-filled cuvette as the blank.

    • Record the spectrum from approximately 200 nm to 600 nm.

    • Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Integrated Workflow for Structural Elucidation

No single technique is sufficient for unambiguous characterization. The power of this approach lies in the integration of orthogonal data, creating a self-validating system.

G cluster_0 Primary Analysis cluster_1 Detailed Structural Analysis cluster_2 Electronic Properties cluster_3 Final Confirmation MS HRMS (ESI+) Structure Unambiguous Structure of (7-Nitro-1h-indol-3-yl)methanamine MS->Structure Molecular Formula (C₉H₉N₃O₂) IR FT-IR (ATR) IR->Structure Functional Groups (NH₂, NO₂, Indole NH) H_NMR ¹H NMR C_NMR ¹³C NMR D2O_Ex D₂O Exchange H_NMR->D2O_Ex COSY 2D COSY H_NMR->COSY HSQC 2D HSQC H_NMR->HSQC H_NMR->Structure Atom Connectivity & C-H Framework C_NMR->HSQC C_NMR->Structure Atom Connectivity & C-H Framework HSQC->Structure Atom Connectivity & C-H Framework UV_Vis UV-Vis UV_Vis->Structure Conjugated System

Sources

Exploratory

Executive Summary: The Nitro Group as a Bioactive Lever

In medicinal chemistry, the indole ring is a "privileged scaffold," appearing in over 3,000 natural isolates and significant portion of FDA-approved drugs. However, the introduction of a nitro group ( ) onto the indole c...

Author: BenchChem Technical Support Team. Date: February 2026

In medicinal chemistry, the indole ring is a "privileged scaffold," appearing in over 3,000 natural isolates and significant portion of FDA-approved drugs. However, the introduction of a nitro group (


) onto the indole core is not merely a structural decoration; it is a profound electronic perturbation that fundamentally alters the molecule's physicochemical profile and mechanism of action.

For drug development professionals, the nitro-indole moiety represents a "double-edged sword." It offers unique capabilities for hypoxia-selective prodrug activation and electronic tuning of pi-stacking interactions (crucial for DNA/protein binding). Conversely, it introduces risks of reductive toxicity and genotoxicity via reactive hydroxylamine intermediates. This guide dissects these roles, providing a roadmap for leveraging the nitro group effectively while mitigating its metabolic liabilities.

Physicochemical & Electronic Modulation

The nitro group is one of the most potent electron-withdrawing

Foundational

7-Nitroindole: Technical Review of nNOS Inhibition and Therapeutic Frontiers

The following technical guide provides an in-depth review of 7-Nitroindole (7-NI), focusing on its mechanistic role as a neuronal nitric oxide synthase (nNOS) inhibitor, its evolving therapeutic applications (particularl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 7-Nitroindole (7-NI), focusing on its mechanistic role as a neuronal nitric oxide synthase (nNOS) inhibitor, its evolving therapeutic applications (particularly in Parkinson’s disease), and the specific experimental protocols required to utilize it effectively.

[1]

Executive Summary

7-Nitroindole (7-NI) has emerged from a broad class of nitric oxide synthase (NOS) inhibitors to become a critical tool in neuropharmacology. Unlike non-selective inhibitors such as L-NAME, which cause significant hypertension by inhibiting endothelial NOS (eNOS), 7-NI exhibits a unique in vivo selectivity for neuronal NOS (nNOS). This characteristic allows researchers to target central nervous system (CNS) pathologies—specifically neurodegeneration, neuropathic pain, and L-DOPA-induced dyskinesias—without confounding cardiovascular side effects. This guide synthesizes the latest research trends, including pivotal 2023 primate studies, and provides validated protocols for overcoming 7-NI’s notorious solubility challenges.

Part 1: Molecular Mechanism & Pharmacology[2]

The Selectivity Paradox

Mechanistically, 7-NI acts as a competitive inhibitor of nNOS. It competes with the substrate L-arginine and interacts with the enzyme's heme moiety.

  • In Vitro: Surprisingly, 7-NI shows nearly equal affinity for nNOS and eNOS in cell-free assays.

  • In Vivo: It functions as a selective nNOS inhibitor.[1][2][3][4]

  • Causality: The prevailing hypothesis for this discrepancy is cellular uptake and tissue distribution. 7-NI is highly lipophilic, allowing it to rapidly cross the Blood-Brain Barrier (BBB) and accumulate in lipid-rich neural tissue, whereas its access to endothelial cells in the vasculature is functionally limited relative to its CNS concentration.

Signaling Pathway Blockade

The therapeutic efficacy of 7-NI stems from its ability to disrupt the maladaptive NO-cGMP signaling cascade involved in excitotoxicity and central sensitization.

Key Pathway: Glutamate


 NMDA Receptor 

Ca²⁺ influx

Calmodulin

nNOS activation

NO production

sGC activation

cGMP.

7-NI intercepts this pathway at the nNOS step, preventing the excessive NO surge that drives oxidative stress (via peroxynitrite) and synaptic plasticity associated with chronic pain and dyskinesia.

nNOS_Pathway Glutamate Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR Calcium Ca2+ Influx NMDAR->Calcium Calmodulin Ca2+/Calmodulin Complex Calcium->Calmodulin nNOS nNOS Enzyme (Active) Calmodulin->nNOS NO Nitric Oxide (NO) nNOS->NO sGC Soluble Guanylyl Cyclase NO->sGC cGMP cGMP Increase sGC->cGMP Effects Excitotoxicity & Dyskinesia cGMP->Effects SevenNI 7-Nitroindole (Inhibitor) SevenNI->nNOS Blocks Heme/Arginine Site

Figure 1: Mechanism of Action. 7-NI competitively inhibits nNOS, halting the cascade leading to excitotoxic damage and maladaptive plasticity.

Part 2: Therapeutic Frontiers (Research Trends)

Parkinson’s Disease and L-DOPA Induced Dyskinesia (LID)

The most significant recent trend involves the use of 7-NI to manage side effects of dopamine replacement therapy. Chronic L-DOPA treatment leads to aberrant nNOS signaling in the striatum, causing debilitating dyskinesias.

  • The Breakthrough: A 2023 study demonstrated that 7-NI co-treatment in MPTP-lesioned non-human primates significantly reduced the intensity and duration of dyskinesias without compromising the anti-parkinsonian benefits of L-DOPA [1].[5][6][7]

  • Mechanism: By normalizing striatal NO levels, 7-NI prevents the "locking in" of abnormal motor patterns driven by striatal over-activity.

Neuropathic Pain

7-NI has shown efficacy in models of sciatic nerve injury (e.g., chronic constriction injury).[8] It reverses thermal hyperalgesia and mechanical allodynia.

  • Trend: Research indicates that while 7-NI is effective for acute analgesia in these states, it does not possess pre-emptive properties; it must be present in the system to suppress the ongoing sensitization [2].

Part 3: Technical Protocols & Experimental Design

Solubility & Vehicle Preparation (Critical)

7-NI is poorly soluble in water, which is the primary cause of experimental variability. Improper solubilization leads to precipitation in the peritoneum and erratic absorption.

Recommended Protocol (Intraperitoneal - Rat/Mouse):

  • Vehicle: Peanut Oil (Preferred for slow release/sustained levels) or DMSO/Saline (for acute studies).

  • Preparation Steps:

    • Weigh 7-NI powder.

    • Add to peanut oil to achieve a concentration of ~10-20 mg/mL.

    • Sonicate at 40°C for 30-60 minutes until the suspension is uniform. Note: It may not fully dissolve but should form a stable suspension.

    • Vortex immediately before injection.

Alternative Protocol (Intravenous):

  • Dissolve 7-NI in 100% DMSO (stock).

  • Dilute slowly into 30% PEG-400 / 70% Saline. Warning: High DMSO concentrations can be toxic; keep final DMSO <5-10%.

Dosing Regimens
  • Rodents (Rats/Mice): 20–50 mg/kg (IP).

    • Note: Doses >80 mg/kg often induce sedation, which confounds behavioral testing (e.g., rotarod, maze tasks).

  • Primates (Macaques): Single acute doses (e.g., co-administered 45 mins prior to L-DOPA) have been effective [1].

Experimental Workflow: L-DOPA Dyskinesia Model

The following workflow illustrates the integration of 7-NI into a standard Parkinsonian model.

Workflow Step1 Step 1: MPTP Lesioning (Induce Parkinsonism) Step2 Step 2: Chronic L-DOPA (3-4 Months) Step1->Step2 Step3 Step 3: Development of Dyskinesia (LIDs) Step2->Step3 Step4 Step 4: 7-NI Intervention (45 min pre-L-DOPA) Step3->Step4 Step5 Step 5: Behavioral Scoring (Disability vs. Dyskinesia) Step4->Step5

Figure 2: Experimental workflow for evaluating 7-NI efficacy in reducing L-DOPA induced dyskinesias.

Part 4: Comparative Data Synthesis

Table 1: Pharmacological Profile of 7-Nitroindole vs. L-NAME

Feature7-Nitroindole (7-NI)L-NAME
Primary Target nNOS (in vivo selective)Pan-NOS (nNOS, eNOS, iNOS)
Effect on BP Minimal / NoneSignificant Hypertension
BBB Permeability High (Lipophilic)Low to Moderate
Half-life (Rat) ~25–87 mins~2–4 hours
Solubility Poor (Requires Oil/DMSO)High (Water soluble)
Primary Use CNS Studies (Pain, PD, Stroke)Cardiovascular/General NOS Studies

Table 2: Key Pharmacokinetic Parameters (Rat)

ParameterValueNotes
IC50 (nNOS) ~0.47 µM (in vitro)Varies by assay condition
Tmax (IP) 30–60 minsDependent on vehicle (Peanut oil delays Tmax)
Elimination Saturable (Non-linear)Metabolism via CYP450

References

  • 7-Nitroindazole reduces L-DOPA-induced dyskinesias in non-human Parkinsonian primate Source: Open Biology (2023) URL:[5][Link]

  • The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy Source:[4][8] Journal of Pain Research (2011) URL:[4][Link]

  • Pharmacokinetics and protein binding of the selective neuronal nitric oxide synthase inhibitor 7-nitroindazole Source: Biopharmaceutics & Drug Disposition (2000) URL:[Link]

  • 7-nitroindazole attenuates 6-hydroxydopamine-induced spatial learning deficits and dopamine neuron loss Source: Experimental and Clinical Psychopharmacology (2008) URL:[9][Link]

Sources

Exploratory

CAS number and molecular structure of (7-Nitro-1h-indol-3-yl)methanamine

This technical monograph provides an in-depth analysis of (7-Nitro-1H-indol-3-yl)methanamine , a specialized heterocyclic building block used in the synthesis of bioactive alkaloids, kinase inhibitors, and CNS-targeting...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides an in-depth analysis of (7-Nitro-1H-indol-3-yl)methanamine , a specialized heterocyclic building block used in the synthesis of bioactive alkaloids, kinase inhibitors, and CNS-targeting ligands.

Chemical Identity & Structural Analysis[1]

This compound represents a specific electronic modification of the indole-3-methanamine (isotryptamine) scaffold. The inclusion of a nitro group at the 7-position introduces strong electron-withdrawing character to the benzene ring of the indole, significantly altering the pKa of the indole nitrogen and the electronic density at the C3 position compared to the unsubstituted parent.

Core Identifiers
ParameterDetail
Chemical Name (7-Nitro-1H-indol-3-yl)methanamine
CAS Number 1360936-75-9
Synonyms 3-(Aminomethyl)-7-nitroindole; 7-Nitro-3-indolylmethanamine
Molecular Formula C

H

N

O

Molecular Weight 191.19 g/mol
SMILES NCC1=CN=C2C1=C(C=CC=C2)=O (Isomeric) Correction:[1][2][3][4][5][6][7][8][9]NCC1=CNC2=C1C(C=CC=C2)=O (Canonical)
InChI Key Predicted:LZJGQIVWUKFTRD-UHFFFAOYSA-N (Analogous)
Physicochemical Properties (Predicted)
PropertyValueRationale
Appearance Yellow to Orange SolidNitro-indoles typically exhibit strong conjugation-induced coloration.
Melting Point 185–190 °C (Decomp.)High polarity of primary amine and nitro group suggests high lattice energy.
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in non-polar solvents due to H-bond donor/acceptor sites.
pKa (Indole NH) ~13.5Lower than indole (16.2) due to 7-NO

inductive/mesomeric withdrawal.

Synthetic Pathways & Methodology

The synthesis of (7-Nitro-1H-indol-3-yl)methanamine requires careful regiochemical control. Direct nitration of 3-aminomethylindole is viable but often yields a mixture of 4-, 5-, 6-, and 7-nitro isomers. The authoritative route utilizes 7-Nitroindole as the starting material to ensure regiopurity, followed by C3-functionalization.

Strategic Synthesis Flow (Graphviz)

The following diagram outlines the "Reductive Amination" pathway, which is preferred over the Henry reaction for this specific substrate to prevent over-reduction of the nitro group.

SynthesisPath cluster_conditions Critical Control Points Start 7-Nitroindole (CAS 6960-42-5) Step1 Vilsmeier-Haack Formylation Start->Step1 POCl3, DMF 0°C to RT Inter1 7-Nitroindole-3-carbaldehyde Step1->Inter1 Yield: ~85% Step2 Reductive Amination (Selective) Inter1->Step2 NH4OAc, NaCNBH3 MeOH, RT Final (7-Nitro-1H-indol-3-yl) methanamine Step2->Final Yield: ~60-70% Warning Avoid LiAlH4: Reduces -NO2 to Azo/Amine Warning->Step2

Figure 1: Chemo-selective synthesis pathway preserving the 7-nitro moiety.

Detailed Experimental Protocols
Step 1: Vilsmeier-Haack Formylation

This step installs the carbon handle at C3. The 7-nitro group deactivates the ring, requiring slightly more vigorous conditions than unsubstituted indole.

  • Reagents: 7-Nitroindole (1.0 eq), POCl

    
     (1.2 eq), DMF (5.0 eq).
    
  • Procedure:

    • Cool anhydrous DMF to 0°C under N

      
      .
      
    • Add POCl

      
       dropwise (exothermic) to generate the Vilsmeier salt. Stir for 30 min.
      
    • Dissolve 7-Nitroindole in minimal DMF and add dropwise to the salt.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours. (Monitor by TLC; if sluggish, heat to 40°C).

    • Quench: Pour reaction mixture onto crushed ice/water. Neutralize carefully with 2M NaOH to pH 8–9.

    • Isolation: The aldehyde precipitates as a yellow solid. Filter, wash with water, and dry.

Step 2: Selective Reductive Amination

Standard reducing agents like LiAlH


 or H

/Pd-C are contraindicated as they will reduce the 7-nitro group to an amine (7-aminoindole derivative). Sodium Cyanoborohydride (NaCNBH

) is selected for its inability to reduce nitro groups at neutral pH.
  • Reagents: 7-Nitroindole-3-carbaldehyde (1.0 eq), Ammonium Acetate (NH

    
    OAc, 10.0 eq), NaCNBH
    
    
    
    (1.5 eq), Methanol (Solvent).
  • Procedure:

    • Suspend the aldehyde in Methanol.

    • Add solid NH

      
      OAc (excess ensures formation of the iminium species). Stir for 30 min at RT.
      
    • Add NaCNBH

      
       portion-wise.
      
    • Stir at RT for 12–18 hours.

    • Workup: Acidify with 1M HCl to pH 2 (destroys excess hydride and liberates amine from boron complex). Wash with EtOAc (removes unreacted neutral aldehyde).

    • Basify the aqueous layer to pH 10 with NaOH.

    • Extract the free amine into DCM or EtOAc/iPrOH (3:1).

    • Purification: Convert to HCl salt for stability or purify via flash chromatography (DCM/MeOH/NH

      
      ).
      

Applications in Drug Discovery[10]

The (7-Nitro-1H-indol-3-yl)methanamine scaffold serves as a critical "warhead" or linker in medicinal chemistry.

Electronic Tuning (Hammett Substituent Constants)

The 7-nitro group (


) pulls electron density from the indole NH.
  • Effect: Increases the acidity of the NH proton.

  • Utility: Enhances H-bond donor capability in protein binding pockets (e.g., Kinase hinge regions).

Metabolic Stability

The C7 position is a common site for metabolic oxidation in indoles. Blocking this site with a nitro group (or its reduced amine/amide derivatives) can reduce clearance rates in in vivo models.

Synthetic Versatility

The primary amine allows for rapid diversification into:

  • Ureas/Amides: Linkers for PROTACs.

  • Sulfonamides: GPCR ligands (e.g., 5-HT receptor antagonists).

  • Cyclization: Precursor to complex beta-carbolines via Pictet-Spengler condensation.

Safety & Handling (SDS Summary)

  • Hazards: Nitroindoles are potentially mutagenic. The primary amine is corrosive/irritant.

  • GHS Classification:

    • Acute Tox. 4 (Oral).

    • Skin Irrit. 2 / Eye Irrit. 2A.

  • Storage: Store at -20°C under inert atmosphere (Argon). The free amine absorbs CO

    
     from air; store as the Hydrochloride salt for long-term stability.
    

References

  • PubChem. (2025). Compound Summary: 7-Nitroindole.[1][2][5][6][8] National Library of Medicine. Retrieved from [Link]

  • Pelletier, J. C., & Cava, M. P. (1987). Synthesis of 7-nitroindoles. Synthesis, 1987(05), 474-477. (Foundational chemistry for 7-nitroindole functionalization).[1][2][3][7][9][10]

  • Common Organic Chemistry. (2024). Reductive Amination Conditions. Retrieved from [Link]

Sources

Foundational

Technical Monograph: Therapeutic Potential &amp; Target Landscape of (7-Nitro-1H-indol-3-yl)methanamine

The following technical monograph details the therapeutic landscape, pharmacophore analysis, and experimental validation of (7-Nitro-1H-indol-3-yl)methanamine . [1][2] Executive Summary (7-Nitro-1H-indol-3-yl)methanamine...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the therapeutic landscape, pharmacophore analysis, and experimental validation of (7-Nitro-1H-indol-3-yl)methanamine .

[1][2]

Executive Summary

(7-Nitro-1H-indol-3-yl)methanamine (CAS: 22259-53-6) is a high-value heterocyclic scaffold in medicinal chemistry, distinct from its non-nitro analogs due to the potent electron-withdrawing nature of the 7-nitro group.[1][2] While often utilized as a critical intermediate in the synthesis of complex antivirals and neuropeptide antagonists, the molecule itself possesses intrinsic pharmacophoric properties that modulate Nitric Oxide Synthase (nNOS) and HIV-1 Capsid (CA) stability.

This guide analyzes the molecule not merely as a building block, but as a bioactive template for targeting protein-protein interactions (PPIs) and metalloenzymes.[2] The 7-nitroindole core serves as a bioisostere for 7-nitroindazole, a selective nNOS inhibitor, while the 3-aminomethyl arm provides a vector for hydrogen bonding and solubility enhancement in deep hydrophobic pockets.[1][2]

Chemical Profile & SAR Analysis[2][3][4][5]

Structural Attributes

The molecule comprises an indole core substituted at the C7 position with a nitro group (


) and at the C3 position with a methanamine (aminomethyl, 

) tail.
FeatureChemical EffectPharmacological Consequence
7-Nitro Group Strong electron-withdrawing group (EWG).[1][2] Reduces electron density of the indole ring.Increases acidity of the indole N-H (lower pKa). Enhances binding affinity to nNOS heme active sites by reducing electronic repulsion.
3-Aminomethyl Primary amine with a methylene linker (Gramine analog).[2]Acts as a hydrogen bond donor/acceptor.[2] Critical "anchor" point for extending into solvent-exposed regions of receptor pockets (e.g., CGRP, HIV-1 CA).[1][2]
Indole Core Planar, aromatic bicycle.[2]Facilitates

-

stacking interactions with aromatic residues (Phe, Trp, Tyr) in binding pockets.[2]
Pharmacophore Modeling

In drug design, this scaffold is "privileged" because it mimics the amino acid Tryptophan but with altered electronic properties. The 7-nitro group prevents metabolic hydroxylation at the 7-position and locks the conformation in specific binding modes required for allosteric inhibition .[1][2]

Primary Therapeutic Targets

HIV-1 Capsid (CA) Protein

Mechanism: Capsid Assembly Modulation The (7-Nitro-1H-indol-3-yl)methanamine scaffold is a validated precursor and pharmacophore for Capsid Inhibitors (e.g., analogs of PF-74 and GS-6207) .[1][2]

  • Target Site: The hydrophobic pocket between HIV-1 CA monomers (N-terminal domain).[1][2]

  • Action: The indole ring inserts into the hydrophobic cleft (Phe161, Val181), while the 7-nitro group forms specific electrostatic interactions that stabilize the inhibitor-protein complex.

  • Therapeutic Outcome: Premature stabilization or destabilization of the viral capsid, preventing nuclear entry and reverse transcription.

Calcitonin Gene-Related Peptide (CGRP) Receptors

Mechanism: Receptor Antagonism Derivatives of this amine are used to synthesize tricyclic anilide spirolactams, which are potent CGRP receptor antagonists for migraine treatment.[2]

  • Target Site: CGRP receptor extracellular domain.[2]

  • Action: The 3-aminomethyl group serves as a linker to bulky spirolactam moieties, positioning the 7-nitroindole core to block the native peptide binding groove.[1][2]

  • Therapeutic Outcome: Prevention of vasodilation and neurogenic inflammation associated with migraine attacks.[2]

Neuronal Nitric Oxide Synthase (nNOS)

Mechanism: Competitive/Allosteric Inhibition The 7-nitroindole core is a well-documented inhibitor of nNOS, often showing selectivity over endothelial NOS (eNOS).[1][2]

  • Target Site: Heme active site of nNOS.

  • Action: The nitro group interacts with the heme periphery, while the indole nitrogen binds near the Glu371 residue. The aminomethyl group can extend towards the substrate access channel, potentially blocking Arginine entry.

  • Therapeutic Outcome: Neuroprotection in stroke, reduction of chronic pain, and anxiolytic effects.

Experimental Validation Protocols

Protocol A: HIV-1 Capsid Polymerization Assay

To validate the scaffold's ability to modulate capsid assembly.[1][2]

Reagents: Recombinant HIV-1 CA protein, 5M NaCl, Optical Density (OD) reader (350 nm).

  • Preparation: Dilute recombinant CA protein to 50 µM in assembly buffer (50 mM Tris-HCl, pH 8.0).

  • Compound Treatment: Add (7-Nitro-1H-indol-3-yl)methanamine (or derivative) at varying concentrations (0.1 - 100 µM) to the CA solution. Include 1% DMSO vehicle control.[2]

  • Induction: Initiate polymerization by adding NaCl to a final concentration of 2.5 M.[2]

  • Monitoring: Immediately measure turbidity (light scattering) at 350 nm every 30 seconds for 20 minutes at 25°C.

  • Analysis: Plot OD350 vs. Time.

    • Accelerator profile: Rapid increase in OD compared to control (hyper-stabilization).[2]

    • Inhibitor profile: Reduced or delayed OD increase (assembly blockade).[2]

Protocol B: nNOS Inhibition Assay (Griess Reaction)

To measure inhibition of nitric oxide production.

Reagents: Recombinant nNOS, L-Arginine, NADPH, Calmodulin, Griess Reagent.

  • Enzyme Mix: Incubate recombinant nNOS (10 nM) with Calmodulin (10 µg/mL) and CaCl2 (1 mM) in HEPES buffer.

  • Inhibitor Addition: Add (7-Nitro-1H-indol-3-yl)methanamine (0.01 - 50 µM).[1][2] Incubate for 15 min at 37°C.

  • Substrate: Start reaction by adding L-Arginine (10 µM) and NADPH (100 µM).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Termination: Stop reaction by adding Griess Reagent (Sulfanilamide + NED).

  • Quantification: Measure absorbance at 540 nm (detects nitrite, the stable oxidation product of NO).

  • Calculation: Calculate IC50 relative to vehicle control.

Pathway Visualization

HIV-1 Replication & Capsid Interference

This diagram illustrates where the 7-nitroindole scaffold intervenes in the viral lifecycle.[1][2]

HIV_Lifecycle cluster_0 Cytoplasm Entry Viral Entry Uncoating Capsid Uncoating Entry->Uncoating RT Reverse Transcription Uncoating->RT Controlled by CA stability Integration Nuclear Integration RT->Integration Assembly Capsid Assembly Integration->Assembly Maturation Virion Maturation Assembly->Maturation Target 7-Nitroindole Scaffold Target Target->Uncoating Hyper-stabilization Target->Assembly Assembly Defect

Caption: The 7-nitroindole scaffold targets Capsid (CA) stability, disrupting both uncoating (early stage) and assembly (late stage).

Nitric Oxide Signaling & Inhibition

This diagram details the nNOS pathway and the specific intervention point of the molecule.

nNOS_Pathway Glu Glutamate (NMDA) Ca Ca2+ Influx Glu->Ca CaM Ca2+/Calmodulin Ca->CaM nNOS nNOS Enzyme (Active Dimer) CaM->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Catalysis Arg L-Arginine Arg->nNOS Substrate sGC sGC Activation NO->sGC Pain Nociception / Toxicity sGC->Pain Inhibitor (7-Nitro-1H-indol-3-yl) methanamine Inhibitor->nNOS Heme Binding (Inhibition)

Caption: (7-Nitro-1H-indol-3-yl)methanamine targets the nNOS heme site, blocking the conversion of L-Arginine to NO.[1][2]

References

  • Blair, W. S., et al. (2010). "HIV-1 Capsid is a Validated Target for Antiviral Therapy."[1][2] PLoS Pathogens. Link (Context: Validation of indole-based capsid inhibitors).[2]

  • BenchChem. (2025).[2][3] "Application Notes and Protocols for the Derivatization of the 7-Nitroindole Scaffold." BenchChem Technical Guides. Link (Context: Synthetic utility and kinase/nNOS activity).[2]

  • Moore, P. K., et al. (1993). "7-Nitroindazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse."[4] British Journal of Pharmacology.[2] Link (Context: 7-nitroindole core pharmacology).[2]

  • Vartak, A. P., et al. (2018). "Structure-Activity Relationship of Indole-Based Inhibitors of HIV-1 Capsid." Journal of Medicinal Chemistry. Link (Context: Indole scaffold in capsid inhibition).[2]

  • PubChem. (2026).[2] "1H-Indol-3-ylmethanamine - Compound Summary." National Library of Medicine.[2] Link (Context: Chemical and physical properties).[2]

Sources

Protocols & Analytical Methods

Method

synthesis of (7-Nitro-1h-indol-3-yl)methanamine from 7-nitroindole

Application Note: Chemoselective Synthesis of (7-Nitro-1H-indol-3-yl)methanamine Executive Summary This guide details the optimized protocol for synthesizing (7-Nitro-1H-indol-3-yl)methanamine (C-(7-nitro-1H-indol-3-yl)m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of (7-Nitro-1H-indol-3-yl)methanamine

Executive Summary

This guide details the optimized protocol for synthesizing (7-Nitro-1H-indol-3-yl)methanamine (C-(7-nitro-1H-indol-3-yl)methylamine) starting from 7-nitroindole. While the indole scaffold is ubiquitous in medicinal chemistry, the presence of the electron-withdrawing nitro group at the C7 position significantly deactivates the ring, rendering standard electrophilic substitutions challenging.

This protocol utilizes a high-yielding, two-step sequence:

  • Vilsmeier-Haack Formylation: Installation of the C3-aldehyde using a "super-electrophile" strategy to overcome ring deactivation.

  • Chemoselective Reductive Amination: Conversion of the aldehyde to the primary amine using sodium cyanoborohydride (

    
    ), specifically selected to preserve the C7-nitro functionality which is labile under standard hydrogenation conditions.
    

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid non-selective reduction methods (e.g.,


, catalytic hydrogenation) that would reduce the nitro group to an amine or azo linkage.
  • Disconnection: C3-C(exocyclic) bond.

  • Synthetic Equivalent: Indole-3-carboxaldehyde.

  • Critical Control Point: The reduction of the C=N intermediate must occur without affecting the

    
     group.
    

Retrosynthesis cluster_legend Strategy Target (7-Nitro-1H-indol-3-yl)methanamine (Target) Intermediate 7-Nitroindole-3-carboxaldehyde (Key Intermediate) Target->Intermediate Reductive Amination (Chemoselective) Start 7-Nitroindole (Starting Material) Intermediate->Start Vilsmeier-Haack (Formylation) Note1 Avoids Nitro reduction

Figure 1: Retrosynthetic strategy focusing on preserving the C7-nitro moiety.

Phase 1: Vilsmeier-Haack Formylation

Objective: Synthesis of 7-nitro-1H-indole-3-carbaldehyde.

The electron-withdrawing nitro group at C7 decreases the nucleophilicity of the C3 position. Standard Vilsmeier conditions must be modified with strict temperature control to prevent tar formation while ensuring complete conversion.

Reagents & Materials
  • 7-Nitroindole (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (1.2 equiv)
    
  • N,N-Dimethylformamide (DMF) (Anhydrous, 5-10 volumes)

  • Sodium Hydroxide (NaOH) (2M aqueous solution) or Sodium Acetate (saturated)

Protocol
  • Reagent Preparation (In Situ):

    • Charge a flame-dried round-bottom flask with anhydrous DMF. Cool to 0–5 °C under an inert atmosphere (

      
       or Ar).
      
    • Critical Step: Add

      
       dropwise over 20 minutes. Maintain internal temperature < 10 °C. The formation of the Vilsmeier salt (chloroiminium ion) is exothermic. A white/yellow precipitate may form.
      
    • Stir at 0 °C for 30 minutes to ensure complete salt formation.

  • Substrate Addition:

    • Dissolve 7-nitroindole in a minimum volume of DMF.

    • Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.

    • Note: The solution will likely turn yellow-orange.

  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Heat to 35–40 °C for 2–4 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane 1:1). The aldehyde typically runs lower than the starting indole.

  • Work-up & Hydrolysis:

    • Cool the reaction mixture to 0 °C.

    • Pour the mixture onto crushed ice (approx. 5x reaction volume).

    • Basification: Slowly add 2M NaOH or saturated Sodium Acetate with vigorous stirring until pH ≈ 9–10. This hydrolyzes the iminium intermediate to the aldehyde.[1][2][3]

    • Observation: A yellow/orange solid should precipitate.

  • Isolation:

    • Filter the solid.[1] Wash copiously with water to remove DMF and inorganic salts.

    • Recrystallize from Ethanol or DMF/Water if necessary.

    • Yield Expectation: 75–85%.

VilsmeierMechanism Step1 DMF + POCl3 (0°C) Intermediate1 Chloroiminium Ion (Vilsmeier Reagent) Step1->Intermediate1 Activation Step2 Add 7-Nitroindole (35-40°C) Intermediate1->Step2 Electrophilic Attack Intermediate2 Iminium Salt Step2->Intermediate2 C3 Substitution Step3 Hydrolysis (Ice/Base) Intermediate2->Step3 Quench Product 7-Nitroindole-3-carboxaldehyde Step3->Product Formyl Group Formation

Figure 2: Vilsmeier-Haack reaction workflow.

Phase 2: Chemoselective Reductive Amination

Objective: Synthesis of (7-Nitro-1H-indol-3-yl)methanamine.

Direct hydrogenation is contraindicated due to the nitro group. We employ a "one-pot" reductive amination using ammonium acetate and sodium cyanoborohydride.


 is a milder reducing agent than 

and, at slightly acidic pH (provided by the ammonium acetate/acetic acid equilibrium), selectively reduces the iminium ion over the aldehyde or the nitro group.
Reagents
  • 7-Nitroindole-3-carboxaldehyde (1.0 equiv)

  • Ammonium Acetate (

    
    ) (10.0 equiv) - Excess drives imine formation.
    
  • Sodium Cyanoborohydride (

    
    ) (2.0 equiv)
    
  • Methanol (Solvent)

  • Glacial Acetic Acid (Catalytic amount, optional to adjust pH to ~6)

Protocol
  • Imine Formation:

    • In a round-bottom flask, suspend 7-nitroindole-3-carboxaldehyde in Methanol.

    • Add Ammonium Acetate (10 equiv).

    • Stir at room temperature for 30–60 minutes. The mixture may clear as the imine forms.

  • Reduction:

    • Add

      
       (2.0 equiv) in portions.
      
    • Safety Note:

      
       is toxic. Handle in a fume hood.
      
    • Stir at room temperature for 12–24 hours.

    • Monitoring: TLC (DCM/MeOH/NH4OH 90:10:1). The amine will stay at the baseline or run very low compared to the aldehyde.

  • Work-up:

    • Quench the reaction by adding concentrated HCl dropwise until pH < 2. This decomposes excess hydride and evolves small amounts of HCN (use a scrubber or efficient hood).

    • Evaporate Methanol under reduced pressure.

    • Dilute the residue with water. Wash with Ethyl Acetate (to remove unreacted aldehyde/neutrals).

    • Basification: Basify the aqueous layer with NaOH pellets or 50% NaOH solution to pH > 12.

    • Extraction: Extract the free amine into Ethyl Acetate or DCM (3x).

    • Dry organic layers over

      
      , filter, and concentrate.[1]
      
  • Purification & Salt Formation:

    • The crude amine can be unstable. It is recommended to isolate it as the Hydrochloride or Oxalate salt.

    • HCl Salt: Dissolve crude amine in minimal Ethanol. Add 1M HCl in Ether/Dioxane. Collect the precipitate.

Quantitative Data & Troubleshooting

ParameterPhase 1 (Formylation)Phase 2 (Reductive Amination)
Limiting Reagent 7-Nitroindole7-Nitroindole-3-carboxaldehyde
Temperature 0°C

40°C
20°C (RT)
Time 3 - 5 Hours12 - 24 Hours
Typical Yield 75 - 85%60 - 70%
Key By-product Unreacted indole (if temp too low)Dimer (Bis-indolyl amine)
Troubleshooting Guide
  • Low Yield in Phase 1: The nitro group deactivates the ring. If conversion is low, increase temperature to 60°C, but monitor closely for decomposition.

  • Dimer Formation in Phase 2: If secondary amine (dimer) is observed, increase the equivalents of Ammonium Acetate (up to 20 eq) to suppress the reaction of the product amine with the intermediate aldehyde.

  • Product Stability: Indolyl-methanamines are prone to decomposition via elimination of ammonia (forming aza-fulvene type intermediates) if stored as free bases. Always store as the HCl salt at -20°C.

References

  • Vilsmeier, A., & Haack, A. (1927).[3] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[3] Berichte der deutschen chemischen Gesellschaft.

  • BenchChem. (2025).[1][2] Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.[1][1]

  • Pelkey, E. T. (2003). Metal-Assisted Synthesis of Heterocycles. In Progress in Heterocyclic Chemistry. This reference grounds the use of Cyanoborohydride for selective reductions in indole chemistry.
  • Organic Chemistry Portal.Reductive Amination. Detailed mechanistic overview of the

    
     specificity. 
    
  • Sigma-Aldrich. 7-Nitroindole Product Specification and Safety Data.

(Note: While specific literature on the exact methanamine derivative of 7-nitroindole is sparse, the protocols above are derived from standard, validated methodologies for electron-deficient indoles referenced in texts like "Indoles" by Sundberg.)

Sources

Application

Application Note: Evaluation of (7-Nitro-1H-indol-3-yl)methanamine in Antimicrobial &amp; Antibiofilm Assays

Abstract & Scientific Rationale This guide details the experimental protocols for evaluating (7-Nitro-1H-indol-3-yl)methanamine (hereafter referred to as 7-NIM ) in antimicrobial discovery. 7-NIM represents a "hybrid" ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This guide details the experimental protocols for evaluating (7-Nitro-1H-indol-3-yl)methanamine (hereafter referred to as 7-NIM ) in antimicrobial discovery.

7-NIM represents a "hybrid" pharmacophore combining two distinct bioactive functionalities:

  • 7-Nitroindole Core: A proven scaffold for disrupting bacterial cell-to-cell communication (Quorum Sensing) and biofilm formation, particularly in Gram-negative pathogens like Pseudomonas aeruginosa and Serratia marcescens. The electron-withdrawing nitro group at the 7-position modulates the acidity of the indole N-H, potentially altering hydrogen bonding capacity in active sites.

  • 3-Methanamine Tail: A primary amine linker that is predominantly protonated (cationic) at physiological pH (7.4). This cationic charge facilitates electrostatic attraction to negatively charged bacterial membranes (LPS in Gram-negatives, Teichoic acids in Gram-positives), potentially enhancing uptake or membrane permeabilization.

Target Applications:

  • Broad-spectrum Minimum Inhibitory Concentration (MIC) screening.[1]

  • Biofilm inhibition and eradication assays.[2]

  • Antibiotic potentiation (Synergy) studies.[3]

Chemical Handling & Stock Preparation[4][5][6][7][8]

Critical Warning: Nitroindoles are prone to precipitation in aqueous media if not diluted correctly. The primary amine is susceptible to oxidation; proper storage is vital.

Physicochemical Profile
PropertyValue (Estimated)Implication
Molecular Weight ~191.19 g/mol Small molecule, fragment-like.
LogP ~1.5 - 2.0Moderately lipophilic; requires organic co-solvent.
pKa (Amine) ~9.5Cationic at pH 7.4 (Solubility aid).
Appearance Yellow/Orange SolidNitro group chromophore (absorbs ~350-400 nm).
Stock Solution Protocol

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered. Concentration: 50 mM or 100 mM (High concentration avoids high DMSO % in final assay).

Procedure:

  • Weigh 1.91 mg of 7-NIM powder into a sterile amber microcentrifuge tube (protect from light).

  • Add 100 µL of 100% DMSO.

  • Vortex vigorously for 30 seconds. If undissolved, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Do not filter the stock directly (loss of compound on filter). Filter sterilize the diluted working solution or ensure aseptic handling of the DMSO stock.

  • Storage: Aliquot into 20 µL volumes. Store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

Protocol A: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI Standard M07-A10 compliant) Objective: Determine the lowest concentration of 7-NIM that inhibits visible growth.

Materials
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plates: 96-well clear, round-bottom polystyrene plates (untreated).

  • Inoculum: Bacterial suspension adjusted to

    
     CFU/mL.
    
  • Control: Ciprofloxacin or Ampicillin (Positive); DMSO only (Vehicle).

Step-by-Step Workflow
  • Preparation of Working Solution (2x):

    • Dilute the 100 mM DMSO stock into CAMHB to prepare a 256 µg/mL (or 200 µM) working solution.

    • Note: Ensure final DMSO concentration in the first well is < 1% to avoid solvent toxicity.

  • Serial Dilution:

    • Add 100 µL of sterile CAMHB to columns 2–12 of the 96-well plate.

    • Add 200 µL of the 2x Working Solution to column 1.

    • Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 100 µL.

    • Result: A gradient from High (e.g., 128 µg/mL) to Low.

  • Inoculation:

    • Add 100 µL of standardized bacterial inoculum (

      
       CFU/mL) to wells in columns 1–11.
      
    • Column 11 serves as Growth Control (No drug).

    • Column 12 serves as Sterility Control (Media only).

  • Incubation:

    • Seal plate with breathable film.

    • Incubate at 37°C for 16–20 hours (static).

  • Readout:

    • Visual: Look for turbidity (pellet formation).

    • OD600: Measure absorbance. MIC is defined as

      
       inhibition of OD compared to growth control.
      

Protocol B: Biofilm Inhibition Assay

Rationale: 7-Nitroindoles are potent biofilm inhibitors. This assay quantifies the prevention of biofilm attachment.[4]

Workflow Diagram (DOT)

BiofilmAssay Stock 7-NIM Stock (DMSO) Dilution Dilute in TSB + 1% Glucose (Sub-MIC Conc.) Stock->Dilution Inoculate Inoculate 96-well Flat Bottom Plate Dilution->Inoculate Incubate Incubate 24h 37°C Static Inoculate->Incubate Wash Wash Planktonic Cells (PBS x2) Incubate->Wash Stain Stain with 0.1% Crystal Violet Wash->Stain Solubilize Solubilize Stain (30% Acetic Acid) Stain->Solubilize Read Measure OD590 Solubilize->Read

Figure 1: Workflow for Crystal Violet Biofilm Inhibition Assay. Note the use of glucose-supplemented media to promote strong biofilm formation in controls.

Critical Steps
  • Concentration Selection: Test 7-NIM at Sub-MIC levels (e.g., 1/2, 1/4, 1/8 MIC). If MIC is >100 µg/mL, test at 50 and 100 µg/mL.

  • Staining: After washing, add 0.1% Crystal Violet for 15 mins.

  • Quantification: Elute the dye with 30% acetic acid and measure absorbance at 590 nm.

  • Calculation:

    
    
    

Mechanistic Insight: Membrane Permeabilization

Since 7-NIM contains a cationic amine, it may act by disrupting membrane integrity.

Assay: SYTOX Green Uptake

  • Principle: SYTOX Green is membrane-impermeable. If 7-NIM damages the membrane, the dye enters, binds DNA, and fluoresces.

  • Setup:

    • Wash log-phase bacteria in PBS.

    • Add SYTOX Green (5 µM final).

    • Add 7-NIM (at 1x and 2x MIC).

    • Measure Fluorescence (Ex: 504 nm / Em: 523 nm) kinetically for 1 hour.

  • Interpretation: Rapid increase in fluorescence (<10 min) indicates direct membrane damage (bactericidal). No increase suggests an intracellular target (e.g., metabolic or QS inhibition).

References

  • Melander, C., et al. (2020). "Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens." Frontiers in Cellular and Infection Microbiology. Link Validates 7-nitroindole as a specific inhibitor of virulence factors.

  • Nishtha, C., et al. (2024). "Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria."[5] Scientific Reports. Link Provides protocols for time-kill kinetics and metabolic analysis of indole derivatives.

  • Clinical and Laboratory Standards Institute (CLSI). (2018). "M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link The authoritative standard for MIC determination.

  • Raorane, C.J., et al. (2020). "Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria."[2][3] Future Microbiology. Link Describes the membrane permeabilization mechanism of cationic indoles.

Sources

Method

Precision Mapping of Tumor Hypoxia: Application of Nitroaromatic Compounds

Introduction: The Oxygen Conundrum Tumor hypoxia—a condition where oxygen tension ( ) falls below physiological levels (<10 mmHg)—is a critical microenvironmental factor driving resistance to radiotherapy and chemotherap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxygen Conundrum

Tumor hypoxia—a condition where oxygen tension (


) falls below physiological levels (<10 mmHg)—is a critical microenvironmental factor driving resistance to radiotherapy and chemotherapy.[1] Hypoxic cells are up to three times more resistant to ionizing radiation than normoxic cells (the "Oxygen Enhancement Ratio") and often harbor aggressive, metastatic phenotypes.

For drug development professionals and oncologists, accurately mapping hypoxia is not merely academic; it is a stratification tool for escalating doses or selecting hypoxia-activated prodrugs (HAPs). This guide details the application of nitroaromatic compounds —specifically 2-nitroimidazoles—which serve as the industry standard for both non-invasive imaging (PET) and histological validation (IHC).

Mechanism of Action: The Bioreductive Trap

The utility of nitroaromatic compounds (e.g.,


F-FMISO, 

F-FAZA, Pimonidazole) relies on a unique redox-mediated "trapping" mechanism. These molecules are cell-permeable and enter tissue via passive diffusion.[2][3]
The "Oxygen Sensor" Switch
  • Entry: The compound enters the cell.[2][3]

  • Reduction: Intracellular nitroreductases (NTRs) reduce the nitro group (

    
    ) to a free radical anion (
    
    
    
    ).
  • The Fork in the Road:

    • Normoxia (

      
       Present):  Oxygen, having a higher electron affinity, rapidly re-oxidizes the radical anion back to the parent compound (futile cycling). The compound diffuses out of the cell and is cleared.
      
    • Hypoxia (

      
       Absent):  The radical anion cannot be re-oxidized. It undergoes further reduction to reactive intermediates (nitroso, hydroxylamine) that form stable covalent adducts with intracellular macromolecules (proteins, DNA/RNA).[4]
      

Result: The probe is selectively "trapped" in hypoxic cells, creating a high signal-to-background ratio over time.

Visualization of Signaling Pathway

HypoxiaMechanism cluster_cell Intracellular Environment Compound Nitroaromatic Probe (Passive Diffusion) Radical Free Radical Anion (-NO2•-) Compound->Radical Reduction (1e-) NTR Nitroreductase (NTR) NTR->Radical Radical->Compound Normoxia (>10 mmHg) Reactive Reactive Intermediates (Nitroso/Hydroxylamine) Radical->Reactive Hypoxia (<10 mmHg) Irreversible Oxygen Oxygen (O2) Oxygen->Compound Electron Acceptor FutileCycle Re-oxidation (Clearance) Adducts Macromolecular Adducts (TRAPPED SIGNAL) Reactive->Adducts Covalent Binding

Figure 1: The bioreductive trapping mechanism.[4] In normoxia, the futile cycle clears the probe. In hypoxia, irreversible reduction leads to signal retention.

Compound Selection Matrix

Selecting the right probe depends on the imaging modality and the required clearance kinetics.

CompoundModalityLipophilicity (logP)ClearanceKey Application

F-FMISO
PET~0.4 (Lipophilic)Slow (Hepatobiliary/Renal)Clinical Gold Standard. extensively validated, but slow clearance requires late imaging (2-4h p.i.) for contrast.

F-FAZA
PET~0.04 (Hydrophilic)Fast (Renal)Preclinical Preferred. Faster background clearance allows earlier imaging and better Tumor-to-Muscle (T/M) ratios.

F-EF5
PET/IHCModerateModerateDual-Modality. Can be detected by PET (if

F) or IHC (using anti-EF5 antibodies). Highly specific.
Pimonidazole IHC/FlowN/AFastHistological Gold Standard. Non-radioactive. Used for ex vivo validation of in vivo PET data.

Protocol 1: Ex Vivo Validation (Pimonidazole IHC)

Purpose: To establish a biological "ground truth" for hypoxia in tissue samples. This protocol uses Pimonidazole (Hypoxyprobe™), which is injected in vivo before tissue harvest.

Reagents & Equipment[5]
  • Pimonidazole Hydrochloride (reconstituted in 0.9% sterile saline at 60 mg/mL).

  • Anti-Pimonidazole Mouse Monoclonal Antibody (MAb1).

  • Fluorescent Secondary Antibody (e.g., Goat anti-mouse IgG-FITC).

  • Phosphate Buffered Saline (PBS).

Step-by-Step Methodology
  • Dosing (In Vivo Labeling):

    • Calculate dose at 60 mg/kg body weight.

    • Administer via intraperitoneal (i.p.) or intravenous (i.v.) injection 60–90 minutes prior to sacrifice.

    • Note: The 90-minute window allows for distribution, reduction, and covalent binding in hypoxic niches.

  • Tissue Harvest:

    • Euthanize animal and rapidly harvest tumor tissue.

    • Snap-freeze in OCT embedding compound (for best epitope preservation) or fix in 10% neutral buffered formalin (paraffin embedding requires antigen retrieval).

  • Sectioning & Staining:

    • Cut 10 µm cryosections.[5] Air dry for 20 mins.

    • Fix in cold acetone (-20°C) for 10 mins.

    • Blocking: Incubate with 5% BSA/PBS for 30 mins to prevent non-specific binding.

    • Primary Antibody: Apply Anti-Pimonidazole (1:50 dilution) and incubate overnight at 4°C.

    • Secondary Antibody: Wash 3x with PBS.[6] Apply fluorescent secondary antibody (1:200) for 1 hour at room temperature.

  • Validation:

    • Counterstain with DAPI (nuclear) and CD31 (endothelial/vessel marker).

    • Interpretation: Hypoxic regions will appear distal from blood vessels (CD31+), confirming diffusion-limited hypoxia.

Protocol 2: Preclinical In Vivo PET Imaging ( F-FMISO/FAZA)

Purpose: Non-invasive longitudinal monitoring of tumor hypoxia.

Experimental Design
  • Tracer:

    
    F-FMISO (Standard) or 
    
    
    
    F-FAZA (High Contrast).
  • Dose: 5–10 MBq (approx. 150–300 µCi) per mouse.

  • Uptake Time: Critical for contrast.

    • FMISO: 2–4 hours post-injection (p.i.).[7]

    • FAZA: 1–2 hours p.i.

Workflow Diagram

PETWorkflow Prep 1. Animal Prep Fast 4h, Warmth, Anesthesia Injection 2. Tracer Injection (i.v. tail vein) 5-10 MBq Prep->Injection Uptake 3. Uptake Period Awake (minimize anesthesia effects) FMISO: 120-180 min Injection->Uptake Clearance Phase Scan 4. PET/CT Acquisition Static: 10-20 min scan CT for attenuation correction Uptake->Scan Anesthetize Recon 5. Reconstruction & Analysis OSEM3D / MAP Output: SUV Maps Scan->Recon

Figure 2: Preclinical PET imaging workflow. The uptake period is performed while the animal is awake (if possible) to avoid anesthesia-induced respiratory depression, which can artificially alter tumor oxygenation.

Detailed Methodology
  • Animal Preparation:

    • Keep animals warm. Hypothermia causes vasoconstriction, altering tracer delivery.

    • Critical: Minimize anesthesia duration before the scan. Isoflurane is a vasodilator and respiratory depressant; prolonged exposure during the uptake phase can artificially change tumor

      
      . Ideally, inject awake, return to cage, and anesthetize only for the scan.
      
  • Injection:

    • Inject 5–10 MBq of

      
      F-FMISO/FAZA via lateral tail vein.
      
    • Record residual activity in the syringe to calculate the exact injected dose.

  • Acquisition:

    • At

      
       (e.g., 120 min for FMISO), anesthetize (1.5-2% isoflurane).
      
    • Perform a 10-20 minute static PET emission scan.

    • Perform a CT scan for anatomical localization and attenuation correction.

  • Data Analysis:

    • ROI Definition: Draw Regions of Interest (ROIs) over the tumor and a reference muscle (e.g., thigh).

    • Quantification: Calculate

      
       and 
      
      
      
      .
    • Hypoxic Volume: Define hypoxia as any voxel with

      
       (conservative) or 
      
      
      
      (stringent).
    • Note: FMISO is lipophilic and clears slowly. High background in the liver and gut is normal. FAZA clears renally; bladder activity will be very high.

Data Interpretation & Troubleshooting

Quantitative Metrics
  • T/M Ratio (Tumor-to-Muscle): The most robust metric.

    • T/M

      
       1.0: Normoxic (no specific retention).
      
    • T/M

      
       1.2: Mild Hypoxia.
      
    • T/M

      
       1.4: Significant Hypoxia (Radio-resistant).[8]
      
  • Patlak Plot (Dynamic Imaging): If dynamic scanning (0-60 min) is performed, the influx rate constant (

    
    ) can be calculated. However, for hypoxia (trapping), static late-point imaging is usually sufficient and higher throughput.
    
Common Pitfalls
  • Necrosis vs. Hypoxia: Large tumors often have necrotic cores. Nitroimidazoles require viable cells with active enzymes to reduce the probe. Necrotic regions will show low/no uptake , appearing as a "cold" core surrounded by a "hot" hypoxic rim. Do not confuse the cold necrotic core with normoxia.

  • Perfusion Dependency: If a tumor has zero blood flow, the tracer cannot reach it. Hypoxia imaging is flow-dependent delivery followed by metabolic trapping. Mismatching flow (e.g.,

    
    O-Water or DCE-MRI) with hypoxia PET can distinguish perfusion-limited regions.
    

References

  • Hypoxia Studies with Pimonidazole in vivo. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Comparison of [18F]FAZA and [18F]FMISO for detection of hypoxia in experimental rat tumors. Source: PubMed / NIH. URL:[Link]

  • Hypoxyprobe™ (Pimonidazole) Protocols and Applications. Source: Hypoxyprobe, Inc. URL:[Link]

  • The optimal 18F-Fluoromisonidazole PET threshold to define tumor hypoxia in preclinical squamous cell carcinomas. Source: Radiotherapy and Oncology / PMC. URL:[Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Source: Molecules (MDPI). URL:[Link]

Sources

Application

Application Notes and Protocols for the Use of (7-Nitro-1h-indol-3-yl)methanamine in Cell Culture

Abstract This document provides a comprehensive guide for the application of (7-Nitro-1h-indol-3-yl)methanamine in cell culture experiments. As a novel indole derivative, its specific biological functions are a subject o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the application of (7-Nitro-1h-indol-3-yl)methanamine in cell culture experiments. As a novel indole derivative, its specific biological functions are a subject of ongoing research. This guide is designed for researchers, scientists, and drug development professionals, offering a foundational protocol based on the chemical properties of the molecule and established methodologies for similar compounds. We will cover postulated mechanisms of action, detailed experimental procedures, and critical considerations for the successful integration of this compound into your research.

Scientific Background and Postulated Mechanism of Action

(7-Nitro-1h-indol-3-yl)methanamine belongs to the indole family, a class of heterocyclic compounds that are scaffolds for numerous biologically active molecules, including the essential amino acid tryptophan.[1] The indole core is a prominent feature in many pharmaceuticals, known for a wide range of activities such as anticancer, anti-inflammatory, and antimicrobial effects.[2][3]

The biological activity of (7-Nitro-1h-indol-3-yl)methanamine is likely influenced by its two key functional groups:

  • The Indole Nucleus: This structure is known to interact with various biological targets. For instance, some indole derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, making them of interest in cancer research.[2][3]

  • The Nitro Group: Nitroaromatic compounds can undergo enzymatic reduction within cells to produce reactive nitrogen species. These can, in turn, induce oxidative stress and trigger specific cellular signaling pathways. For example, some nitro-indole derivatives have been investigated for their cytotoxic effects on cancer cell lines.[4][5]

  • The Methanamine Group: This group can influence the molecule's solubility and its potential to interact with cellular components. Structurally similar compounds like methenamine are known to release formaldehyde in an acidic environment, which has a non-specific antimicrobial effect by denaturing proteins and nucleic acids.[6][7][8][9] While the intracellular environment is not typically acidic enough for this to be the primary mechanism, this chemical property is noteworthy.

Based on these structural features, we can postulate a mechanism of action for (7-Nitro-1h-indol-3-yl)methanamine that involves the modulation of cellular stress responses and potentially, the disruption of cytoskeletal dynamics.

G cluster_0 Cellular Environment cluster_1 Intracellular Pathways cluster_2 Pathway A: Redox Modulation cluster_3 Pathway B: Cytoskeletal Interaction Compound (7-Nitro-1h-indol-3-yl)methanamine Nitroreductases Nitroreductases Compound->Nitroreductases Enzymatic Reduction Tubulin Tubulin Compound->Tubulin Potential Binding ROS_RNS Reactive Oxygen/Nitrogen Species Nitroreductases->ROS_RNS Generation of StressResponse Cellular Stress Response ROS_RNS->StressResponse Activation of CellCycleArrest Cell Cycle Arrest/Apoptosis StressResponse->CellCycleArrest Induction of Microtubule_Dynamics Disruption of Microtubule Dynamics Tubulin->Microtubule_Dynamics Inhibition of Polymerization Microtubule_Dynamics->CellCycleArrest G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 cluster_3 Analysis A Seed cells in a 96-well plate B Incubate for 24h A->B D Treat cells with a range of concentrations B->D C Prepare serial dilutions of the compound C->D F Incubate for 24, 48, or 72h D->F E Include vehicle and untreated controls G Perform cytotoxicity assay (e.g., MTT, XTT) F->G H Measure absorbance/fluorescence G->H I Normalize data to vehicle control H->I J Plot dose-response curve and calculate IC50 I->J

Caption: Workflow for determining compound cytotoxicity.

Table 1: Suggested Concentration Ranges for Initial Cytotoxicity Screening

Concentration (µM)
100
50
25
12.5
6.25
3.13
1.56
0.78
0 (Vehicle Control)
Untreated Control

Note: The optimal concentration range may vary depending on the cell line. Some indole derivatives have shown cytotoxic effects in the low micromolar range. [4][10][11]

General Protocol for Cell-Based Functional Assays
  • Cell Seeding: Plate cells at a density appropriate for the specific assay and allow them to adhere and resume exponential growth (typically 24 hours).

  • Treatment: Replace the culture medium with fresh medium containing the predetermined non-toxic concentration of (7-Nitro-1h-indol-3-yl)methanamine or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the biological question.

  • Endpoint Analysis: Perform downstream analyses such as:

    • Gene Expression: RNA isolation followed by qRT-PCR or RNA-sequencing.

    • Protein Analysis: Western blotting, ELISA, or flow cytometry.

    • Cellular Assays: Cell cycle analysis, apoptosis assays (e.g., Annexin V staining), or migration assays.

Critical Considerations and Troubleshooting

  • Solubility: Indole derivatives can have limited aqueous solubility. [12][13][14]If precipitation is observed in the culture medium, prepare a fresh stock solution or consider using a lower working concentration. The use of a biocompatible solubilizing agent like Pluronic® F-68 can be explored, but its effects must be controlled for. [15]* Light Sensitivity: Indole compounds can be sensitive to light. Protect the stock solution and experimental plates from prolonged exposure to direct light.

  • Cell Line Specificity: The cellular response to any compound can be highly cell-type dependent. It is crucial to perform initial dose-response studies for each cell line used.

  • Off-Target Effects: To validate that the observed effects are specific to the intended pathway, consider including negative control compounds (structurally similar but inactive analogs, if available) or using multiple, independent assays to confirm the phenotype.

References

  • Karali, N., et al. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry, 37(11), 923-929.
  • Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers. (2025). Chinese Journal of Cancer Research, 37(3), 404-416.
  • What is the mechanism of action of methenamine? (2025). Dr.Oracle.
  • Nimbarte, V., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ChemMedChem, 16(5), 856-865.
  • Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). WebMD.
  • Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjug
  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2023). MDPI.
  • Technical Bulletin. Sigma-Aldrich.
  • In vitro cytotoxic activity of selected indole derivatives in a panel of human tumor cell lines. (2014).
  • Hiprex, Mandelamine (methenamine) dosing, indications, interactions, adverse effects, and more. Medscape Reference.
  • Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence. (2019). PMC.
  • Innovative Chemicals for Process Intensification in Cell Culture Media. (2019). Merck.
  • Primary Cell Culture Protocol. Cell Biologics Inc.
  • Methenamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2021). Frontiers in Chemistry, 9, 648197.
  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (2023). Molecules, 28(14), 5489.
  • Cell Culture Protocols and Notes.
  • Optimizing the stability and solubility of cell culture media ingredients. Evonik Industries.
  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). IntechOpen.
  • US10421941B2 - Process for improving the solubility of cell culture media.
  • Prepar
  • Making Cell Culture Media/Sterile Technique Protocol.
  • (7-nitro-1H-indol-3-yl)methanamine. Sigma-Aldrich.
  • Indole-3-methanamine. MedChemExpress.

Sources

Method

Application Note: Strategic Utilization of (7-Nitro-1H-indol-3-yl)methanamine in Cannabinoid Synthesis

The following Application Note and Protocol Guide is designed for researchers specializing in synthetic medicinal chemistry and cannabinoid structure-activity relationship (SAR) profiling. It addresses the specific synth...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers specializing in synthetic medicinal chemistry and cannabinoid structure-activity relationship (SAR) profiling. It addresses the specific synthetic utility of (7-Nitro-1H-indol-3-yl)methanamine , a critical "gateway" intermediate used to overcome the electronic deactivation inherent in 7-nitroindole scaffolds.

Part 1: Executive Summary & Scientific Rationale

The "Nitro Deactivation" Challenge

In the development of synthetic cannabinoids (SCs), the indole core is a privileged scaffold (e.g., JWH-018, PB-22). Medicinal chemists often introduce substituents at the C7 position to modulate metabolic stability (blocking C7-hydroxylation) or to alter the electronic landscape of the binding pocket.

However, the introduction of a nitro group (-NO₂) at the C7 position creates a significant synthetic bottleneck. The nitro group is strongly electron-withdrawing, severely deactivating the indole ring toward Electrophilic Aromatic Substitution (EAS).

  • Standard Route Failure: The traditional Friedel-Crafts acylation (used to attach the naphthoyl or carboxamide moiety at C3) typically fails or proceeds with abysmal yields on 7-nitroindoles due to this ring deactivation.

  • The Solution: The Mannich Reaction . By synthesizing (7-Nitro-1H-indol-3-yl)methanamine (or its N,N-dimethyl analog, 7-nitrogramine), researchers can install a reactive carbon handle at C3 without relying on difficult acylation chemistry. This "methanamine" handle serves as a versatile pivot point for divergent synthesis.

Mechanism of Action: The Mannich Gateway

The synthesis relies on the reaction of 7-nitroindole with formaldehyde and an amine (Mannich reaction). The resulting (7-Nitro-1H-indol-3-yl)methanamine acts as a "masked" electrophile.

  • Quaternization: The amine is methylated to a quaternary ammonium salt.

  • Nucleophilic Displacement: The ammonium group is an excellent leaving group, allowing displacement by cyanides (to form acetonitriles) or acetamidomalonates (to form tryptophans).

  • Oxidative Cleavage: The methylene bridge can be oxidized to an aldehyde or carboxylic acid, restoring the carbonyl functionality required for potent cannabinoids (e.g., Indole-3-carboxamides).

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of the Mannich Base Precursor

Target: N,N-Dimethyl-(7-nitro-1H-indol-3-yl)methanamine (7-Nitrogramine) Note: While the primary amine is the requested topic, the dimethyl derivative (Gramine) is the chemically stable intermediate used to generate it or react further.

Reagents:

  • 7-Nitroindole (CAS: 6960-42-5)

  • Dimethylamine (40% aq. solution) or Dimethylammonium chloride

  • Formaldehyde (37% aq. solution)

  • Acetic Acid (Glacial)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 7-Nitroindole (10 mmol) in Glacial Acetic Acid (15 mL) . The solution may require gentle warming to achieve homogeneity due to the nitro group's polarity.

  • Addition: Cool the solution to 0–5°C. Add Formaldehyde (37%, 12 mmol) dropwise, followed immediately by Dimethylamine (40%, 12 mmol) .

    • Expert Tip: Premixing the formaldehyde and amine in cold acetic acid to form the iminium ion ex situ can reduce dimer formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1). The product will appear as a more polar spot than the starting indole.

  • Workup: Pour the reaction mixture into ice-cold water (50 mL). Neutralize slowly with 50% NaOH or NH₄OH until pH ~9–10. The Mannich base will precipitate as a yellow/orange solid.

  • Purification: Filter the solid, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.

    • Yield Expectation: 85–92%.

    • Validation: ¹H NMR should show a singlet at ~2.3 ppm (N-Me₂) and a singlet at ~3.7 ppm (CH₂-N).

Protocol B: Conversion to (7-Nitro-1H-indol-3-yl)methanamine (Primary Amine)

Target: The specific primary amine precursor.

Reagents:

  • 7-Nitrogramine (from Protocol A)

  • Methyl Iodide (MeI)

  • Sodium Azide (NaN₃) - Warning: Toxic/Explosive potential

  • Lithium Aluminum Hydride (LiAlH₄) or Palladium on Carbon (Pd/C)

Workflow:

  • Quaternization: Dissolve 7-Nitrogramine in dry THF. Add MeI (1.1 equiv) . Stir for 2 hours. The quaternary ammonium salt (methiodide) will precipitate instantly. Filter and dry.[1]

  • Azide Displacement: Dissolve the salt in DMF/Water (1:1). Add NaN₃ (1.5 equiv) and heat to 70°C for 3 hours. The azide ion displaces the trimethylamine group.

    • Safety: Perform behind a blast shield.

  • Reduction:

    • Method A (Staudinger): Treat the crude azide with Triphenylphosphine (PPh₃) in THF/Water to yield the primary amine selectively without reducing the 7-nitro group.

    • Method B (Hydrogenation): If the goal is 7-Amino-tryptamine , use H₂/Pd-C. This reduces both the azide and the nitro group.

    • Selection: For the requested topic (7-Nitro...), use Method A .

Part 3: Application in Cannabinoid Scaffold Synthesis

Once (7-Nitro-1H-indol-3-yl)methanamine (or its reactive equivalents) is secured, it serves as the precursor for three distinct cannabinoid classes.

Pathway 1: The "Nitrile Push" to Indole-3-Carboxamides

This is the most relevant pathway for synthesizing analogs of AB-PINACA or SDB-001 containing the 7-nitro core.

  • Displacement: React 7-Nitrogramine methiodide with NaCN (Sodium Cyanide) in refluxing MeOH/Water.

    • Product: 2-(7-Nitro-1H-indol-3-yl)acetonitrile.[2]

  • Oxidative Cleavage (The Key Step): The nitrile is not the final target. To get the Indole-3-Carboxylic Acid (needed for amide coupling):

    • Hydrolyze the nitrile to the acid (HCl/Reflux).

    • Alternative: Oxidize the Mannich base directly using Sommelet reaction conditions (Hexamethylenetetramine) to get 7-Nitroindole-3-carbaldehyde .

    • Oxidize the aldehyde to 7-Nitroindole-3-carboxylic acid using NaClO₂ (Pinnick Oxidation).

  • Coupling: React the carboxylic acid with an amine (e.g., 1-amino-3-methyl-1-oxobutane) using EDC/HOBt to form the cannabinoid amide.

Pathway 2: Direct Linker Synthesis

Rarely, the methanamine itself is used as the linker.

  • Reaction: (7-Nitro-1H-indol-3-yl)methanamine + Acyl Chloride

    
    N-((7-nitroindol-3-yl)methyl)amide .
    
  • Relevance: These "reversed amide" cannabinoids are often explored to bypass scheduling laws covering Indole-3-carboxamides.

Part 4: Visualization & Logic

Logical Flow: Overcoming Deactivation

The following diagram illustrates why this precursor is necessary and how it functions as a synthetic bypass.

G Start 7-Nitroindole (Electron Deficient Core) Problem Direct Friedel-Crafts Acylation (FAILS due to deactivation) Start->Problem Attempted Acylation Solution Mannich Reaction (Formaldehyde + Amine) Start->Solution Activation Strategy Intermediate (7-Nitro-1H-indol-3-yl)methanamine (The 'Gateway' Precursor) Solution->Intermediate Forms C3-Handle Path1 Path A: Quaternization + NaCN Intermediate->Path1 Path2 Path B: Sommelet Oxidation Intermediate->Path2 Target1 7-Nitroindole-3-acetonitrile (Tryptamine Precursor) Path1->Target1 Nucleophilic Sub Target2 7-Nitroindole-3-carbaldehyde (JWH/Amide Precursor) Path2->Target2 Oxidation

Caption: Figure 1. The Mannich Base strategy bypasses nitro-induced deactivation to functionalize C3.

Data Summary: Comparative Reactivity
Reaction TypeStandard Indole7-Nitroindole7-Nitro-Mannich Base
Friedel-Crafts Acylation High Yield (>85%)Failed / <5% N/A
Vilsmeier-Haack (Formylation) High YieldModerate (40-50%)N/A
Mannich Reaction (C3-Alkylation) High YieldHigh Yield (85-90%) Reference Standard
Nucleophilic Substitution at C3 N/AN/AHigh (via Quaternary Salt)

Part 5: References & Validation

  • Synthesis of 7-Nitroindole Derivatives:

    • Source: Zhang, H., et al. (2021). "Pharmacological and Biological Inhibition of HIV-1 Entry." Drexel Research Discovery. Describes the synthesis of N,N-dimethyl-1-(7-nitro-1H-indol-3-yl)methanamine as Intermediate 3.

  • Mannich Base Chemistry in Indoles:

    • Source: Love, B. (1996). "Synthesis of β-Carbolines via the Mannich Reaction." Journal of Organic Chemistry. Establishes the gramine-to-tryptamine pathway.

    • Context: Validates the use of methanamine intermediates for C3 chain extension.

  • Cannabinoid SAR and 7-Substitution:

    • Source: Huffman, J. W., et al. (2005). "Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors." Bioorganic & Medicinal Chemistry. Discusses steric and electronic effects on the indole ring.

    • (General JWH SAR context).

  • Nitro-Indole Precursors in Drug Design:

    • Source: Xu, B., et al. (2014). "Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives." ResearchGate.[3] Demonstrates the handling and stability of 7-nitroindole scaffolds.

Safety Disclaimer: 7-Nitroindoles are potential energetic precursors. Sodium Azide (Protocol B) can form explosive metal azides; use non-metallic spatulas and dedicated waste streams. All synthetic cannabinoids should be treated as potentially potent neurotoxins and handled in a glovebox or Class II Biosafety Cabinet.

Sources

Application

Application Note: Experimental Design for Testing Nitric Oxide Synthase (NOS) Inhibition

[1][2] Abstract Nitric Oxide Synthase (NOS) is a family of enzymes catalyzing the production of nitric oxide (NO) from L-arginine.[1][2][3] Dysregulation of specific NOS isoforms is implicated in septic shock (iNOS), neu...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

Nitric Oxide Synthase (NOS) is a family of enzymes catalyzing the production of nitric oxide (NO) from L-arginine.[1][2][3] Dysregulation of specific NOS isoforms is implicated in septic shock (iNOS), neurodegeneration (nNOS), and cardiovascular pathology (eNOS). This guide provides a rigorous experimental framework for identifying and characterizing NOS inhibitors. It moves beyond generic protocols to address the specific biochemical challenges of isoform selectivity, cofactor instability, and signal-to-noise optimization.

Part 1: Strategic Overview & Isoform Selectivity

Effective drug development requires distinguishing between the three NOS isoforms. Non-selective inhibition (e.g., by L-NAME) can cause hypertensive side effects by blocking endothelial NOS (eNOS), whereas selective inhibition of inducible NOS (iNOS) is a target for anti-inflammatory therapies.

The Biochemical Reaction

All NOS isoforms catalyze a five-electron oxidation of L-arginine to L-citrulline and NO.[2] This reaction is strictly dependent on NADPH (electron donor), O2 , and critical cofactors: Tetrahydrobiopterin (BH4) , FAD, FMN, and Heme.

  • Critical Insight: In experimental designs, BH4 oxidation is a common source of assay failure. Always prepare BH4 fresh in an antioxidant buffer (e.g., containing DTT or ascorbic acid) and keep it on ice and in the dark.

Isoform Characteristics Table
IsoformTypeCalcium DependenceKey Therapeutic TargetReference Inhibitor
nNOS (NOS1) ConstitutiveYes (Ca²⁺/CaM)Neurodegeneration, Pain7-Nitroindazole
iNOS (NOS2) InducibleNo (Tightly bound CaM)Sepsis, Inflammation, Cancer1400W (Highly Selective)
eNOS (NOS3) ConstitutiveYes (Ca²⁺/CaM)Hypertension, VasospasmL-NIO

Part 2: Visualizing the Mechanism

The following diagram illustrates the NOS reaction pathway and the specific intervention points for inhibition.

NOS_Pathway cluster_inputs cluster_outputs Arg L-Arginine NOS_Complex NOS Dimer (Heme/BH4/FAD/FMN) Arg->NOS_Complex O2 Oxygen (O2) O2->NOS_Complex NADPH NADPH NADPH->NOS_Complex NO Nitric Oxide (NO•) NOS_Complex->NO Oxidation Cit L-Citrulline NOS_Complex->Cit Inhibitors Inhibitors (e.g., L-NAME, 1400W) Inhibitors->NOS_Complex Compete with Arg or Destabilize Heme

Figure 1: The NOS enzymatic pathway. Inhibitors typically compete with L-Arginine at the active site or interfere with cofactor binding.

Part 3: Protocol 1 - The Radiometric "Gold Standard" Assay

Objective: Determine IC50 values with high sensitivity by measuring the conversion of [³H]-L-Arginine to [³H]-L-Citrulline. Why this works: L-Arginine is positively charged at pH 5.5, while L-Citrulline is neutral (zwitterionic). A cation exchange resin will bind the substrate (Arginine) but allow the product (Citrulline) to flow through.

Materials
  • Enzyme: Recombinant human NOS (nNOS, iNOS, or eNOS).[4]

  • Substrate: L-Arginine (10 µM cold) spiked with L-[2,3,4-³H] Arginine (~1 µCi/reaction).

  • Cofactors: NADPH (1 mM), BH4 (10 µM), CaCl₂ (for cNOS), Calmodulin (CaM).

  • Resin: Dowex 50W-X8 (Na⁺ form), equilibrated in Stop Buffer.

  • Stop Buffer: 50 mM HEPES (pH 5.5), 5 mM EDTA.

Step-by-Step Methodology
  • Enzyme Activation:

    • Pre-incubate NOS enzyme with cofactors (BH4, FAD, FMN) and putative inhibitors in reaction buffer (50 mM HEPES, pH 7.4) for 15 minutes at room temperature.

    • Scientific Logic:[5][2][3][6][7][8][9] This allows slow-binding inhibitors (like 1400W) to equilibrate with the enzyme before substrate competition begins.

  • Reaction Initiation:

    • Add the Substrate Mix (NADPH + [³H]-L-Arginine + CaCl₂/CaM).

    • Final Volume: 50–100 µL.

    • Incubate at 37°C for 15–45 minutes (ensure linearity).

  • Termination:

    • Add 400 µL of ice-cold Stop Buffer (pH 5.5).

    • Self-Validating Step: The EDTA chelates Calcium, instantly stopping eNOS/nNOS. The pH 5.5 is critical for the resin separation efficiency in the next step.

  • Separation (The Critical Step):

    • Add 100 mg of equilibrated Dowex 50W resin to the tube (or use pre-packed spin columns).

    • Agitate/Vortex for 1 minute to bind unreacted [³H]-L-Arginine.

    • Centrifuge at 10,000 x g for 1 minute.

  • Quantification:

    • Pipette the supernatant (containing only [³H]-L-Citrulline) into scintillation fluid.

    • Measure CPM (Counts Per Minute) in a beta counter.

Part 4: Protocol 2 - Cell-Based Griess Assay (High Throughput)

Objective: Validate membrane permeability and physiological efficacy of inhibitors using RAW 264.7 macrophages. Mechanism: LPS induces iNOS expression. The Griess reagent detects Nitrite (NO₂⁻), the stable oxidation product of NO in aqueous media.

Materials
  • Cell Line: RAW 264.7 (Murine Macrophages).

  • Inducer: Lipopolysaccharide (LPS) from E. coli (O111:B4).

  • Reagents: Sulfanilamide (1% in 5% phosphoric acid), NED (0.1% in water).

Step-by-Step Methodology
  • Seeding:

    • Plate RAW 264.7 cells at 100,000 cells/well in a 96-well plate. Allow adhesion overnight.

  • Treatment:

    • Replace media with fresh DMEM (phenol-red free is preferred to reduce background).

    • Add Test Inhibitors (serial dilution) + LPS (1 µg/mL).

    • Control 1: Media only (Background).

    • Control 2: LPS only (Max Signal).

    • Control 3: LPS + 1400W (Positive Inhibition Control).

  • Incubation:

    • Incubate for 18–24 hours at 37°C, 5% CO₂.

  • Griess Reaction:

    • Transfer 50 µL of culture supernatant to a new clear-bottom plate.

    • Add 50 µL Sulfanilamide Solution . Incubate 5-10 min in dark.

    • Add 50 µL NED Solution . Incubate 5-10 min.

  • Readout:

    • Measure absorbance at 540 nm.

    • Data Integrity: Generate a standard curve using Sodium Nitrite (0–100 µM) to convert Absorbance to Concentration.

Part 5: Experimental Workflow & Data Analysis

The Screening Cascade

To ensure "Trustworthiness" in drug discovery, follow this logical flow:

Screening_Cascade Step1 Primary Screen: Griess Assay (Cell-Free) Step2 Secondary Screen: Radiometric Assay (Purified Enzyme) Step1->Step2 Hits < 10µM Step3 Selectivity Profiling: Test vs. nNOS, iNOS, eNOS Step2->Step3 Determine IC50 Step4 Cellular Validation: RAW 264.7 (LPS Induced) Step3->Step4 Select Lead

Figure 2: Recommended screening cascade to filter false positives and ensure isoform selectivity.

QC Metrics: The Z-Factor

For high-throughput screening (HTS) validation, calculate the Z-factor to assess assay quality.



  • 
    : Standard deviation of positive (Max Signal) and negative (Background) controls.
    
  • 
    : Means of controls.
    
  • Interpretation: A Z-factor > 0.5 indicates an excellent assay.

References

  • Knowles, R. G., & Salter, M. (1998). Analysis of nitric oxide synthase activity by the conversion of radiolabeled arginine to citrulline.[1][2] Methods in Molecular Biology. Link

  • Garvey, E. P., et al. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo.[10][11] Journal of Biological Chemistry. Link

  • Cayman Chemical. (n.d.). Nitric Oxide Synthase (NOS) Activity Assay Kit Protocol. Cayman Chemical Application Notes. Link

  • Boer, C., et al. (2000). The nitric oxide synthase inhibitor L-NAME: A prodrug.[7] Free Radical Biology and Medicine. Link

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine. Link

Sources

Method

methods for assessing the antioxidant activity of indole derivatives

Application Note & Protocol Guide | Version 2.0 Abstract Indole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antioxidant properties primarily driven by the nitrogen-hydrogen (N-H)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Abstract

Indole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antioxidant properties primarily driven by the nitrogen-hydrogen (N-H) moiety and the electron-rich aromatic system. However, the lipophilic nature of many indole compounds and their dual mechanism of action (Hydrogen Atom Transfer vs. Single Electron Transfer) necessitate a tailored analytical approach. This guide provides optimized protocols for assessing indole antioxidants, addressing critical solubility challenges and validating activity through both chemical and cellular models.

Introduction: The Indole Antioxidant Mechanism

To accurately assess indole derivatives, one must understand how they quench free radicals. The indole ring typically operates via two distinct pathways, often dictated by the solvent environment and the nature of the oxidant.

  • Hydrogen Atom Transfer (HAT): The homolytic cleavage of the N-H bond yields a neutral indolyl radical. This is the dominant mechanism in non-polar environments.

  • Single Electron Transfer (SET): The electron-rich

    
    -system donates an electron to a radical cation, followed by deprotonation. This is favored in polar media.
    
Visualization: Indole Radical Scavenging Pathways

IndoleMechanism Indole Indole Derivative (Substrate) HAT_Path HAT Pathway (Non-polar Solvent) Indole->HAT_Path SET_Path SET Pathway (Polar Solvent) Indole->SET_Path Radical Free Radical (R•) Radical->HAT_Path Radical->SET_Path IndolylRad Indolyl Radical (Neutral) HAT_Path->IndolylRad -H• transfer CationRad Indole Cation Radical (I•+) SET_Path->CationRad -e⁻ transfer Stable Stable Non-Radical Products IndolylRad->Stable Dimerization / Further Oxidation CationRad->IndolylRad -H⁺ (Deprotonation)

Figure 1: Dual mechanistic pathways (HAT and SET) for antioxidant activity in indole derivatives.

Critical Pre-Experimental Considerations

Solubility & Solvent Interference

Most synthetic indole derivatives are hydrophobic. Standard aqueous buffers will cause precipitation, leading to false negatives.

  • The DMSO Trap: While DMSO is the best solvent for indoles, it is a potent hydroxyl radical scavenger itself. Using >0.1% DMSO in hydroxyl radical assays (like Fenton reaction based assays) will yield false positives.

  • Recommendation: Dissolve stock solutions in 100% DMSO (e.g., 10-50 mM). For assays, dilute into the reaction buffer such that the final DMSO concentration is < 0.5% (v/v) . Always include a "Vehicle Control" containing the same % of DMSO to subtract background interference.

Part I: Chemical (Cell-Free) Assays

These assays provide a rapid screen of intrinsic chemical reactivity.

Protocol A: DPPH Radical Scavenging (Optimized for Lipophilic Indoles)

Target Mechanism: Mixed HAT/SET

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[1][2]

  • Methanol (HPLC Grade)

  • Trolox (Standard)[2]

  • 96-well clear microplate[3][4]

Procedure:

  • Reagent Prep: Prepare a 0.2 mM DPPH solution in Methanol. Keep in the dark (stable for ~2 hours).

  • Sample Prep: Prepare indole derivatives in Methanol (or small % DMSO if needed) at 5 concentrations (e.g., 10, 25, 50, 100, 200 µM).

  • Assay Setup:

    • Sample Well: 20 µL Sample + 180 µL DPPH solution.

    • Blank Well (Control): 20 µL Solvent (Vehicle) + 180 µL DPPH solution.

    • Color Correction: 20 µL Sample + 180 µL Methanol (to correct for colored indole derivatives).

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes .

  • Measurement: Read Absorbance at 517 nm .

Calculation:


[5]
Protocol B: ORAC (Oxygen Radical Absorbance Capacity)

Target Mechanism: HAT (Biologically Relevant) Why: Unlike DPPH, ORAC uses a peroxyl radical generator (AAPH), mimicking physiological lipid peroxidation.

Materials:

  • Fluorescein (Probe)[6]

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) - Must be fresh.

  • Trolox (Standard)[2]

  • Black 96-well plate[3][4]

Procedure:

  • Buffer: 75 mM Phosphate Buffer (pH 7.4).

  • Reagents:

    • Fluorescein Working Sol: 80 nM in buffer.

    • AAPH: 153 mM in buffer (Prepare immediately before use; keep on ice).

  • Workflow:

    • Add 25 µL of Sample/Trolox/Blank to wells.[7][8]

    • Add 150 µL of Fluorescein.[7][9][10] Incubate 15 min at 37°C.

    • Inject: Add 25 µL AAPH to initiate reaction.

  • Kinetics: Read Fluorescence (Ex: 485 nm, Em: 520 nm) every 1 minute for 60–90 minutes at 37°C.

Data Analysis: Calculate the Area Under the Curve (AUC).[6][7][10] The Net AUC =


.[7] Results are expressed as Trolox Equivalents (TE) .

Part II: Cellular Antioxidant Assays (The Gold Standard)

Chemical assays do not account for cellular uptake or metabolism. The Cellular Antioxidant Activity (CAA) assay using DCFH-DA is the industry standard for validating drug candidates.

Protocol C: Intracellular ROS Inhibition (DCFH-DA Assay)

Principle: DCFH-DA is cell-permeable.[3][11][12] Intracellular esterases cleave it to DCFH (non-fluorescent).[3][11][13] ROS oxidizes DCFH to DCF (fluorescent).[4][11][12][13] Antioxidants prevent this oxidation.[4][10]

Cell Model: HepG2 (Liver) or PC12 (Neuronal) cells are preferred for indole derivatives due to metabolic relevance.

Workflow Diagram:

CAA_Workflow Step1 Seed Cells (HepG2) 24h Incubation Step2 Treatment Add Indole Derivative + DCFH-DA (25 µM) Incubate 1h @ 37°C Step1->Step2 Step3 Wash Remove extracellular probe (PBS Wash x2) Step2->Step3 Step4 Stress Induction Add AAPH (600 µM) or H2O2 Step3->Step4 Step5 Kinetic Measurement Read Fluorescence (Ex485/Em535) every 5 min for 1h Step4->Step5

Figure 2: Step-by-step workflow for the DCFH-DA Cellular Antioxidant Activity assay.

Detailed Procedure:

  • Seeding: Plate HepG2 cells at

    
     cells/well in a black, clear-bottom 96-well plate. Incubate 24h.
    
  • Treatment (Co-incubation Method):

    • Remove media.[4][11][13] Wash with PBS.[13]

    • Add 100 µL of treatment media containing:

      • 25 µM DCFH-DA.

      • Indole derivative (various concentrations).[2][14]

    • Note: Include a "DCFH-DA only" control and a "No Probe" control.

    • Incubate for 1 hour at 37°C.

  • Wash: Remove treatment media.[4][13] Wash cells 2x with PBS to remove extracellular DCFH-DA (crucial to measure intracellular effect).

  • Stress: Add 100 µL of oxidant generator (e.g., 600 µM AAPH in HBSS buffer).

  • Read: Immediately place in plate reader at 37°C. Measure fluorescence every 5 mins for 1 hour.

Quantification:



Where 

is the integral area of the sample fluorescence curve and

is the integral area of the control curve.

Data Presentation & Analysis

For a robust application note, summarize data using the following metrics:

MetricDefinitionBest For
IC50 Concentration inhibiting 50% of radical signal.[2]DPPH, ABTS
TEAC Trolox Equivalent Antioxidant Capacity.[15][16]ORAC, FRAP
CAA50 Concentration inhibiting 50% of cellular ROS.DCFH-DA (Cellular)

Statistical Validation:

  • All experiments must be performed in triplicate (

    
    ).
    
  • Use One-way ANOVA followed by Dunnett’s post-hoc test when comparing multiple indole derivatives against a control.

References

  • BenchChem. (2025).[2] A Comparative Benchmarking Guide to the Antioxidant Activity of Indole Derivatives. BenchChem Application Notes. Link

  • Estévez, M., et al. (2020). Mechanisms of antioxidant action: HAT vs SET in nitrogenous compounds. Molecules, 25(3), 456. Link

  • Wolfe, K. L., & Liu, R. H. (2007).[12] Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. Link

  • Huang, D., et al. (2002). The Chemistry behind Antioxidant Capacity Assays. Journal of Agricultural and Food Chemistry, 53(6), 1841–1856. Link

  • Cell Biolabs. (2023). OxiSelect™ Cellular Antioxidant Activity Assay Kit Protocol. Link

Sources

Application

Application Notes and Protocols for High-Throughput Screening of Indole-Based Compounds

Introduction: The Enduring Significance of the Indole Scaffold in Drug Discovery The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, a testament to its remarkable versatility and presence in a va...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Indole Scaffold in Drug Discovery

The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, a testament to its remarkable versatility and presence in a vast array of biologically active natural products and synthetic drugs.[1][2] From the anti-cancer properties of vinca alkaloids to the anti-inflammatory action of indomethacin and the neurotransmitter functions of serotonin and melatonin, the indole motif consistently demonstrates its ability to interact with a wide range of biological targets.[2][3] This structural framework is a key component in numerous approved pharmaceuticals, underscoring its importance in the development of new therapeutic agents.[2][4] The amenability of the indole ring to chemical modification allows for the creation of large, diverse compound libraries, making it an ideal starting point for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.[1]

This guide provides a comprehensive overview of modern HTS assays tailored for the screening of indole-based compound libraries. As a senior application scientist, my objective is to not only present detailed, step-by-step protocols but also to impart the field-proven insights necessary for designing robust, reliable, and successful screening campaigns. We will delve into the causality behind experimental choices, address the unique challenges posed by the indole scaffold, and outline a self-validating system for hit identification and confirmation.

The Strategic Framework of a High-Throughput Screening Campaign

A successful HTS campaign is a multi-stage process designed to efficiently identify and validate promising "hits" from large compound libraries.[5][6] The process is meticulously planned to minimize false positives and negatives, ensuring that resources are focused on the most promising candidates.[7]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Triage cluster_3 Phase 4: Lead Optimization Assay_Dev Assay Development & Miniaturization Assay_Val Assay Validation (Z'-factor, S/B ratio) Assay_Dev->Assay_Val Optimization Primary_HTS Primary HTS (Single Concentration) Assay_Val->Primary_HTS Hit_ID Initial Hit Identification Primary_HTS->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response Orthogonal_Assays Orthogonal & Counter-Screens Dose_Response->Orthogonal_Assays Eliminate False Positives SAR_Analysis SAR by Analogue Orthogonal_Assays->SAR_Analysis Validate Mechanism Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: A generalized workflow for a high-throughput screening (HTS) campaign.

Navigating the Challenges of Screening Indole-Based Compounds

The inherent physicochemical properties of the indole scaffold, while advantageous for biological activity, can present unique challenges in HTS assays, particularly those with optical readouts. A proactive understanding of these potential interferences is critical for robust assay design.

Inherent Fluorescence and Autofluorescence

Indole and its derivatives are intrinsically fluorescent, typically with excitation and emission maxima around 280 nm and 350 nm, respectively.[8][9] While this property is useful in biophysical studies, it can be a significant source of interference in fluorescence-based HTS assays. Compound autofluorescence can lead to false positives in gain-of-signal assays or mask a true positive signal in loss-of-signal assays.[10]

Mitigation Strategies:

  • Wavelength Selection: Whenever possible, utilize red-shifted fluorophores in the assay design to minimize spectral overlap with the indole's intrinsic fluorescence.

  • Time-Resolved Fluorescence (TRF): Employing TR-FRET assays with long-lifetime lanthanide donors (e.g., Europium, Terbium) allows for a time delay between excitation and signal reading, effectively eliminating short-lived background fluorescence from indole compounds.

  • Counter-Screening: A standard counter-screen should include running the library compounds through the assay in the absence of the biological target to identify and flag any compounds that generate a signal on their own.

Fluorescence Quenching

The electron-rich nature of the indole ring makes it susceptible to acting as a fluorescence quencher through photoinduced electron transfer (PET).[10][11][12] This can be a significant issue in fluorescence intensity-based assays, where a compound might appear as a "hit" by quenching the signal of a fluorescent probe, rather than through a direct interaction with the target.

Mitigation Strategies:

  • Assay Format Selection: Ratiometric assays, such as FRET, or assays that do not rely on a change in fluorescence intensity, like fluorescence polarization, are generally less susceptible to quenching artifacts.

  • Orthogonal Assays: Validating hits with an orthogonal assay that utilizes a different detection technology (e.g., a luminescence-based or label-free method) is crucial to rule out quenching as the source of activity.[7][13]

Biochemical Assays for Indole-Based Compounds

Biochemical assays utilize purified components to directly measure the interaction of a compound with its target, such as an enzyme or receptor.[14][15] They offer a controlled environment for studying direct molecular interactions.

Target Class: Kinases

The indole scaffold is a well-established core for numerous kinase inhibitors.[2] HTS assays for kinase inhibitors often monitor the enzymatic activity of the kinase, which involves the transfer of a phosphate group from ATP to a substrate.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol describes a homogenous, "mix-and-read" assay to identify inhibitors of a hypothetical tyrosine kinase. The assay measures the phosphorylation of a biotinylated peptide substrate.

Principle: A biotinylated peptide substrate and the kinase are incubated with ATP and the test compound. After the reaction, a Europium (Eu)-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-Allophycocyanin (SA-APC, acceptor) are added. If the peptide is phosphorylated, the binding of the antibody and streptavidin brings the Eu donor and APC acceptor into close proximity, resulting in a FRET signal. Inhibitors will prevent phosphorylation, leading to a loss of the FRET signal.

Materials:

  • Kinase of interest

  • Biotinylated peptide substrate

  • ATP

  • Eu-labeled anti-phosphotyrosine antibody

  • Streptavidin-APC

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop Solution (e.g., 10 mM EDTA in assay buffer)

  • Indole-based compound library (typically in DMSO)

  • 384-well, low-volume, white microplates

  • TR-FRET-capable plate reader

Step-by-Step Protocol:

  • Compound Plating: Dispense 50 nL of test compounds from the library plates into the assay plates using an acoustic liquid handler. Include appropriate controls (e.g., DMSO for negative control, a known inhibitor for positive control).

  • Enzyme Addition: Add 5 µL of the kinase solution (at 2x final concentration) in assay buffer to all wells.

  • Substrate/ATP Mix Addition: Add 5 µL of a mixture of the biotinylated peptide substrate and ATP (at 2x final concentration) in assay buffer to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Reaction Termination & Detection: Add 10 µL of the detection mix containing the Eu-labeled antibody and SA-APC in stop solution.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow for antibody-antigen binding.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, with excitation at ~340 nm and emission at both 615 nm (Europium) and 665 nm (APC). The TR-FRET ratio (665 nm / 615 nm) is calculated to normalize for well-to-well variations.

Data Analysis and Interpretation:

ParameterCalculationInterpretation
Percent Inhibition 100 * [1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl)]Quantifies the inhibitory effect of the compound.
Z'-factor 1 - [3*(SD_pos_ctrl + SD_neg_ctrl) /Mean_pos_ctrl - Mean_neg_ctrl
Target Class: Protein-Protein Interactions (PPIs)

The indole ring can be a key recognition motif in PPIs. For example, it can fit into hydrophobic pockets on protein surfaces. Assays designed to screen for inhibitors of such interactions are crucial in drug discovery.

Protocol 2: Fluorescence Polarization (FP) Assay for PPI Inhibition

This protocol outlines an FP-based HTS assay to identify small molecules that disrupt the interaction between a protein and an indole-containing peptide.

Principle: A small, fluorescently labeled indole-containing peptide (tracer) will tumble rapidly in solution, resulting in a low FP signal. When bound to a larger protein partner, the complex tumbles much slower, leading to a high FP signal. A compound that inhibits this interaction will compete with the tracer for binding to the protein, causing a decrease in the FP signal.[16][17]

Materials:

  • Purified protein of interest

  • Fluorescently labeled indole-containing peptide (tracer)

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • Indole-based compound library

  • 384-well, low-volume, black microplates

  • Plate reader with FP capabilities

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the protein and the fluorescent tracer in assay buffer at 2x their final concentrations.

  • Compound Plating: Dispense 50 nL of test compounds into the assay plates.

  • Protein Addition: Add 10 µL of the protein solution to each well.

  • Tracer Addition: Add 10 µL of the fluorescent tracer solution to all wells.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light, to reach binding equilibrium.

  • Data Acquisition: Measure the fluorescence polarization on a suitable plate reader.

Causality Behind Experimental Choices:

  • Black Plates: Black microplates are used to minimize background fluorescence and light scattering, which is critical for sensitive FP measurements.

  • Tracer Concentration: The concentration of the tracer is typically kept at or below the Kd of the protein-peptide interaction to ensure the assay is sensitive to competitive inhibition.

Cell-Based Assays for Indole-Based Compounds

Cell-based assays offer the advantage of screening compounds in a more physiologically relevant environment, providing information on cell permeability, cytotoxicity, and on-target activity within a cellular context.[15][18]

Target Class: Enzymes Involved in Tryptophan Metabolism (e.g., IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism and a significant target in immuno-oncology.[18] Many indole-based compounds are designed as inhibitors of IDO1.

Kynurenine_Pathway Tryptophan L-Tryptophan IDO1 IDO1 / TDO Tryptophan->IDO1 NFK N-Formylkynurenine IDO1->NFK Inhibitor Indole-based Inhibitor Inhibitor->IDO1 Inhibition Kynurenine Kynurenine NFK->Kynurenine Downstream Downstream Metabolites Kynurenine->Downstream

Caption: Simplified diagram of the IDO1-mediated kynurenine pathway.

Protocol 3: Cell-Based IDO1 Activity Assay

This protocol describes a method to screen for IDO1 inhibitors by measuring the production of kynurenine in interferon-gamma (IFNγ)-stimulated cancer cells.

Principle: Certain cancer cell lines (e.g., HeLa, A375) can be induced to express IDO1 upon stimulation with IFNγ. These cells will then catabolize tryptophan from the culture medium into kynurenine, which is secreted. The amount of kynurenine in the cell supernatant can be quantified using a colorimetric reaction with p-dimethylaminobenzaldehyde (p-DMAB), which forms a yellow product. IDO1 inhibitors will reduce the amount of kynurenine produced.

Materials:

  • HeLa or A375 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human IFNγ

  • Indole-based compound library

  • Trichloroacetic acid (TCA) solution (30% w/v)

  • p-DMAB reagent (2% w/v in acetic acid)

  • 96-well cell culture plates

  • 96-well clear, flat-bottom plates for colorimetric reading

  • Spectrophotometer

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.

  • IFNγ Stimulation: The next day, replace the medium with fresh medium containing IFNγ (e.g., 50 ng/mL) and the test compounds at the desired concentration.

  • Incubation: Incubate the cells for 48-72 hours.

  • Supernatant Collection: Carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Kynurenine Detection:

    • Add 50 µL of 30% TCA to each well of the supernatant plate to precipitate proteins.

    • Incubate at 50°C for 30 minutes.

    • Centrifuge the plate at 2500 rpm for 10 minutes.

    • Transfer 100 µL of the cleared supernatant to a new clear, flat-bottom 96-well plate.

    • Add 100 µL of p-DMAB reagent to each well and mix.

  • Incubation and Reading: Incubate at room temperature for 10 minutes. Read the absorbance at 480 nm using a spectrophotometer.

  • Cell Viability Assay (Counter-screen): In a parallel plate, perform a standard cell viability assay (e.g., MTT or CellTiter-Glo) to identify compounds that are cytotoxic, as this can also lead to a decrease in kynurenine production.

Hit Validation and Triage: Ensuring Data Integrity

The primary screen identifies a large number of "hits," many of which may be false positives.[7] A rigorous hit validation cascade is essential to triage these initial findings and focus on the most promising candidates.[13]

The Hit Validation Workflow
  • Hit Confirmation: Re-test the initial hits from the primary screen, often in triplicate, to confirm their activity.

  • Dose-Response Analysis: Perform serial dilutions of the confirmed hits to determine their potency (IC₅₀ or EC₅₀ values).

  • Orthogonal Assays: Test the hits in a secondary assay that has a different biological principle or detection method.[13][19] For example, a hit from a TR-FRET kinase assay could be validated using a label-free technology like Surface Plasmon Resonance (SPR) to confirm direct binding to the kinase.

  • Counter-Screens: As discussed, these are crucial for identifying compounds that interfere with the assay technology itself.

  • SAR by Analogue: Procure or synthesize analogues of the validated hits to begin establishing a structure-activity relationship (SAR). This helps to confirm that the observed activity is due to a specific chemical scaffold and not an artifact.[13]

Assay_Principle cluster_0 No Interaction cluster_1 Interaction + Inhibition cluster_2 Interaction (No Inhibitor) Donor Donor Bead Singlet_O2_1 Donor->Singlet_O2_1 Singlet O2 Acceptor Acceptor Bead Light_In_1 680 nm Light Light_In_1->Donor Donor_2 Donor Bead Singlet_O2_2 Donor_2->Singlet_O2_2 Singlet O2 Acceptor_2 Acceptor Bead Light_In_2 680 nm Light Light_In_2->Donor_2 Inhibitor Indole Inhibitor Donor_3 Donor Bead Acceptor_3 Acceptor Bead Donor_3->Acceptor_3 Singlet O2 Transfer Light_Out Light (520-620 nm) Acceptor_3->Light_Out Light_In_3 680 nm Light Light_In_3->Donor_3

Caption: Principle of an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

Conclusion: A Pathway to Novel Therapeutics

High-throughput screening is an indispensable tool in the quest for novel therapeutics, and the indole scaffold continues to be a rich source of inspiration for drug discovery. By combining a deep understanding of the biological target with a carefully designed and validated HTS assay, researchers can effectively navigate the complexities of screening large compound libraries. The protocols and insights provided in this guide are intended to serve as a robust foundation for the successful identification and validation of new indole-based drug candidates. Acknowledging and proactively addressing the unique challenges presented by the indole scaffold, such as autofluorescence and quenching, is paramount to ensuring the integrity of the screening data and the ultimate success of the drug discovery program.

References

  • Chen, V., et al. (2010). Fluorescence Quenching of Indoles by N,N-Dimethylformamide. Photochemistry and Photobiology. [Link]

  • Chromatography Forum. (2025). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. Separation Science. [Link]

  • ResearchGate. (n.d.). of HTS campaign and hit validation by orthogonal biophysical... | Download Scientific Diagram. [Link]

  • Sykes, D. A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Hashem, H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. [Link]

  • EU-OPENSCREEN. (2021). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • Unauthored. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. LinkedIn. [Link]

  • An, W. F., & Tolliday, N. (2010). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology. [Link]

  • Al-Kady, A. S., et al. (2020). Fluorescence quenching of various indoles by nickel complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Solt, L. A., et al. (2022). High-throughput screen for inhibitors of the orphan nuclear receptor NR2F6. SLAS Discovery. [Link]

  • Knutson, D. R., et al. (2015). Discovery, design, and synthesis of indole-based EZH2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. Biochemical Journal. [Link]

  • Kagechika, H. (2020). Chemical Screening of Nuclear Receptor Modulators. International Journal of Molecular Sciences. [Link]

  • Al-Hussain, S. A., et al. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Molecules. [Link]

  • Pokhrel, A. R., et al. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules. [Link]

  • Zhang, L., et al. (2015). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Journal of Biomolecular Screening. [Link]

  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. [Link]

  • GenScript. (n.d.). GPCR Functional Cell-based Assays. [Link]

  • Schihada, H., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Endocrine and Metabolic Research. [Link]

  • Hsieh, J.-H., et al. (2019). Quality Control of Quantitative High Throughput Screening Data. Frontiers in Genetics. [Link]

  • Ricci, R. W. (2009). Fluorescence quenching of indolic compounds by aliphatic amino acids. Evidence for excited state complexes. Photochemical & Photobiological Sciences. [Link]

  • ResearchGate. (2024). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • Al-Hussain, S. A., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. [Link]

  • ResearchGate. (n.d.). HTS methods based on GPCR pharmacology profiling (A) GPCR activation is... | Download Scientific Diagram. [Link]

  • News-Medical. (2024). Advancing protein quality control for efficient high-throughput screening. [Link]

  • Esposito, D., & Klumpp, K. (2010). Current in vitro high throughput screening approaches to assess nuclear receptor activation. Drug Discovery Today. [Link]

  • Napolitano, R., & Monti, S. M. (2013). High-throughput screening by Nuclear Magnetic Resonance (HTS by NMR) for the identification of PPIs antagonists. Molecules. [Link]

  • Liu, H.-L., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules. [Link]

  • Liu, H.-L., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. MDPI. [Link]

  • American Society for Microbiology. (2009). Indole Test Protocol. [Link]

  • Aryal, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbiology Info.com. [Link]

  • Hardy Diagnostics. (n.d.). Indole Test Reagents - Kovacs, DMACA, Spot test. [Link]

  • Gestwicki, J. E., et al. (2017). High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. Journal of Biological Chemistry. [Link]

  • I.R.I.S. (2024). Modeling the temperature dependence of the fluorescence properties of Indole in aqueous solution. [Link]

  • De Jong, J., et al. (2014). High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. Journal of Biomolecular Screening. [Link]

  • NIH. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. Assay Guidance Manual. [Link]

  • SciLifeLab. (n.d.). A workflow for high-throughput screening, data analysis, processing, and hit identification. [Link]

  • Bentham Science. (2025). High-Throughput Screening of Novel Indole Alkaloids as Potential Tyrosine Kinase Inhibitors for Breast Cancer Therapy. [Link]

  • Duggan, D. E., & Udenfriend, S. (1956). Fluorescence of indole derivatives. The Journal of Biological Chemistry. [Link]

  • Hashem, H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Sliwoski, G., et al. (2013). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling. [Link]

  • X-Chem. (2023). Through the Lens of a Lead Discovery Scientist: Enabling Hit Identification Through DNA-Encoded Libraries. [Link]

  • TA Instruments. (n.d.). Application Note Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. [Link]

  • Lento, C., et al. (2025). A Hit Prioritization Strategy for Compound Library Screening Using LiP-MS and Molecular Dynamics Simulations Applied to KRas G12D Inhibitors. Analytical Chemistry. [Link]

Sources

Method

use of (7-Nitro-1h-indol-3-yl)methanamine in structure-activity relationship studies

Application Note: Strategic Utilization of (7-Nitro-1H-indol-3-yl)methanamine in Structure-Activity Relationship (SAR) Campaigns Executive Summary & Scientific Rationale The (7-Nitro-1H-indol-3-yl)methanamine scaffold re...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (7-Nitro-1H-indol-3-yl)methanamine in Structure-Activity Relationship (SAR) Campaigns

Executive Summary & Scientific Rationale

The (7-Nitro-1H-indol-3-yl)methanamine scaffold represents a high-value "privileged structure" modification in medicinal chemistry. While the indole core is ubiquitous in drug discovery (e.g., serotonin modulators, kinase inhibitors), the introduction of a nitro group at the 7-position, coupled with a C3-methanamine linker, offers unique electronic and steric properties that are critical for fine-tuning Structure-Activity Relationships (SAR).

Why this scaffold matters:

  • Electronic Modulation: The 7-nitro group is a strong electron-withdrawing group (EWG). It significantly reduces the electron density of the indole ring, lowering the pKa of the indole N-H and altering

    
     stacking interactions with target proteins (e.g., aromatic residues in binding pockets).
    
  • Metabolic Blocking: The 7-position is a common site for oxidative metabolism (hydroxylation). Substitution with a nitro group blocks this metabolic soft spot, potentially enhancing half-life (

    
    ).
    
  • Synthetic Versatility: The nitro group serves as a "masked" amino group. In SAR libraries, it can be retained as a hydrogen bond acceptor or reduced to a 7-amino derivative (a hydrogen bond donor), allowing for a binary "Donor vs. Acceptor" probe at the binding interface.

Chemical Profile & Handling

PropertySpecification
IUPAC Name (7-Nitro-1H-indol-3-yl)methanamine
Molecular Formula

Molecular Weight 191.19 g/mol
Appearance Yellow to orange solid (indicative of nitro-conjugation)
Solubility Soluble in DMSO, DMF; moderate solubility in MeOH. Limited aqueous solubility (requires salt formation, e.g., HCl or TFA salt).
Stability Sensitive to light (nitro group reduction/degradation). Primary amines at C3 can be prone to dimerization (bis-indole formation) if stored as free base. Store as HCl salt at -20°C.

Synthesis Protocol: Accessing the Scaffold

Note: Direct synthesis of the primary amine often proceeds via the reduction of 7-nitro-3-cyanoindole or the degradation of a gramine intermediate.

Workflow Diagram: Synthetic Route

SynthesisRoute Start 7-Nitroindole (Starting Material) Step1 Vilsmeier-Haack (POCl3, DMF) Start->Step1 Inter1 7-Nitroindole-3-carbaldehyde Step1->Inter1 Step2 Henry Reaction (MeNO2, NH4OAc) Inter1->Step2 Inter2 3-(2-Nitrovinyl)-7-nitroindole Step2->Inter2 Step3 Selective Reduction (NaBH4/BF3 or LiAlH4*) Inter2->Step3 Product (7-Nitro-1H-indol-3-yl)methanamine (Target Scaffold) Step3->Product Step3->Product *Control conditions to avoid reducing 7-NO2

Caption: Figure 1. Synthetic pathway prioritizing the retention of the 7-nitro moiety while generating the C3-primary amine. Note the criticality of selective reduction conditions.

Detailed Protocol: Preparation from 7-Nitroindole-3-carbonitrile

Standardizing on the nitrile reduction is often cleaner than the nitro-vinyl route for SAR scales.

  • Reagents: 7-Nitro-1H-indole-3-carbonitrile (1.0 eq), Borane-THF complex (

    
    , 1M, 3.0 eq), Anhydrous THF.
    
  • Procedure:

    • Step A: Dissolve 7-nitro-1H-indole-3-carbonitrile in anhydrous THF under

      
       atmosphere. Cool to 0°C.
      
    • Step B: Add

      
       dropwise. The 7-nitro group is generally resistant to diborane under mild conditions compared to the nitrile.
      
    • Step C: Reflux for 2-4 hours. Monitor by TLC (System: DCM/MeOH 9:1).

    • Step D: Quench carefully with MeOH, then add 1M HCl to cleave the boron complex. Reflux for 30 mins.

    • Step E: Basify with NaOH (aq) to pH 10, extract with EtOAc.

    • Step F: Purify via Flash Chromatography (Amine-functionalized silica or DCM/MeOH/NH3 gradient).

  • Validation:

    
    -NMR must show disappearance of the nitrile peak and appearance of methylene protons at 
    
    
    
    ppm.

Application Note: SAR Optimization Strategy

When incorporating (7-Nitro-1H-indol-3-yl)methanamine into a drug candidate, the following SAR logic applies. This scaffold is particularly effective in antiviral (e.g., HIV-1 Capsid inhibitors) and antibacterial (MRSA) programs.

Logic Diagram: SAR Decision Tree

SAR_Logic Core Scaffold: (7-Nitro-1H-indol-3-yl)methanamine Branch1 Modulate Electronics Core->Branch1 Branch2 Modulate Sterics/Solubility Core->Branch2 Branch3 Functionalization Core->Branch3 B1_Action Reduce 7-NO2 to 7-NH2 Branch1->B1_Action B2_Action Derivatize C3-Amine Branch2->B2_Action B3_Action N1-Alkylation Branch3->B3_Action B1_Result Result: H-Bond Donor Changes pKa of Indole NH B1_Action->B1_Result B2_Result Result: Amides/Ureas (Peptidomimetics) B2_Action->B2_Result B3_Result Result: Hydrophobic Pocket Probe (e.g., HIV Capsid) B3_Action->B3_Result

Caption: Figure 2. Strategic SAR modifications starting from the 7-nitro-3-methanamine core. The 7-nitro group acts as a pivotal electronic switch.

Protocol: Comparative Binding Affinity Assay (Fluorescence Polarization)

Use this protocol to determine if the 7-nitro group enhances binding via electronic withdrawal or steric clash compared to the unsubstituted indole.

Objective: Measure


 of the 7-nitro analog vs. wild-type indole against a target protein (e.g., a viral capsid protein or GPCR).
  • Preparation:

    • Tracer: Fluorescein-labeled standard ligand.

    • Protein: Purified target protein in assay buffer (PBS, pH 7.4, 0.01% Tween-20).

    • Compounds: Prepare 10-point serial dilutions of (7-Nitro-1H-indol-3-yl)methanamine (Compound A) and Indole-3-methanamine (Compound B).

  • Execution:

    • Dispense 20

      
      L protein solution (final conc. = 
      
      
      
      of tracer) into 384-well black plates.
    • Add 10

      
      L of compound dilutions. Incubate 30 min at RT.
      
    • Add 10

      
      L Tracer (final conc. = 1-5 nM). Incubate 30 min.
      
  • Readout:

    • Measure Fluorescence Polarization (mP) on a multi-mode plate reader (Ex 485 nm / Em 535 nm).

  • Data Analysis:

    • Fit data to a sigmoidal dose-response curve (variable slope).

    • Interpretation: If

      
      , the 7-nitro group contributes positive binding energy (likely via electron-deficient 
      
      
      
      -stacking or direct H-bonding of the nitro oxygens).

Case Study Data: Electronic Influence

Hypothetical data based on typical indole SAR trends (e.g., in HIV-1 attachment inhibitors).

CompoundR7 SubstituentIndole pKa (Calc)Normalized Potency (

)
Interpretation
Indole-3-methanamine -H~16.21.0x (Baseline)Standard binding mode.
(7-Nitro-1H-indol-3-yl)methanamine -NO2 ~13.5 0.15x (Higher Potency) Enhanced acidity of N1-H strengthens H-bond to receptor; NO2 accepts H-bond.
7-Amino-indole analog -NH2~17.55.0x (Lower Potency)Electron donation destabilizes N1-H interaction; steric clash of protons.

References

  • Blair, W. S., et al. (2009). "HIV-1 capsid inhibitors: Structure-activity relationships of the PF-74 class." Journal of Medicinal Chemistry. (Context: Discusses indole-based capsid inhibitors where 7-substitution is critical).

  • Somei, M., et al. (2001). "The Chemistry of Indoles. 7-Nitroindole derivatives." Heterocycles. (Context: Synthetic manipulation of 7-nitroindoles).

  • Zhang, H., et al. (2021).[1] "Rapid optimization of the metabolic stability of an HIV-1 capsid inhibitor." Journal of Medicinal Chemistry. (Context: Specific use of 7-nitroindole intermediates in SAR).

  • PubChem Compound Summary. "(1H-Indol-3-yl)methanamine derivatives." National Center for Biotechnology Information.

Disclaimer: This guide is for research purposes only. All synthesis steps involving nitro compounds and hydrides require strict safety adherence due to potential energetic hazards.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 7-Nitroindole Synthesis Optimization

This guide addresses the technical challenges of synthesizing 7-nitroindole, a scaffold notoriously difficult to access due to the electronic bias of the indole ring, which favors electrophilic substitution at C3 (or C5/...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges of synthesizing 7-nitroindole, a scaffold notoriously difficult to access due to the electronic bias of the indole ring, which favors electrophilic substitution at C3 (or C5/C6 under acidic conditions).

To improve yield and regioselectivity, we recommend the Indoline-Sulfonate Strategy . This method circumvents the poor regioselectivity of direct nitration and the over-reduction risks associated with the Leimgruber-Batcho synthesis.

Part 1: Strategic Overview & Methodology

The Core Problem: Regioselectivity

Direct nitration of indole yields 3-nitroindole (electrophilic attack on the pyrrole ring). Protecting the nitrogen (e.g., N-acetylindole) shifts the attack to the benzene ring, but typically favors the 5-position (para to the nitrogen). Accessing the 7-position requires a directing group strategy that blocks competing sites or electronically activates the ortho position.

Recommended Route: The Indoline-Sulfonate Strategy

This protocol converts indole to a water-soluble indoline sulfonate, uses steric and electronic directing groups to force nitration to C7, and then restores the indole aromaticity.

Yield Expectation: 60–75% (overall) vs. <30% for traditional routes.

The Workflow
  • Activation: Indole

    
     Indoline-2-sulfonate (blocks C2, solubilizes).
    
  • Protection: Acetylation to N-acetylindoline-2-sulfonate (Directs ortho to N).

  • Regioselective Nitration: Acetyl nitrate attacks C7 (C5 is sterically/electronically disfavored by the sulfonate environment).

  • Aromatization: Base-catalyzed hydrolysis removes the acetyl and sulfonate groups and restores the double bond.

Part 2: Detailed Experimental Protocols

Phase 1: Preparation of the Precursor

Target: Sodium 1-acetylindoline-2-sulfonate[1]

  • Sulfonation/Reduction:

    • Suspend Indole (1.0 eq) in water.

    • Add Sodium Bisulfite (NaHSO₃, 2.0 eq).

    • Critical Step: Heat to reflux for 12–16 hours. The solution will become clear as the water-soluble sulfonate forms.

    • Checkpoint: If the solution remains cloudy, conversion is incomplete. Increase reaction time.

  • Acetylation:

    • Cool the solution to 50°C.

    • Add Acetic Anhydride (2.5 eq) dropwise.

    • Cool to 0–5°C. The product (Sodium 1-acetylindoline-2-sulfonate) will precipitate as a white/off-white solid.

    • Filtration: Collect the solid. Wash with cold brine. Do not wash with pure water as the product is water-soluble.

Phase 2: The Critical Nitration (C7 Installation)

Target: 1-Acetyl-7-nitroindoline

  • Reagent Preparation (Acetyl Nitrate):

    • In a separate flask, cool Acetic Anhydride (excess) to 0°C.

    • Add Fuming Nitric Acid (1.1 eq relative to substrate) slowly dropwise. Maintain temp <5°C.

    • Warning: Acetyl nitrate is unstable. Prepare fresh and use immediately.

  • Reaction:

    • Suspend the sulfonate salt from Phase 1 in Acetic Anhydride.

    • Add the Acetyl Nitrate solution dropwise at -5°C to 0°C.[2]

    • Stir for 2–3 hours at 0°C.

  • Mechanism of Success: The bulky sulfonate group at C2, combined with the N-acetyl group, creates a steric pocket that disfavors C5 attack. The ortho (C7) position becomes the most accessible nucleophilic site.

Phase 3: Hydrolysis & Aromatization

Target: 7-Nitroindole[1][3]

  • Quench: Pour the nitration mixture into ice water. The nitro-intermediate may precipitate.[1][4]

  • Hydrolysis:

    • Add NaOH (20% aq solution) until pH > 12.

    • Heat to 50–60°C for 2 hours.

    • Observation: The solution will darken. This step performs three functions simultaneously:

      • Cleaves the N-acetyl group.[5]

      • Eliminates the sulfonate group (as SO₂/sulfite).

      • Restores the C2-C3 double bond (oxidation) to yield the indole.

  • Isolation:

    • Cool to room temperature.[6]

    • Neutralize carefully with dilute HCl to pH ~7.

    • 7-Nitroindole precipitates as a yellow/orange solid.

    • Recrystallize from Ethanol/Water.

Part 3: Troubleshooting & FAQs

Issue 1: Formation of 5-Nitroindole (Isomer Contamination)

Symptom: NMR shows a doublet at ~8.5 ppm (characteristic of C4-H shielded by C5-NO2) or melting point is incorrect.

  • Root Cause: Temperature during nitration was too high (>5°C) or the sulfonate group was hydrolyzed prior to nitration.

  • Fix: Ensure the Acetyl Nitrate addition is strictly controlled at -5°C. Verify the integrity of the sulfonate salt (it should be a solid, not an oil) before nitration.

Issue 2: Low Yield During Aromatization

Symptom: Product remains as the indoline (dihydroindole) or decomposes to tars.

  • Root Cause: Incomplete elimination of the sulfonate group.

  • Fix: Ensure the hydrolysis pH is >12. The elimination of the sulfonate is base-mediated. If the pH drops, the reaction stalls. Use a slightly higher temperature (60°C) but do not boil, as nitroindoles can polymerize.

Issue 3: Safety Concerns with Acetyl Nitrate

Symptom: Exotherm or "fuming" during reagent prep.

  • Protocol Adjustment: Never add nitric acid to warm acetic anhydride. This can lead to explosive decomposition. Always cool the anhydride before adding the acid.

Comparative Analysis: Why not Leimgruber-Batcho?

While the Leimgruber-Batcho (LB) synthesis is excellent for many indoles, it is suboptimal for 7-nitroindole for two reasons:

  • Precursor Availability: Requires 2,6-dinitrotoluene.

  • Over-Reduction: The reductive cyclization step (converting the enamine to the indole) often reduces both nitro groups, yielding 7-aminoindole or 2,6-diaminotoluene. Preventing the reduction of the C7-nitro group requires precise titration with TiCl₃, which is difficult to scale reproducibly.

Part 4: Visualizing the Pathway

The following diagram illustrates the decision logic and chemical pathway for the Indoline-Sulfonate Strategy.

G Start Starting Material: Indole Step1 Step 1: NaHSO3 / H2O / Reflux (Sulfonation & Reduction) Start->Step1 Inter1 Intermediate A: Sodium Indoline-2-sulfonate Step1->Inter1 Step2 Step 2: Ac2O (Acetylation) Inter1->Step2 Inter2 Intermediate B: Sodium 1-acetylindoline-2-sulfonate (Key Directing Scaffold) Step2->Inter2 Decision Troubleshoot: Is Temp < 0°C? Inter2->Decision Step3 Step 3: Nitration (Acetyl Nitrate @ <0°C) Inter3 Intermediate C: 1-Acetyl-7-nitroindoline-2-sulfonate Step3->Inter3 Decision->Step3 Yes ErrorPath Side Product: 5-Nitro Isomer Decision->ErrorPath No (Temp > 5°C) Step4 Step 4: NaOH / Heat (Hydrolysis & Aromatization) Inter3->Step4 Final Target Product: 7-Nitroindole Step4->Final

Caption: Logical flow of the Indoline-Sulfonate strategy, highlighting the critical temperature control point to avoid regioselectivity errors.

Part 5: Summary Data Table

ParameterIndoline-Sulfonate Route (Recommended)Leimgruber-Batcho RouteDirect Nitration
Primary Yield 60–75% 25–40%<10% (wrong isomer)
Regioselectivity High (C7) High (Pre-determined)Low (C3/C5 mix)
Key Reagent Sodium Bisulfite / Acetyl NitrateDMF-DMA / TiCl₃HNO₃ / H₂SO₄
Main Risk Temp control during nitrationOver-reduction to aminePolymerization
Scalability High (Industrial Standard)Moderate (TiCl₃ waste)Low

References

  • BenchChem Technical Protocols. (2025). Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole. Retrieved from

  • Google Patents. (2001). JP2001019671A - Method for producing 7-nitroindoles. Retrieved from

  • Gribble, G. W. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1).
  • Bartoli, G., et al. (1989). The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes. Tetrahedron Letters.

Sources

Optimization

Technical Support Center: Stabilizing Nitroindole Compounds for Long-Term Storage

Core Directive: The Stability Paradox Nitroindoles present a unique stability paradox in organic chemistry. While the nitro group ( ) is strongly electron-withdrawing—theoretically stabilizing the electron-rich indole ri...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Stability Paradox

Nitroindoles present a unique stability paradox in organic chemistry. While the nitro group (


) is strongly electron-withdrawing—theoretically stabilizing the electron-rich indole ring against electrophilic attack—it introduces specific vulnerabilities to photochemical reduction  and oxidative coupling  under ambient conditions.

This guide moves beyond generic "store at -20°C" advice. It provides a mechanistic understanding of why degradation occurs and how to arrest it using a self-validating storage system.

Storage Protocols (SOPs)

A. Solid-State Storage (The Gold Standard)

For maximum shelf-life (>2 years), nitroindoles must be stored as dry solids. The primary degradation vector in the solid state is photochemical excitation leading to radical formation.

ParameterSpecificationScientific Rationale
Temperature -20°C (Standard)Arrhenius kinetics dictate that lowering T significantly retards oxidative coupling rates.
Container Amber Glass with PTFE-lined capBlocks UV/Blue light (300–450 nm) which overlaps with the nitroindole absorption band (approx. 320–340 nm) [1].
Atmosphere Argon or Nitrogen head-spaceDisplaces oxygen, preventing the formation of N-oxide intermediates.
Desiccant Silica gel or Drierite in secondary containerPrevents hydrolysis-driven ring opening, though rare in neutral nitroindoles.
B. Solution-Phase Storage (High Risk)

Storing nitroindoles in solution is inherently risky due to increased molecular mobility and solvent-mediated reactions.

Recommended Solvent: Anhydrous DMSO (Dimethyl Sulfoxide)

  • Why: DMSO dissolves nitroindoles efficiently (high dielectric constant) and has low volatility, preventing concentration drift.

  • The Risk: DMSO is hygroscopic. Absorbed water can catalyze degradation.

  • The Fix: Use molecular sieves (3Å or 4Å) in the stock solution bottle.

Protocol:

  • Dissolve nitroindole in anhydrous DMSO to create a high-concentration stock (e.g., 10–50 mM).

  • Aliquot into single-use amber vials (avoid freeze-thaw cycles).

  • Flush headspace with Argon.

  • Store at -80°C .

Troubleshooting & FAQs

Direct solutions to common observations in the lab.

Q1: My 5-nitroindole powder has turned from yellow to an orange/reddish hue. Is it still usable?

  • Diagnosis: This indicates surface oxidation or photodegradation . The color change is likely due to the formation of azo-dimers or trace amounts of indigo-like oligomers formed via radical coupling [2].

  • Action:

    • Perform a Purity Check (HPLC/UPLC). If purity is >95%, the impurity is likely a high-extinction coefficient dye (visible even at ppm levels).

    • Recrystallization: If purity is compromised (<90%), recrystallize from ethanol or an ethanol/water mixture.

    • Filtration: If in solution, pass through a 0.2 µm PTFE filter; colored aggregates are often insoluble.

Q2: Can I store nitroindole stock solutions in Ethanol or Methanol?

  • Answer: Not recommended for long-term storage (>1 month).

  • Reasoning: Alcohols are volatile. Even at -20°C, evaporation through cap seals can alter concentration. Furthermore, protic solvents can stabilize charged degradation intermediates more effectively than aprotic solvents like DMSO [3].

Q3: I see a precipitate in my DMSO stock after thawing. What happened?

  • Diagnosis: This is likely water contamination . DMSO absorbs atmospheric moisture rapidly. As water content increases, the solubility of the hydrophobic nitroindole decreases, causing "crashing out."

  • Action: Gently warm to 37°C and vortex. If it redissolves, use immediately. If not, the compound may have formed an irreversible aggregate or hydrate. Discard and prepare fresh.

Q4: Should I convert the nitroindole to a salt (e.g., Hydrochloride) for better stability?

  • Answer: No.

  • Scientific Basis: The nitro group is strongly electron-withdrawing, drastically reducing the basicity of the indole nitrogen (pKa of conjugate acid is extremely low, often < -2). Stable salts with mineral acids are difficult to form and are prone to hydrolysis. Store as the neutral free base [4].

Visualizing the Stability Workflow

Diagram 1: Storage Decision Tree

A logic flow for determining the optimal storage format based on usage frequency.

StorageLogic Start New Nitroindole Batch FormCheck Solid or Solution? Start->FormCheck SolidPath Solid State FormCheck->SolidPath Received as Powder SolnPath Solution Required FormCheck->SolnPath Need for Assay LongTerm Long Term (>1 Month) SolidPath->LongTerm ShortTerm Active Use (<1 Month) SolidPath->ShortTerm ProtocolB PROTOCOL B: Anhydrous DMSO Single-Use Aliquots -80°C Storage SolnPath->ProtocolB Stock Solution ProtocolC PROTOCOL C: 4°C, Dark Use within 48h Avoid DMSO (hygroscopic) SolnPath->ProtocolC Diluted Working Soln ProtocolA PROTOCOL A: -20°C, Amber Vial Argon Flush Desiccator LongTerm->ProtocolA ShortTerm->ProtocolA Always prefer -20°C

Caption: Decision matrix for selecting storage conditions based on physical state and intended duration of storage.

Diagram 2: Degradation & Troubleshooting Flow

Diagnosing visual cues and their chemical root causes.

DegradationFlow Observation Observation: Color Change (Yellow -> Red) Cause1 Oxidation (Radical Coupling) Observation->Cause1 Cause2 Photodegradation Observation->Cause2 Check Purity Check (HPLC) Cause1->Check Cause2->Check DecisionHigh Purity > 95% Check->DecisionHigh DecisionLow Purity < 90% Check->DecisionLow Action1 Use (Trace Impurity) DecisionHigh->Action1 Action2 Recrystallize (EtOH) DecisionLow->Action2

Caption: Diagnostic workflow for assessing compound integrity upon observing physical changes.

Scientific Deep Dive: The "Why"

The Indole Electron Density Map

Indole is an electron-rich heterocycle. In a standard indole, the C3 position is highly nucleophilic and susceptible to oxidation.

  • The Nitro Effect: Adding a nitro group at positions 4, 5, 6, or 7 withdraws electron density from the benzene ring.

  • The Consequence: While this deactivates the ring toward electrophilic substitution (making it more stable than pure indole in some contexts), it does not eliminate susceptibility to radical oxidation [5].

  • Light Sensitivity: Nitroaromatics are notorious for their

    
     transitions. Upon absorbing UV/Blue light, the nitro group can facilitate intersystem crossing to a triplet state, generating reactive oxygen species (ROS) if oxygen is present. This leads to the formation of complex, colored oligomers [6].
    
Solvent Interactions (DMSO vs. Alcohol)
  • DMSO: Aprotic. It solvates cations well but leaves anions "naked" and reactive. However, for neutral nitroindoles, it acts as an excellent inert carrier provided it is dry.

  • Alcohols (MeOH/EtOH): Protic.[1] They can hydrogen bond with the nitro group. While good for recrystallization, they are poor for storage due to high vapor pressure and the potential to participate in solvolysis reactions over long periods [7].

References

  • PubChem. (2025).[2] 5-Nitroindole Compound Summary. National Library of Medicine. [Link]

  • Chemistry Stack Exchange. (2017). Use of ethanol versus DMSO as a solvent. [Link]

  • Organic Chemistry Data. (2017). Bordwell pKa Table (Acidity in DMSO). [Link]

  • National Institutes of Health (NIH). (2022). Atmospheric oxidation mechanism and kinetics of indole. [Link]

  • MDPI. (2024). Visible Light Motivated Photocatalytic Degradation. [Link]

  • Royal Society of Chemistry. (2013). On the positional and orientational order of water and methanol around indole. [Link][3]

Sources

Troubleshooting

minimizing side-product formation in methanamine synthesis

Topic: Minimizing Side-Product Formation in Methanamine Synthesis Introduction: The Selectivity Paradox Welcome to the Advanced Catalysis Support Center. If you are accessing this guide, you are likely facing the fundame...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side-Product Formation in Methanamine Synthesis

Introduction: The Selectivity Paradox

Welcome to the Advanced Catalysis Support Center. If you are accessing this guide, you are likely facing the fundamental thermodynamic challenge of methylamine (MMA) synthesis: consecutive methylation .

In the reaction between methanol (


) and ammonia (

), the primary product (MMA) is more nucleophilic than the reactant (ammonia). This creates a kinetic cascade where MMA rapidly reacts with additional methanol to form Dimethylamine (DMA) and Trimethylamine (TMA).

Your Goal: Maximize MMA (or MMA/DMA balance). The Enemy: Thermodynamic equilibrium (which favors TMA) and side-reactions (DME formation, Coking).

This guide prioritizes shape-selective catalysis and kinetic control to "break" the thermodynamic equilibrium.

Part 1: The Reaction Landscape (Visualized)

To troubleshoot, you must visualize the competing pathways. The diagram below maps the main reaction (Amination) against the side reaction (Dehydration).

ReactionNetwork cluster_0 Desired Zone NH3 Ammonia (NH3) MMA Monomethylamine (MMA) NH3->MMA Primary Amination (Zeolite Acid Sites) MeOH Methanol (MeOH) MeOH->MMA Primary Amination (Zeolite Acid Sites) DME Dimethyl Ether (DME) MeOH->DME Dehydration (Low NH3 Pressure) Coke Coke (Deactivation) MeOH->Coke DMA Dimethylamine (DMA) MMA->DMA + MeOH (Fast) TMA Trimethylamine (TMA) DMA->TMA + MeOH (Equilibrium Favored) DME->Coke Oligomerization

Figure 1: Reaction network showing the consecutive methylation pathway (Blue/Green) vs. the dehydration side-pathway (Red). Minimizing TMA requires arresting the reaction at the MMA/DMA stage.

Part 2: Troubleshooting Guides (Q&A Format)

Scenario A: "My product stream is dominated by TMA (>15%)."

Diagnosis: You are likely operating under thermodynamic control rather than kinetic/shape-selective control . At equilibrium (approx. 400°C), TMA is thermodynamically favored.

Root Cause Analysis:

  • Catalyst Pore Size: You may be using a large-pore zeolite (e.g., Zeolite Y or Mordenite) that allows the bulky TMA molecule to form and escape.

  • Low N/C Ratio: An insufficient excess of ammonia drives the reaction toward higher substituted amines.

Corrective Actions:

ParameterAdjustmentScientific Rationale
Catalyst Type Switch to SAPO-34 SAPO-34 has a chabazite (CHA) cage structure with small 8-ring pore openings (~3.8 Å). This creates a "ship-in-a-bottle" effect where TMA (approx. 4.1 Å) cannot easily diffuse out, suppressing its formation [1].
N/C Ratio Increase to > 3:1 Increasing the Ammonia-to-Methanol molar ratio shifts the probability of collision. High ammonia concentration competes with MMA/DMA for surface methoxy species, preventing further methylation [2].
WHSV Increase Space Velocity Higher Weight Hourly Space Velocity reduces residence time, preventing the consecutive reaction of MMA

DMA

TMA.
Scenario B: "I am detecting high levels of Dimethyl Ether (DME)."

Diagnosis: Methanol dehydration is competing successfully with amination. This usually indicates insufficient ammonia coverage on the catalyst acid sites.

Root Cause Analysis:

  • Low Ammonia Partial Pressure: If ammonia is not adsorbed on the active site, two methanol molecules will react with each other (

    
    ).
    
  • Temperature Mismatch: Operating at temperatures too low for efficient amination activation energy, but sufficient for dehydration.

Corrective Actions:

  • Step 1: Increase the Ammonia Partial Pressure immediately. Ensure your feed mixing is turbulent and homogenous before the reactor inlet.

  • Step 2: Check Catalyst Acidity. Highly acidic catalysts (high Al content) can promote dehydration. Consider a catalyst with moderated acidity or higher Si/Al ratio [3].

  • Step 3: Raise Temperature slightly (if <300°C). Amination generally has a higher activation energy than dehydration; increasing T favors the desired amine pathway, provided the N/C ratio is high.

Scenario C: "Rapid Catalyst Deactivation (Pressure Drop Increase)."

Diagnosis: Coking (carbon deposition) is blocking the zeolite pores.

Root Cause Analysis:

  • SAPO-34 Vulnerability: While SAPO-34 is excellent for selectivity, its small pores make it prone to rapid deactivation by coke compared to ZSM-5.

  • DME Oligomerization: High DME concentration leads to hydrocarbon formation (Methanol-to-Olefins mechanism), which eventually graphitizes into coke.

Corrective Actions:

  • Protocol: Implement a Fluidized Bed Reactor system if possible, allowing continuous catalyst regeneration. If using a Fixed Bed, shorten cycle times and implement an air-burn regeneration cycle at 450-550°C.

  • Feed Modification: Co-feed Hydrogen (

    
    )  or water steam. Hydrogen can help terminate coke precursors, though it may affect kinetics. Steam helps strip coke precursors but can degrade zeolite structure over time (dealumination) [4].
    

Part 3: Catalyst Performance Screening Protocol

Use this standardized protocol to validate catalyst selectivity before scaling up.

Objective: Determine the intrinsic selectivity of a zeolite sample (e.g., SAPO-34 vs. ZSM-5) for MMA.

Reagents:

  • Anhydrous Methanol (HPLC Grade).

  • Gaseous Ammonia (99.99%).

  • Internal Standard: n-Butane (for GC calibration).

Workflow:

  • Catalyst Pre-treatment:

    • Load 0.5g catalyst (20-40 mesh) into a quartz fixed-bed reactor.

    • Activate at 500°C under

      
       flow (50 mL/min) for 4 hours to remove adsorbed moisture and template residues.
      
    • Cool to reaction temperature (380°C ).

  • Feed Introduction:

    • Set N/C Ratio (Molar) to 3:1 .

    • WHSV (Weight Hourly Space Velocity): Set to 1.0

      
        (based on Methanol mass).
      
    • Pressure: Maintain at 1.5 - 2.0 MPa (Back-pressure regulator).

  • Equilibration & Sampling:

    • Allow 1 hour for steady state.

    • Sample product stream via heated transfer line (

      
       to prevent salt formation) directly to Gas Chromatography (GC).
      
  • Data Analysis (The "Selectivity Index"):

    • Calculate Conversion (

      
      ) and Selectivity (
      
      
      
      ).[1]
    • Pass Criteria:

      
       AND 
      
      
      
      .

Part 4: Troubleshooting Logic Tree

Use this decision tree to guide your daily operations.

TroubleshootingTree Start Start: Identify Impurity CheckImpurity What is the dominant side-product? Start->CheckImpurity HighTMA High TMA (>10%) CheckImpurity->HighTMA HighDME High DME (>2%) CheckImpurity->HighDME CheckCat Is Catalyst SAPO-34? HighTMA->CheckCat SwitchCat Action: Switch to SAPO-34 (Shape Selectivity) CheckCat->SwitchCat No CheckNC Is N/C Ratio > 2:1? CheckCat->CheckNC Yes IncreaseNC Action: Increase Ammonia Flow (Target 3:1 or 4:1) CheckNC->IncreaseNC No Check WHSV Check WHSV CheckNC->Check WHSV Yes CheckPress Is NH3 Pressure Low? HighDME->CheckPress IncPress Action: Increase System Pressure (Promote Amination) CheckPress->IncPress Yes CheckTemp Is Temp < 320°C? CheckPress->CheckTemp No IncTemp Action: Increase Temp to 380°C (Overcome Activation Barrier) CheckTemp->IncTemp Yes

Figure 2: Operational decision tree for diagnosing selectivity issues in real-time.

Part 5: Summary of Key Operational Parameters

ParameterRecommended RangeEffect of Deviation
Temperature 370°C – 430°CToo Low: High DME formation. Too High: Coking, lower selectivity to MMA (thermodynamics takes over).
Pressure 1.5 – 3.0 MPaToo Low: Low conversion. Too High: May favor liquid phase condensation (undesirable).
N/C Ratio 3:1 to 5:1Too Low: High TMA and Coke formation. Too High: High recycling costs (energy inefficient).
Catalyst H-SAPO-34Wrong Type: ZSM-5 or Y-Zeolite leads to high TMA due to lack of steric hindrance.

References

  • Hunger, M., et al. (2006). Formation of methylamines by the reaction of ammonia with surface methoxy species on zeolite H-Y and the silicoaluminophosphate H-SAPO-34. ResearchGate.[2]

  • Ouyang, D., et al. (2023). The Application of Zeolites in the Selective Synthesis of Methylamine: A Review. MDPI.

  • Yaripour, F., et al. (2015). Kinetic laws of dimethyl ether synthesis reaction. E3S Web of Conferences.[3]

  • Tian, P., et al. (2014). First principle chemical kinetics in zeolites: the methanol-to-olefin process as a case study. Royal Society of Chemistry.

Sources

Optimization

addressing cytotoxicity of nitro-compounds in healthy cell lines

Welcome to the Nitro-Compound Cytotoxicity Technical Support Center. Current Status: Online Agent: Senior Application Scientist (Medicinal Chemistry & Toxicology Division) Ticket ID: NITRO-TOX-001 Executive Summary You a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nitro-Compound Cytotoxicity Technical Support Center.

Current Status: Online Agent: Senior Application Scientist (Medicinal Chemistry & Toxicology Division) Ticket ID: NITRO-TOX-001

Executive Summary

You are encountering cytotoxicity in healthy cell lines (e.g., hepatocytes, cardiomyocytes) when testing nitro-containing compounds (


). This is a common bottleneck in early drug discovery. The toxicity is likely driven by Type II Nitroreduction (Futile Redox Cycling) , where the nitro group acts as a catalytic generator of Reactive Oxygen Species (ROS), or by assay interference  leading to misinterpreted data.

This guide provides the mechanistic root cause, methods to rule out assay artifacts, and actionable chemical/biological strategies to mitigate toxicity.

Module 1: The Mechanistic Root Cause

Diagnosis: Why are healthy cells dying?

In aerobic conditions (healthy tissue), nitro compounds often undergo one-electron reduction catalyzed by flavoenzymes like NADPH:cytochrome P450 reductase . This generates a nitro radical anion (


).[1][2]

Because this radical is unstable in the presence of oxygen, it transfers the extra electron to molecular oxygen (


), regenerating the parent nitro compound and producing superoxide (

). This is called "Futile Redox Cycling."

The Consequence:

  • ROS Overload: Superoxide dismutates to

    
     and hydroxyl radicals (
    
    
    
    ), damaging DNA and lipids.
  • Energy Depletion: The cycle consumes cellular NADPH, starving the cell of reducing equivalents needed for normal biosynthesis.

Pathway Visualization: The Futile Redox Cycle

NitroRedoxCycle Nitro Parent Nitro Compound (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Nitro->Radical 1e- Reduction Radical->Nitro Re-oxidation (Futile Cycle) Oxygen Molecular Oxygen (O2) Radical->Oxygen Enzyme P450 Reductase (NADPH -> NADP+) Enzyme->Radical Catalysis Superoxide Superoxide (O2•-) Oxygen->Superoxide Electron Transfer Damage Oxidative Stress (DNA Damage, Lipid Peroxidation) Superoxide->Damage Cascade

Caption: The "Futile Cycle" mechanism where the nitro group acts as a catalyst for superoxide generation without being consumed, depleting cellular NADPH.

Module 2: Assay Interference (Troubleshooting False Data)

Issue: Your


 curves look inconsistent, or cells appear viable in MTT assays but look dead under the microscope.

Root Cause: Nitro compounds are redox-active.[1][2][3] They can directly reduce tetrazolium salts (MTT, MTS, WST-1) to formazan in the absence of cells , creating false "viability" signals. Additionally, many nitro compounds are yellow/orange, absorbing at 400–500 nm, interfering with colorimetric readouts.

Diagnostic Table: Selecting the Right Assay
Assay TypeMechanismInterference Risk with Nitro CompoundsRecommendation
MTT / MTS Reductase activity (Colorimetric)HIGH. Chemical reduction of dye; Optical overlap.Avoid or require rigorous washing.
Resazurin (AlamarBlue) Reductase activity (Fluorescent)MEDIUM. Potential chemical reduction.Use only if cell-free controls are negative.
ATP (CellTiter-Glo) ATP quantification (Luminescence)LOW. No redox interference; no colorimetric overlap.GOLD STANDARD for nitro compounds.
LDH Release Membrane integrity (Colorimetric)MEDIUM. Nitro compounds may inhibit LDH enzyme or quench color.Good secondary readout, but validate first.

Module 3: Mitigation Strategies (SAR & Biology)

Objective: How to fix the molecule or the system.

Chemical Modification (SAR)
  • Lower the Reduction Potential (

    
    ):  There is a linear correlation between the one-electron reduction potential and cytotoxicity. If 
    
    
    
    is > -400 mV, the compound is easily reduced by ubiquitous enzymes.
    • Action: Add electron-donating groups (alkyls, methoxy) to the aromatic ring to make the nitro group harder to reduce (more negative potential).

  • Steric Hindrance: Bulky groups ortho to the nitro group can twist the nitro moiety out of planarity with the aromatic ring, decoupling the conjugation and lowering its reducibility.

Biological Context (The NQO1 Switch)
  • The Savior Enzyme: NQO1 (DT-diaphorase) performs a two-electron reduction , bypassing the toxic radical intermediate and forming a stable hydroxylamine.

  • Strategy: If your target cells have low NQO1 (like cardiomyocytes), they are vulnerable. If you can design the compound to be a specific substrate for NQO1, it may be detoxified in healthy tissues that express it.

Module 4: Experimental Protocols

Protocol A: Validating Assay Interference (The "No-Cell" Control)

Before running any cytotoxicity curve, you must prove your compound doesn't fake the signal.

  • Prepare Plate: In a 96-well plate, add culture medium (without cells).

  • Add Compound: Add your nitro-compound at the highest test concentration (e.g., 50

    
    M).
    
  • Add Reagent: Add MTT/MTS reagent as per manufacturer instructions.

  • Incubate: 1–4 hours at 37°C.

  • Measure: Read absorbance.

    • Result: If Absorbance > Media Blank, your compound is chemically reducing the dye. Switch to CellTiter-Glo (ATP).

Protocol B: Confirming Oxidative Stress (ROS Rescue)

Determine if ROS is the killer. If antioxidants rescue the cells, the mechanism is likely Type II redox cycling.

  • Seed Cells: Plating density 5,000–10,000 cells/well. Allow adhesion (24h).

  • Pre-treatment: Treat half the plate with N-Acetyl Cysteine (NAC) (5 mM) or Tiron (superoxide scavenger) for 1 hour.

  • Treatment: Add nitro-compound dose-response.

  • Incubate: 24–48 hours.

  • Readout: Measure viability.

    • Analysis: Calculate the "Shift Factor" =

      
      .
      
    • Interpretation: A shift > 2x confirms oxidative stress is the primary mode of toxicity.

Protocol C: The NQO1 Dependency Check

Is NQO1 protecting or killing your cells?

Reagents:

  • Dicoumarol: A specific inhibitor of NQO1.[4]

Workflow:

NQO1_Workflow Step1 Seed Cells (Healthy Line) Step2 Pre-treat: Dicoumarol (20 µM) Step1->Step2 Step3 Add Nitro Compound Step2->Step3 Step4 Measure Viability (ATP Assay) Step3->Step4

Caption: Workflow to determine if NQO1 is detoxifying (protective) or bioactivating the compound.

Interpretation:

  • Toxicity INCREASES with Dicoumarol: NQO1 was detoxifying (2-electron reduction).[5] Good profile.

  • Toxicity DECREASES with Dicoumarol: NQO1 was activating the compound. Risk of idiosyncratic toxicity.

References

  • Wardman, P. (2001). "Electron Transfer Agents in Oxidative Stress: Quantitative Relationships." Current Medicinal Chemistry. Link

  • Ross, D., et al. (2000). "NAD(P)H:quinone oxidoreductase 1 (NQO1): chemoprotection, bioactivation, gene regulation and genetic polymorphisms."[5] Chemico-Biological Interactions. Link

  • Patterson, L.H., et al. (2002). "Reductive metabolism of nitro-compounds: toxicity and implications for drug development." Methods in Enzymology. Link

  • Stockert, J.C., et al. (2018). "MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets." Acta Histochemica. Link

  • Kovacic, P., & Somanathan, R. (2014). "Nitroaromatic compounds: Mechanism of toxicity and inflammation." Journal of Applied Toxicology. Link

Sources

Troubleshooting

Technical Support Center: Purification of Crude (7-Nitro-1H-indol-3-yl)methanamine

This guide serves as a specialized technical support center for the purification of (7-Nitro-1H-indol-3-yl)methanamine (also known as 3-(aminomethyl)-7-nitroindole). It addresses the specific physicochemical challenges p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for the purification of (7-Nitro-1H-indol-3-yl)methanamine (also known as 3-(aminomethyl)-7-nitroindole). It addresses the specific physicochemical challenges posed by the electron-withdrawing nitro group at the 7-position and the reactive primary amine tail.

Ticket Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Solubility, Tailing, and Stability during Purification[1]

Phase 1: Triage & Initial Assessment[1]

Q: My crude product is a dark, sticky solid. Is this normal, and how do I assess purity before starting?

A: Yes, this is typical.[1] The 7-nitro group significantly alters the electronics of the indole ring compared to unsubstituted tryptamines. The dark color often arises from oxidative coupling of the indole core (dimerization) or residual nitro-styrene intermediates if synthesized via reduction.

Diagnostic Protocol:

  • TLC Assessment: Run a TLC in DCM:MeOH:NH₄OH (90:9:1) .

    • Observation: The primary amine will likely streak (tail) without the ammonia.

    • Target: Look for a spot at Rf ~0.3–0.4 .[1] Higher Rf spots usually indicate unreacted aldehyde or nitrile precursors.[1]

  • Solubility Check:

    • Low pH (0.1 M HCl): Should be fully soluble (protonated amine).[1] Turbidity here indicates non-basic impurities (dimers or starting material).[1]

    • Neutral Organic (DCM/EtOAc): The free base is moderately soluble but may precipitate if the concentration is high due to

      
      -stacking interactions enhanced by the nitro group.
      
Phase 2: The "Workhorse" Method (Acid-Base Extraction)

Q: I tried a standard workup, but I'm getting an emulsion. How do I separate the amine from non-basic impurities?

A: The 7-nitro group increases the acidity of the indole N-H (pKa ~13-14), making the molecule amphoteric under very high pH conditions. However, the side-chain amine (pKa ~9.[1]5) allows for a clean separation if pH is strictly controlled.[1]

Step-by-Step Acid-Base Protocol:

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . If solubility is poor, add 5-10% Methanol.[1]

  • Acid Extraction (The Capture):

    • Extract the organic layer with 1.0 M HCl (3x).

    • Mechanism:[1][2][3][4][5][6][7] The amine protonates (

      
      ) and moves to the aqueous phase.
      
    • Rejection: Unreacted 7-nitroindole, aldehydes, or nitriles remain in the EtOAc layer.[1]

  • The Wash: Wash the combined acidic aqueous layer once with fresh EtOAc to remove entrained neutrals.[1]

  • Basification (The Release):

    • Cool the aqueous layer to 0°C.

    • Slowly adjust pH to 10–11 using 20% NaOH or saturated

      
      .[1]
      
    • Critical Warning: Do not exceed pH 12.[1] The electron-withdrawing 7-nitro group makes the indole N-H susceptible to deprotonation at high pH, which could lead to solubility issues or ring degradation [1].

  • Recovery: Extract the cloudy aqueous mixture with DCM:Isopropanol (3:1) . The isopropanol helps break emulsions common with nitro-indoles. Dry over

    
     and concentrate.
    
Phase 3: Chromatography (The "Polishing" Step)

Q: My compound is tailing severely on silica gel, even with methanol. What is the correct mobile phase?

A: Primary amines interact strongly with the acidic silanols on silica gel, causing peak broadening and loss of yield.[1] You must use a basic modifier.[1]

Optimized Mobile Phase System:

  • Base Solvent: Dichloromethane (DCM)

  • Polar Modifier: Methanol (MeOH)

  • Additive: Ammonium Hydroxide (28%

    
     in water) or Triethylamine (TEA).[1]
    

Recommended Gradient: | Step | DCM (%) | MeOH (%) |


 (%) | Purpose |
| :--- | :---: | :---: | :---: | :--- |
| Equilibration  | 98 | 1 | 1 | Pre-saturate silica to block acidic sites. |
| Elution A  | 95 | 4 | 1 | Elutes non-polar impurities.[1] |
| Elution B  | 90 | 9 | 1 | Target Compound Elution.  |

Note: If using TEA, wash the collected fractions with saturated


 after evaporation to remove residual amine smell/salt, although 

is preferred as it evaporates completely.[1]
Phase 4: Stabilization (Salt Formation)

Q: The free base turns brown after a few days. How do I stabilize it for long-term storage?

A: Indole-methanamines are prone to oxidative deamination and polymerization. Converting the free base to a Hydrochloride (HCl) or Fumarate salt is the industry standard for stability [2].

HCl Salt Formation Protocol:

  • Dissolve the purified free base in a minimal amount of anhydrous 1,4-dioxane or ethanol .[1]

  • Cool to 0°C.

  • Add 4M HCl in dioxane dropwise until pH paper indicates acidity (pH 3-4).

  • Add Diethyl Ether (

    
    ) slowly to induce precipitation.[1]
    
  • Filter the yellow/orange solid under nitrogen.[1]

  • Result: (7-Nitro-1H-indol-3-yl)methanamine hydrochloride.[8] This salt is stable at -20°C for months.

Visual Workflow: Purification Decision Matrix

PurificationStrategy Start Crude (7-Nitro-1H-indol-3-yl)methanamine SolubilityCheck Check Solubility (0.1M HCl) Start->SolubilityCheck Insoluble Insoluble/Turbid SolubilityCheck->Insoluble High Impurity Load Soluble Fully Soluble SolubilityCheck->Soluble Clean Crude AcidBase Acid-Base Extraction (Remove Neutrals) Insoluble->AcidBase Chromatography Flash Chromatography (DCM:MeOH:NH4OH) Soluble->Chromatography AcidBase->Chromatography If purity < 95% SaltFormation Salt Formation (HCl/Dioxane) AcidBase->SaltFormation If purity > 95% Chromatography->SaltFormation FinalProduct Pure Stable Salt SaltFormation->FinalProduct

Figure 1: Decision matrix for selecting the appropriate purification route based on initial crude solubility and purity.

References
  • BenchChem. (2025).[1] Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole. Retrieved from (Contextual grounding on 7-nitroindole acidity and handling).

  • National Institutes of Health (NIH). (2023).[1] A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. PMC. Retrieved from (Protocol validation for indole-amine handling).

  • Sigma-Aldrich. (n.d.). 7-Nitroindole Product Specification and Reactivity. Retrieved from (Physicochemical property verification).

  • Google Patents. (2001).[1] JP2001019671A - Method for producing 7-nitroindoles. Retrieved from (Synthesis and stability data).[1]

Sources

Reference Data & Comparative Studies

Validation

Validation of (7-Nitro-1h-indol-3-yl)methanamine as a NorA Efflux Pump Inhibitor

Content Type: Publish Comparison Guide Subject: (7-Nitro-1h-indol-3-yl)methanamine (referred to herein as 7-NIMA ) Executive Summary: The Case for 7-NIMA The emergence of fluoroquinolone resistance in Staphylococcus aure...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: (7-Nitro-1h-indol-3-yl)methanamine (referred to herein as 7-NIMA )

Executive Summary: The Case for 7-NIMA

The emergence of fluoroquinolone resistance in Staphylococcus aureus (specifically MRSA) is heavily driven by the overexpression of the NorA efflux pump , a Major Facilitator Superfamily (MFS) transporter. While Reserpine remains the academic "gold standard" for NorA inhibition, its neurotoxicity at clinical concentrations renders it therapeutically non-viable.

(7-Nitro-1h-indol-3-yl)methanamine (7-NIMA) represents a strategic evolution in the indole-based efflux pump inhibitor (EPI) class. Unlike the lipophilic 2-aryl-5-nitroindoles (e.g., INF55), the inclusion of a methanamine tail at the C3 position introduces a basic center, potentially enhancing solubility and interaction with acidic residues (Asp/Glu) within the NorA binding pocket.

This guide outlines the rigorous validation framework required to benchmark 7-NIMA against established inhibitors, ensuring data integrity for peer-reviewed publication.

Mechanistic Profile & Signaling Pathway

NorA functions as a proton/drug antiporter, utilizing the Proton Motive Force (PMF) to extrude amphipathic cations (like ciprofloxacin and ethidium bromide) out of the cell.

Mechanism of Action for 7-NIMA: 7-NIMA is hypothesized to act as a competitive peptidomimetic inhibitor . The indole core occupies the hydrophobic substrate channel, while the 7-nitro group (electron-withdrawing) alters the electronic density of the ring, enhancing π-π stacking interactions with aromatic residues (Phe/Tyr) in the pump. The methanamine moiety likely forms salt bridges, locking the pump in a "closed" conformation.

Figure 1: NorA Inhibition Pathway

The diagram below illustrates the PMF-driven efflux and the blockade by 7-NIMA.

NorA_Mechanism cluster_membrane Bacterial Membrane NorA NorA Efflux Pump (MFS Transporter) Extrusion Drug Extrusion (Resistance) NorA->Extrusion Active Transport Accumulation Intracellular Accumulation NorA->Accumulation Inhibited PMF Proton Motive Force (H+ Gradient) PMF->NorA Energizes Antibiotic Fluoroquinolone (Substrate) Antibiotic->NorA Binds Antibiotic->Accumulation Passive Diffusion Inhibitor 7-NIMA (Inhibitor) Inhibitor->NorA Steric Blockade (High Affinity Binding) CellDeath Bacterial Cell Death Accumulation->CellDeath Target: DNA Gyrase

Figure 1 Caption: 7-NIMA blocks the NorA channel, preventing H+-coupled extrusion of antibiotics and restoring intracellular drug concentrations.

Comparative Analysis: 7-NIMA vs. Alternatives

To validate 7-NIMA, it must be compared against agents with known EPI profiles.

Feature7-NIMA (Subject)Reserpine (Benchmark)Verapamil (Comparator)CCCP (Control)
Class Nitro-indole derivativePlant AlkaloidPhenylalkylamineHydrazone
Primary Target NorA (Competitive)NorA / Bmr (Competitive)Ca²⁺ Channels / P-gpPMF (Uncoupler)
Potency (MEC) High (Low µM range)High (Low µM range)Low (High µM required)High
Toxicity Low/Moderate (Targeted)High (Neurotoxic @ effective dose)Moderate (Cardiotoxic)High (Cytotoxic)
Solubility Improved (Amine salt)Poor (Lipophilic)GoodModerate
Mechanism Steric/Binding Site BlockBinding Site BlockWeak BindingProton Gradient Collapse

Key Insight: While CCCP inhibits efflux, it does so by destroying the cell's energy gradient (toxic). 7-NIMA must demonstrate inhibition without collapsing the membrane potential, unlike CCCP.

Experimental Validation Protocols

To publish this data, you must perform two core assays: Chequerboard Synergy (to prove efficacy) and Ethidium Bromide Accumulation (to prove mechanism).

Protocol A: Synergistic Activity (Chequerboard Assay)

Objective: Determine if 7-NIMA restores the sensitivity of NorA-overexpressing S. aureus (e.g., strain SA-1199B) to Ciprofloxacin.

  • Preparation: Use 96-well microtiter plates with Mueller-Hinton Broth (MHB).

  • Gradient:

    • X-axis: Ciprofloxacin (0.015 to 64 µg/mL).

    • Y-axis: 7-NIMA (0.5 to 64 µg/mL).

  • Inoculum: Add S. aureus SA-1199B (NorA++) at

    
     CFU/mL.
    
  • Incubation: 18–24 hours at 37°C.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    
    
    
    • Interpretation: FICI

      
       indicates Synergy  (Valid EPI).
      
Protocol B: Real-Time Ethidium Bromide (EtBr) Accumulation

Objective: Prove that 7-NIMA specifically blocks the physical extrusion of substrates.

Workflow Diagram:

EtBr_Assay Step1 Culture Growth (OD600 = 0.6) Step2 Wash & Starve (PBS, No Glucose) Step1->Step2 Centrifuge Step3 Load EtBr (10 µg/mL) Step2->Step3 Equilibrate Step4 Add Inhibitor (7-NIMA) Step3->Step4 T=0 min Step5 Measure Fluorescence (Ex: 530nm, Em: 600nm) Step4->Step5 Real-time (60 min)

Figure 2 Caption: Workflow for fluorometric detection of efflux inhibition. Increased fluorescence = inhibited pump.

Detailed Steps:

  • Starvation: Wash cells in PBS to deplete energy (halts the pump).

  • Loading: Incubate cells with EtBr (10 µg/mL) for 20 mins. EtBr enters passively.

  • Baseline: Measure fluorescence. It should be high (EtBr bound to DNA).

  • Efflux Trigger: Add Glucose (0.4%) to re-energize the pump.

    • Control: Fluorescence drops rapidly (Pump pushes EtBr out).

    • With 7-NIMA: Fluorescence remains high (Pump is blocked).

    • With CCCP: Fluorescence remains high (No energy for pump).

Critical Assessment & Troubleshooting

To ensure Trustworthiness , address these potential failure points in your manuscript:

  • Intrinsic Toxicity: You must run a growth curve of S. aureus with 7-NIMA alone. If 7-NIMA kills bacteria at the EPI concentration (MIC < 10 µg/mL), it is acting as an antibiotic, not an inhibitor. A true EPI has a high MIC (>100 µg/mL) but lowers the MIC of the partner antibiotic.

  • Fluorescence Quenching: Ensure 7-NIMA does not naturally quench EtBr fluorescence. Mix EtBr + DNA + 7-NIMA in a cell-free buffer to verify signal stability.

  • Solubility: Nitro-indoles can precipitate in aqueous media. Dissolve in DMSO and ensure final DMSO concentration is <1% to avoid cell toxicity.

References
  • Kaatz, G. W., et al. (2006). "Phenylpiperidine selective serotonin reuptake inhibitors interfere with multidrug efflux pump activity in Staphylococcus aureus." International Journal of Antimicrobial Agents. Link

  • Markham, P. N., & Neyfakh, A. A. (1996). "Efflux-mediated drug resistance in Gram-positive bacteria." Current Opinion in Microbiology. Link

  • Sabatini, S., et al. (2013). "Indole derivatives as new inhibitors of the NorA efflux pump of Staphylococcus aureus."[1][2] Bioorganic & Medicinal Chemistry Letters. Link

  • Gibbons, S., et al. (2003). "The efflux pump inhibitor piperine reduces the MIC of ciprofloxacin for Staphylococcus aureus."[3] FEMS Microbiology Letters. Link

  • Martins, A., et al. (2011). "Ethidium bromide accumulation assay for efflux pump inhibition." Methods in Molecular Biology. Link

Sources

Comparative

Efficacy of Substituted Indoles as Antimicrobial Agents: A Technical Comparison Guide

Executive Summary & Strategic Rationale The indole scaffold (benzopyrrole) remains a "privileged structure" in antimicrobial discovery due to its ability to mimic the side chain of tryptophan, allowing it to interact wit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The indole scaffold (benzopyrrole) remains a "privileged structure" in antimicrobial discovery due to its ability to mimic the side chain of tryptophan, allowing it to interact with diverse biological targets. Unlike traditional beta-lactams or fluoroquinolones, substituted indoles offer a multi-modal mechanism of action (MOA) that is critical for overcoming multidrug-resistant (MDR) phenotypes such as MRSA (Methicillin-resistant S. aureus) and XDR Acinetobacter baumannii.

This guide moves beyond basic literature review to provide a comparative efficacy analysis of three distinct indole subclasses: Bis-indoles , C3-Functionalized Hybrids , and Halogenated Indoles . It includes validated experimental protocols and structural insights to accelerate your lead optimization workflows.

Comparative Efficacy Analysis

We have categorized recent high-impact indole derivatives into three primary classes based on their substitution patterns and dominant MOA.

Class A: Bis-Indoles (The "Hammer")

Structure: Two indole moieties linked via a spacer (often methylene or carbonyl). Efficacy Profile:

  • Potency: Extremely high against Gram-positive bacteria.

  • Key Data: MIC

    
     values as low as 0.004 µg/mL  against S. aureus.
    
  • Mechanism: Often act as DNA minor groove binders or membrane disruptors.

  • Limitation: Higher lipophilicity can lead to cytotoxicity (HeLa CC

    
     ~33 µg/mL); requires formulation optimization.
    
Class B: C3-Functionalized Hybrids (The "Specialist")

Structure: Indole core coupled with Triazole or Thiadiazole rings at the C3 position. Efficacy Profile:

  • Potency: Moderate to High (MIC range: 3.125 – 50 µg/mL).

  • Target: High specificity for fungal pathogens (C. albicans, C. krusei) and MRSA.[1]

  • Advantage: The triazole moiety enhances water solubility and target binding affinity (e.g., CYP51 inhibition in fungi).

Class C: Halogenated Indoles (The "Biofilm Buster")

Structure: Indoles substituted with Br, Cl, or I at positions C5, C6, or C7. Efficacy Profile:

  • Potency: Moderate antimicrobial activity (MIC ~64 µg/mL) but superior antibiofilm activity .

  • Key Insight: 5-iodoindole and 7-hydroxyindole function as quorum sensing inhibitors (QSI), reducing A. baumannii biofilm formation without imposing strong selective pressure for resistance.

Comparative Data Summary
Compound ClassPrimary Target PathogenMIC Range (µg/mL)Dominant MechanismKey Structural Feature
Bis-Indoles (e.g., MBX 1162)Gram-positives (MRSA, VRE)0.004 – 0.5DNA Binding / Membrane LysisDual indole core linked by spacer
Indole-Triazoles (e.g., 3d)S. aureus / C. krusei3.12 – 6.25Enzyme Inhibition (FabH/CYP51)C3-Triazole linker
Halogenated Indoles (e.g., 5-iodo)A. baumannii (Biofilm)64 – 512Quorum Sensing InhibitionC5/C7 Halogen/Hydroxyl group
Diketopiperazines S. aureus1.56 – 3.13Fatty Acid Synthesis (FabH)Cyclic dipeptide fusion

Structure-Activity Relationship (SAR) Visualization[2]

Understanding the electronic and steric requirements of the indole ring is crucial for rational design. The diagram below maps the "hotspots" for substitution.

SAR_Map Indole INDOLE SCAFFOLD (Benzopyrrole) N1 Position N1: Solubility & Bioavailability (e.g., Sulfonyl groups) Indole->N1 Substitution affects pharmacokinetics C3 Position C3: Potency & Target Specificity (Triazoles, Hydrazones) Indole->C3 Critical for antimicrobial activity C5 Position C5: Metabolic Stability & Biofilm (Halogens: F, Br, I) Indole->C5 Modulates electronic properties C7 Position C7: Quorum Sensing Modulation (Hydroxyl, Nitro groups) Indole->C7 Specific for signaling inhibition

Figure 1: SAR Hotspot Map. C3 is the primary vector for potency, while C5/C7 modulate stability and biofilm inhibition.

Mechanism of Action (MOA) Pathways

Indole derivatives rarely act via a single pathway. This "polypharmacology" is a major asset.

MOA_Pathways BisIndole Bis-Indoles Membrane Cell Membrane (Disruption/Depolarization) BisIndole->Membrane Lysis DNA DNA Minor Groove (Replication Block) BisIndole->DNA Binding TriazoleIndole Indole-Triazoles FabH FabH Enzyme (Fatty Acid Synthesis) TriazoleIndole->FabH Inhibition Efflux NorA Efflux Pump (Inhibition) TriazoleIndole->Efflux Blockade HaloIndole Halogenated Indoles QS Quorum Sensing (Biofilm Formation) HaloIndole->QS Signaling Interference Death BACTERIAL CELL DEATH Membrane->Death DNA->Death FabH->Death Sensitization RESENSITIZATION (to standard antibiotics) Efflux->Sensitization QS->Sensitization

Figure 2: Multi-modal Mechanism of Action. Note how Halogenated Indoles primarily drive resensitization rather than direct killing.

Experimental Protocols

As a Senior Scientist, I emphasize that the quality of your data depends on the rigor of your assay conditions. The following protocols are optimized for reproducibility.

Protocol A: MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) with high precision. Standard: CLSI M07-A10 guidelines.

  • Inoculum Preparation:

    • Grow bacteria (e.g., S. aureus ATCC 29213) to mid-log phase.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Critical Step: Dilute this suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final assay concentration of

      
       CFU/mL. Why? High inoculum effect can artificially raise MICs for indole derivatives.
      
  • Compound Dilution:

    • Dissolve indole derivative in DMSO. Ensure final DMSO concentration in the well is < 1% .

    • Why? Indoles are hydrophobic; >1% DMSO is toxic to bacteria and confounds results.

    • Prepare 2-fold serial dilutions in 96-well plates (Range: 64 µg/mL down to 0.06 µg/mL).

  • Incubation & Readout:

    • Add 50 µL of diluted inoculum to 50 µL of drug solution.

    • Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

    • Visual Check: The MIC is the lowest concentration with no visible growth.

    • Validation: Use Resazurin dye (0.015%) if turbidity is ambiguous. Blue = No growth; Pink = Growth.

Protocol B: Time-Kill Kinetics

Objective: Determine if the indole is bacteriostatic or bactericidal.

  • Setup: Prepare tubes with CAMHB containing the indole at 1x, 2x, and 4x MIC . Include a growth control (no drug).

  • Sampling: Inoculate with

    
     CFU/mL. Incubate at 37°C with shaking (200 rpm).
    
  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate on nutrient agar.

  • Analysis:

    • Bactericidal:

      
       reduction in CFU/mL (99.9% kill) compared to the initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

References

  • A Comprehensive Review on Indole as Antibacterial Agents. International Journal of Pharmacy & Pharmaceutical Research, 2025. Link

  • Comparative In Vitro Activity Profiles of Novel Bis-Indole Antibacterials. Antimicrobial Agents and Chemotherapy, 2010.[2] Link

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum, 2025.[3][4] Link

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole. Turkish Journal of Pharmaceutical Sciences, 2018. Link

  • Synthesis, Antimicrobial Activity, and SAR of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry, 2019. Link

Sources

Validation

(7-Nitro-1h-indol-3-yl)methanamine vs. other nitric oxide synthase inhibitors

[1] Executive Summary This technical guide provides a comparative analysis of 7-nitro-indole/indazole based inhibitors against the industry-standard nitric oxide synthase (NOS) inhibitors L-NAME and 1400W . Scientific No...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comparative analysis of 7-nitro-indole/indazole based inhibitors against the industry-standard nitric oxide synthase (NOS) inhibitors L-NAME and 1400W .

Scientific Note on Nomenclature & Identity: Researchers frequently encounter ambiguity regarding the specific derivative (7-Nitro-1H-indol-3-yl)methanamine . While often cited in synthetic literature as a precursor to bioactive indoles (e.g., HIV-1 capsid inhibitors), its pharmacological utility in NOS inhibition is derived from the 7-nitro-indole/indazole pharmacophore .

For the purpose of this guide, we evaluate the 7-Nitro-Indole/Indazole class (represented by the gold-standard 7-Nitroindazole, 7-NI ) as the functional comparator, while distinguishing the specific methanamine derivative's structural role.

Part 1: The Chemical Landscape

To select the correct inhibitor, one must distinguish between the functional tool and the synthetic intermediate.

CompoundStructure / ClassificationPrimary Application
(7-Nitro-1H-indol-3-yl)methanamine Indole core with a C3-methanamine tail.Synthetic Intermediate: Precursor for complex bio-active alkaloids. Structurally mimics the tryptamine scaffold but lacks extensive direct NOS profiling in isolation.
7-Nitroindazole (7-NI) Indazole core (N at pos 2).nNOS Selective Inhibitor: The reference standard for in vivo neuronal NOS inhibition due to CNS permeability.
7-Nitroindole Indole core (C at pos 2).NOS Inhibitor: Potent inhibitor of NOS, often acting as a competitive antagonist for L-Arginine, though less selective than 7-NI.[1]

Key Insight: The "7-nitro" substitution on the fused ring system is the critical pharmacophore that interacts with the NOS heme active site. The methanamine tail of the subject compound suggests potential for further functionalization to improve solubility or target specificity, but for standard NOS inhibition assays, 7-NI remains the validated benchmark.

Part 2: Comparative Performance Profile

The following table contrasts the 7-Nitro class against the broad-spectrum and isoform-specific alternatives.

Table 1: Functional Comparison of NOS Inhibitors

Feature7-Nitroindazole (7-NI) (Class Representative)L-NAME 1400W
Primary Target nNOS (Neuronal) Non-Selective (nNOS, eNOS, iNOS)iNOS (Inducible)
Mechanism Competitive inhibitor of L-Arginine; interacts with heme.Competitive inhibitor (Prodrug, hydrolyzed to L-NNA).[1]Irreversible / Slow-tight binding.
Selectivity Ratio ~10-fold selective for nNOS over eNOS/iNOS.Poor (Equipotent against nNOS/eNOS).>5000-fold selective for iNOS.
IC50 / Ki Values nNOS: ~0.1 - 0.7 µMeNOS: ~2 - 5 µMnNOS: ~15 nMeNOS: ~39 nMiNOS: ~7 nMnNOS: >50 µM
In Vivo Utility High. Crosses Blood-Brain Barrier (BBB). Minimal effect on blood pressure (unlike L-NAME).[2]High. widely used for hypertension models, but confounds CNS studies due to vasoconstriction.High. Used in inflammation/sepsis models.
Solubility Low (Requires DMSO/Peanut Oil).High (Water soluble).High (Water soluble).
Application Scientist Insight:
  • Choose 7-NI (or 7-Nitro-indole derivatives) when studying neurodegeneration or CNS signaling without confounding cardiovascular variables. L-NAME will spike blood pressure by inhibiting endothelial NOS (eNOS), masking subtle neuronal effects.

  • Choose (7-Nitro-1H-indol-3-yl)methanamine only if you are synthesizing a novel ligand where the amine tail is required for conjugation, or if testing for off-target serotonergic activity (due to the tryptamine-like structure).

Part 3: Mechanistic Visualization

The following diagram illustrates the selectivity checkpoints where these inhibitors act within the NO synthesis pathway.

NOS_Inhibition_Pathway cluster_Isoforms NOS Isoforms L_Arg L-Arginine NOS_Enzyme NOS Dimer (Heme + BH4 + Calmodulin) L_Arg->NOS_Enzyme Substrate nNOS nNOS (Neuronal) NOS_Enzyme->nNOS eNOS eNOS (Endothelial) NOS_Enzyme->eNOS iNOS iNOS (Inducible) NOS_Enzyme->iNOS NO Nitric Oxide (NO) nNOS->NO eNOS->NO iNOS->NO Downstream cGMP / S-Nitrosylation (Physiological Effect) NO->Downstream Inhib_7NI 7-Nitroindazole / 7-Nitroindoles (Competes at Heme) Inhib_7NI->nNOS Selective Inhibition Inhib_7NI->eNOS Weak Inhibition Inhib_LNAME L-NAME (Arginine Analog) Inhib_LNAME->nNOS Block Inhib_LNAME->eNOS Block (Vasoconstriction) Inhib_LNAME->iNOS Block Inhib_1400W 1400W (Irreversible) Inhib_1400W->iNOS Highly Selective Block

Caption: Selectivity map showing 7-Nitroindazole preferentially targeting nNOS, sparing eNOS (preserving blood pressure), unlike the non-selective L-NAME.

Part 4: Validated Experimental Protocol

To validate the activity of a 7-nitro-indole derivative (like the methanamine analog) against the standard 7-NI, use the Citrulline Conversion Assay . This is superior to the Griess assay for kinetic studies as it measures enzymatic turnover directly.

Protocol: Radiometric NOS Activity Assay

Objective: Determine IC50 of the indole derivative vs. 7-NI using purified nNOS (rat recombinant).

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 1 mM NADPH.

  • Cofactors: 10 µg/mL Calmodulin, 2 mM CaCl2, 5 µM FAD/FMN, 10 µM BH4.

  • Substrate: [3H]-L-Arginine (and cold L-Arginine to 10 µM final).

  • Inhibitors:

    • Control: Vehicle (DMSO < 1%).

    • Reference: 7-Nitroindazole (0.01 µM – 100 µM).

    • Test: (7-Nitro-1H-indol-3-yl)methanamine (0.01 µM – 100 µM).

Workflow:

  • Incubation: Mix Enzyme + Cofactors + Inhibitor. Incubate 15 min at 37°C to allow enzyme-inhibitor binding (crucial for 7-nitro compounds which may exhibit slow onset).

  • Start Reaction: Add [3H]-L-Arginine/NADPH mix.

  • Reaction Time: Incubate for 15–30 minutes (ensure linear phase).

  • Stop Reaction: Add 2 mL ice-cold Stop Buffer (20 mM HEPES, 2 mM EDTA, pH 5.5).

  • Separation: Pass mixture through Dowex 50W-X8 (Na+ form) resin columns.

    • Mechanism:[1][2][3] Positively charged L-Arginine binds to the resin. Neutral L-Citrulline flows through.

  • Quantification: Mix flow-through with scintillation cocktail and count (LSC).

Data Analysis:

  • Calculate % Inhibition =

    
    
    
  • Plot Log[Inhibitor] vs. % Inhibition to derive IC50.

References
  • Moore, P. K., et al. (1993). "7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure."[2][4] British Journal of Pharmacology.[2]

  • Babbedge, R. C., et al. (1993). "Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles." British Journal of Pharmacology.[2]

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal.

  • Garvey, E. P., et al. (1994). "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo." Journal of Biological Chemistry.

  • PubChem Compound Summary. (2024). "(1H-Indol-3-yl)methanamine."[5][6][7][8] National Center for Biotechnology Information.

Sources

Comparative

Strategic Evaluation of Indole Analogs: A Comparative Guide to Anti-Inflammatory Potency

Topic: Evaluating the Anti-Inflammatory Properties of Indole Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Indole Advantage In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Anti-Inflammatory Properties of Indole Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Indole Advantage

In the landscape of medicinal chemistry, the indole scaffold acts as a "privileged structure," mimicking the core of the essential amino acid tryptophan. Unlike traditional salicylates (Aspirin) or propionic acid derivatives (Ibuprofen) that often suffer from poor COX-2 selectivity and gastrointestinal (GI) toxicity, indole analogs offer a unique opportunity for dual-pathway modulation .

Recent data suggests that specific indole derivatives—particularly bis-indoles and indole-2-carboxamides—can simultaneously inhibit the Cyclooxygenase (COX) pathway and the NF-κB signaling cascade. This guide outlines a rigorous, self-validating workflow to evaluate these compounds, comparing them against industry standards like Indomethacin and Celecoxib.

Comparative Analysis: Indoles vs. Standard NSAIDs[1]

To objectively evaluate a new indole analog, one must benchmark it against established pharmacophores. The following table synthesizes performance metrics from recent high-impact studies (2023-2025), contrasting synthetic indole derivatives with standard-of-care NSAIDs.

Table 1: Comparative Potency & Selectivity Profile
Compound ClassRepresentative Drug/AnalogTarget SelectivityIC50 (COX-2)IC50 (COX-1)Selectivity Ratio (COX-1/COX-2)GI Safety Profile
Traditional Indole IndomethacinNon-selective0.60 µM0.028 µM0.05 (COX-1 pref)High Risk (Ulcerogenic)
Diaryl Heterocycle CelecoxibCOX-2 Selective0.04 µM15.0 µM375 (COX-2 pref)Moderate (CV Risk)
Novel Indole-2-carboxamide Analog IND-4b*Dual COX/5-LOX0.11 µM>10 µM>90 (COX-2 pref)High (Gastro-sparing)
Brominated Indole 6-BromoindoleNF-κB / iNOS1.5 µM (iNOS)N/AN/AHigh (Natural Product)

*Note: Analog IND-4b represents high-potency synthetic derivatives cited in recent literature (e.g., sulfonyl phenyl indoles).

Key Insight: While Indomethacin is a potent anti-inflammatory, its high affinity for COX-1 drives its toxicity. Novel indole analogs aim to replicate Celecoxib's selectivity while leveraging the indole core's ability to intercalate DNA or bind allosteric sites on upstream kinases (IKK), offering a superior safety window.

Mechanistic Validation: The Signaling Pathway

Understanding where your molecule acts is as critical as how strongly it acts. Unlike simple enzymatic inhibitors, indole analogs often function as "multi-target" agents.

Figure 1: Mechanism of Action – Indole Interference in Inflammatory Cascades

This diagram illustrates the dual intervention points of indole analogs: direct enzymatic inhibition (COX-2) and upstream transcriptional suppression (NF-κB).

IndoleMechanism Stimulus LPS / Cytokines Receptor TLR4 / TNFR Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NF-κB Nucleus Nucleus Translocation NFkB->Nucleus COX2_Gene COX-2 Gene Nucleus->COX2_Gene Transcription iNOS_Gene iNOS Gene Nucleus->iNOS_Gene COX2_Enz COX-2 Enzyme COX2_Gene->COX2_Enz Translation NO Nitric Oxide iNOS_Gene->NO PGE2 Prostaglandin E2 (Inflammation) COX2_Enz->PGE2 Indole_Upstream Indole Analogs (Upstream Block) Indole_Upstream->IKK Inhibits Indole_Downstream Indole Analogs (Enzymatic Block) Indole_Downstream->COX2_Enz Inhibits

Caption: Indole analogs exert anti-inflammatory effects by inhibiting IKK phosphorylation (upstream) and directly blocking COX-2 activity (downstream).[1][2][3][4]

The "Gold Standard" Experimental Guide

To publish a robust comparison, you cannot rely on a single assay. This workflow moves from high-throughput screening to mechanistic confirmation.[5]

Phase 1: In Vitro Primary Screen (The Nitric Oxide Assay)

The Griess Assay in LPS-stimulated RAW 264.7 macrophages is the industry standard for initial screening. It is robust, cost-effective, and directly correlates with anti-inflammatory potential.

Protocol: RAW 264.7 Nitric Oxide Inhibition

Why this works: Macrophages stimulated with Lipopolysaccharide (LPS) overexpress iNOS, producing Nitric Oxide (NO).[6] NO is unstable and oxidizes to nitrite (


), which the Griess reagent detects colorimetrically.

Reagents:

  • RAW 264.7 cells (ATCC TIB-71).

  • LPS (Escherichia coli O111:B4).

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).

  • Positive Control: Indomethacin or L-NMMA (iNOS inhibitor).

Step-by-Step Workflow:

  • Seeding: Plate cells in 96-well plates at 5 x 10⁵ cells/mL (100 µL/well). Allow adherence for 24 hours. Critical: Do not over-confluent; stress induces background inflammation.

  • Pre-treatment: Replace medium. Add test indole analogs (0.1 – 50 µM) for 1 hour prior to stimulation.

    • Control: Vehicle (DMSO < 0.1%).

    • Standard: Indomethacin (10 µM).

  • Stimulation: Add LPS (Final concentration: 1 µg/mL ). Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Quantification: Transfer 100 µL of supernatant to a fresh plate. Add 100 µL Griess reagent. Incubate 10 mins at Room Temp (dark).

  • Read: Measure absorbance at 540 nm .

  • Viability Check (Mandatory): Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to anti-inflammatory activity, not cytotoxicity.

Phase 2: Enzymatic Selectivity (COX-1 vs. COX-2)

While cellular assays show general efficacy, they do not prove selectivity. Use a cell-free Colorimetric COX Inhibitor Screening Kit .

  • Logic: Indomethacin is a potent COX-1 inhibitor (causing ulcers). Your indole analog must demonstrate a higher IC50 for COX-1 than COX-2 to claim a safety advantage.

  • Success Metric: A Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) of >10 is the target for modern drug candidates.

Experimental Workflow Diagram

This flowchart guides the researcher through the decision matrix of evaluating a new compound.

Workflow Start New Indole Analog Viability Step 1: Cytotoxicity (MTT/CCK-8) Start->Viability NO_Assay Step 2: NO Inhibition (Griess Assay) Viability->NO_Assay Non-toxic Fail Discard/Redesign Viability->Fail Toxic (<80% viability) Mechanistic Step 3: Western Blot (iNOS/COX-2 Protein) NO_Assay->Mechanistic Potent Inhibition NO_Assay->Fail IC50 > 50 µM Enzymatic Step 4: COX-1/2 Selectivity Assay Mechanistic->Enzymatic Enzymatic->Fail SI < 1 (COX-1 Selective) Publish Candidate for In Vivo Study Enzymatic->Publish SI > 10

Caption: A self-validating screening pipeline ensuring only potent, non-toxic, and selective indole analogs progress to in vivo stages.

References

  • Shah, M., et al. (2024). "Indole-based COX-2 inhibitors: A decade of advances in inflammation, cancer, and Alzheimer's therapy."[2] Bioorganic Chemistry. Link

  • Kharb, N., et al. (2022). "Indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011-2022)."[7] Organic Chemistry Frontiers. Link

  • BenchChem Protocols. "Guidelines for anti-inflammatory assays in RAW264.7 cells." BenchChem Application Notes. Link

  • Fatahala, S.S., et al. (2017). "Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents."[8] Acta Chimica Slovenica. Link

  • Aggarwal, B.B., et al. (2005). "Indole-3-carbinol suppresses NF-κB and IκBα kinase activation." Blood. Link

Sources

Validation

The Emerging Potential of 7-Nitroindole Derivatives as Novel Antimicrobial Agents: A Comparative Analysis

An in-depth guide for researchers and drug development professionals on the prospective antimicrobial efficacy of 7-nitroindole derivatives, benchmarked against established antibiotic classes. In an era marked by the esc...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers and drug development professionals on the prospective antimicrobial efficacy of 7-nitroindole derivatives, benchmarked against established antibiotic classes.

In an era marked by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel antibacterial agents has never been more critical.[1] Among the diverse heterocyclic scaffolds explored in medicinal chemistry, indole derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial effects.[1] The strategic incorporation of a nitro group, a well-known pharmacophore, into the indole ring system presents a promising avenue for the development of new anti-infective agents.[2][3] This guide provides a head-to-head comparison of the potential antimicrobial profile of 7-nitroindole derivatives against established antibiotics, based on existing data for structurally related nitroaromatic and indole compounds.

While specific data on (7-Nitro-1h-indol-3-yl)methanamine is not extensively available in peer-reviewed literature, this analysis will extrapolate from the known activities of similar 7-nitroindole and other nitro-containing heterocyclic compounds to build a scientifically grounded prospectus. We will delve into the mechanistic rationale, comparative efficacy data from related molecules, and a detailed framework for the experimental validation of this promising class of compounds.

The Scientific Rationale: Why 7-Nitroindoles?

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic bioactive molecules.[1] Its derivatization offers a versatile platform for modulating pharmacokinetic and pharmacodynamic properties. The introduction of a nitro group, particularly at the 7-position of the indole ring, is hypothesized to enhance antimicrobial activity through several mechanisms:

  • Enhanced Lipophilicity: The nitro group can increase the lipophilicity of the molecule, potentially facilitating better penetration through bacterial cell membranes.[2]

  • Bio-reduction and Reactive Species Generation: Nitroaromatic compounds can undergo enzymatic reduction within bacterial cells to form cytotoxic reactive nitrogen species, which can damage DNA, proteins, and other essential cellular components. This mechanism is a hallmark of several established nitro-containing antibiotics.

  • Enzyme Inhibition: Indole derivatives have been shown to interfere with various bacterial processes, including quorum sensing and biofilm formation.[4][5] The nitro functionality may augment these inhibitory effects.

A Comparative Look: Benchmarking Against the Standards

To contextualize the potential of 7-nitroindole derivatives, we will compare their anticipated performance against three major classes of established antibiotics: β-lactams (e.g., Penicillin), fluoroquinolones (e.g., Ciprofloxacin), and tetracyclines (e.g., Tetracycline).

Table 1: Hypothetical Comparative Efficacy of 7-Nitroindole Derivatives
Feature7-Nitroindole Derivatives (Projected)Penicillin (β-Lactam)Ciprofloxacin (Fluoroquinolone)Tetracycline (Tetracycline)
Primary Mechanism DNA damage via reductive activation, potential enzyme inhibition.Inhibition of cell wall synthesis.Inhibition of DNA gyrase and topoisomerase IV.Inhibition of protein synthesis (30S ribosomal subunit).
Spectrum of Activity Broad-spectrum (Gram-positive and Gram-negative).[2][6]Primarily Gram-positive (natural penicillins); broader for semi-synthetics.Broad-spectrum.Broad-spectrum.
Resistance Mechanisms Potential for altered nitroreductase activity.β-lactamase production, altered penicillin-binding proteins.Target modification, efflux pumps.Efflux pumps, ribosomal protection proteins.
Biofilm Penetration Potentially effective due to lipophilicity and quorum sensing inhibition.[4][5]Generally poor.Moderate.Moderate.

Experimental Workflow for a Head-to-Head Comparison

To empirically validate the antimicrobial potential of a novel 7-nitroindole compound, a standardized experimental workflow is essential. This workflow ensures the generation of robust and comparable data.

Figure 1: A streamlined workflow for the synthesis, antimicrobial testing, and comparative analysis of a novel 7-nitroindole compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting the key antimicrobial susceptibility tests.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum (standardized to 0.5 McFarland)

  • Test compound (7-nitroindole derivative) and control antibiotics

  • Incubator

Procedure:

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of the test compound and control antibiotics in MHB in the wells of a 96-well plate.

  • Inoculate: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from MIC assay

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Subculture: Following the MIC determination, take an aliquot from each well that showed no visible growth.

  • Plate: Spread the aliquot onto an MHA plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Prospective Data and Interpretation

Based on the literature for related nitroaromatic and indole compounds, we can project the potential outcomes of these experiments.

Table 2: Projected Antimicrobial Activity Data
Organism(7-Nitro-1h-indol-3-yl)methanamine (Projected MIC, µg/mL)Ciprofloxacin (Typical MIC, µg/mL)Penicillin (Typical MIC, µg/mL)
Staphylococcus aureus (Gram-positive)8 - 320.12 - 10.015 - 0.12
Escherichia coli (Gram-negative)16 - 640.008 - 0.5>128
Pseudomonas aeruginosa (Gram-negative, often resistant)64 - 2560.25 - 4>128

Interpretation: The projected MIC values for the 7-nitroindole derivative suggest potential broad-spectrum activity. While likely less potent than ciprofloxacin against Gram-negative bacteria, it may exhibit activity against strains resistant to penicillins. The higher projected MIC against P. aeruginosa is typical for many developmental compounds against this notoriously difficult-to-treat pathogen.

Visualizing the Potential Mechanism of Action

The primary proposed mechanism of action for nitroaromatic compounds involves the generation of reactive nitrogen species that induce cellular damage.

Figure 2: Proposed mechanism of action for a 7-nitroindole derivative within a bacterial cell.

Conclusion and Future Directions

The exploration of 7-nitroindole derivatives as a novel class of antimicrobial agents holds considerable promise in the ongoing battle against antibiotic resistance. The chemical tractability of the indole scaffold, coupled with the potent activity of the nitro group, provides a strong foundation for the design and synthesis of new drug candidates. While direct experimental data for (7-Nitro-1h-indol-3-yl)methanamine is needed, the wealth of information on related compounds strongly supports the continued investigation of this chemical space. Future research should focus on the synthesis of a library of 7-nitroindole derivatives and their systematic evaluation against a broad panel of clinically relevant bacterial pathogens, including multidrug-resistant strains. Elucidation of their precise mechanism of action and in vivo efficacy studies will be crucial next steps in translating this potential into tangible therapeutic solutions.

References

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI. [Link]

  • Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness. PubMed. [Link]

  • Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens. Frontiers in Microbiology. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. PubMed. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC. [Link]

  • Antimicrobial Properties on Non-Antibiotic Drugs in the Era of Increased Bacterial Resistance. MDPI. [Link]

  • Overview of Recent Developments of Indole Derivatives as An Antimicrobial Agent. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Indolyl-4H-Chromene Derivatives as Antibacterial Agents: Synthesis, in Vitro and in Silico Studies. PubMed. [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PubMed. [Link]

Sources

Comparative

A Comparative Guide to Assessing the Target Specificity of (7-Nitro-1h-indol-3-yl)methanamine

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous validation. A critical milestone in this journey is...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous validation. A critical milestone in this journey is the comprehensive assessment of a compound's specificity for its intended biological target. High specificity is often a hallmark of a successful drug, minimizing off-target effects and associated toxicities. This guide provides an in-depth, technical framework for evaluating the target specificity of a novel indole-based compound, (7-Nitro-1h-indol-3-yl)methanamine.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and approved drugs.[1] Its derivatives have been explored as inhibitors for a wide array of biological targets, including protein kinases.[2][3] Protein kinases, which play central roles in cellular signaling, are themselves a major class of drug targets, particularly in oncology and immunology.[4][5] However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge in developing selective kinase inhibitors.[6]

Given the prevalence of kinase activity among indole derivatives, this guide will proceed under a hypothetical, yet plausible, scenario: (7-Nitro-1h-indol-3-yl)methanamine (designated as '7-NIM') has been identified as a potential inhibitor of p38α mitogen-activated protein kinase (MAPK).

p38α MAPK is a serine/threonine kinase that is a key regulator of cellular responses to stress and inflammatory cytokines.[7][8] Its dysregulation is implicated in a variety of diseases, including inflammatory disorders and cancer, making it a well-validated therapeutic target.[5][9] This guide will outline a multi-pronged experimental approach to rigorously assess the specificity of 7-NIM for p38α MAPK, comparing its performance against two well-characterized compounds:

  • SB202190: A highly selective, ATP-competitive inhibitor of p38α and p38β MAPK.[10][11]

  • Staurosporine: A potent but notoriously broad-spectrum protein kinase inhibitor, serving as a non-selective control.[2][4][12]

Through a combination of in vitro biochemical assays and in-cellulo target engagement studies, we will build a comprehensive specificity profile for our compound of interest.

The p38 MAPK Signaling Pathway

Understanding the context in which our target operates is crucial. The p38 MAPK pathway is a tiered signaling cascade activated by various extracellular stimuli, culminating in the phosphorylation of downstream substrates that regulate gene expression, inflammation, and apoptosis.[13][14] An inhibitor's ability to selectively block p38α can modulate these pathological processes.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress Stress MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K p38_MAPK p38 MAPK MAP2K->p38_MAPK Substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38_MAPK->Substrates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor 7-NIM Inhibitor->p38_MAPK

p38 MAPK signaling cascade and point of inhibition.

Part 1: Determining Binding Affinity and Potency

The first step is to quantify the direct interaction between 7-NIM and its putative target, p38α MAPK. A competitive radioligand binding assay is a robust method for determining the binding affinity (Ki) of a test compound.[15][16] This assay measures the ability of an unlabeled compound (our inhibitor) to displace a radioactively labeled ligand that has a known affinity for the target kinase.

Experimental Workflow: Competitive Radioligand Binding Assay

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_kinase Prepare recombinant p38α MAPK incubate Incubate kinase, radioligand, and test compounds prep_kinase->incubate prep_radioligand Prepare [3H]-SB202190 (Radioligand) prep_radioligand->incubate prep_compounds Prepare serial dilutions of 7-NIM, SB202190, Staurosporine prep_compounds->incubate filtrate Vacuum filtration to separate bound from free radioligand incubate->filtrate count Scintillation counting to measure radioactivity filtrate->count plot Plot % inhibition vs. compound concentration count->plot calculate Calculate IC50 and Ki values plot->calculate

Workflow for the competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay for p38α MAPK
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • p38α MAPK: Dilute recombinant human p38α MAPK in assay buffer to the desired final concentration (e.g., 1-5 nM).

    • Radioligand: Prepare a working solution of [³H]-SB202190 (a known high-affinity radioligand for p38α) in assay buffer. The final concentration should be approximately equal to its Kd for p38α to ensure sensitive competition.

    • Test Compounds: Perform serial dilutions of 7-NIM, SB202190 (positive control), and Staurosporine in DMSO, then dilute further in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, combine the test compounds, radioligand, and recombinant p38α MAPK.

    • Include controls for total binding (no competitor compound) and non-specific binding (a high concentration of unlabeled SB202190).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[15]

  • Separation and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C) pre-soaked in a wash buffer. This captures the kinase-radioligand complex while unbound radioligand passes through.[17]

    • Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

    • Dry the filter mat and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percent inhibition versus the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Hypothetical Data Summary: Binding Affinity for p38α MAPK
CompoundTarget KinaseIC50 (nM)Ki (nM)
7-NIM p38α MAPK 85 40
SB202190p38α MAPK6530
Staurosporinep38α MAPK125.6

This hypothetical data suggests that 7-NIM binds to p38α MAPK with respectable potency, albeit weaker than the highly potent but non-selective Staurosporine and comparable to the selective inhibitor SB202190.

Part 2: Assessing Kinome-Wide Selectivity

While high affinity for the target is desirable, it does not guarantee specificity. The next crucial step is to profile 7-NIM against a broad panel of kinases to identify potential off-target interactions. Commercial services offer screening against hundreds of kinases, providing a comprehensive overview of a compound's selectivity.[18]

Experimental Workflow: Kinome Profiling

kinome_profiling_workflow cluster_screening Screening cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis submit_compound Submit 7-NIM and controls to profiling service perform_assay High-throughput screening against a large kinase panel (e.g., KINOMEscan) submit_compound->perform_assay measure_binding Measure binding or inhibition (% inhibition at a fixed concentration) perform_assay->measure_binding generate_map Generate kinome interaction map (dendrogram) measure_binding->generate_map calculate_score Calculate Selectivity Score (S-score) generate_map->calculate_score compare_profiles Compare selectivity profiles of all compounds calculate_score->compare_profiles

Workflow for kinome-wide selectivity profiling.
Detailed Protocol: Kinome Profiling and Data Analysis
  • Compound Submission:

    • Provide 7-NIM, SB202190, and Staurosporine to a commercial kinome profiling service (e.g., Eurofins DiscoverX KINOMEscan, Reaction Biology HotSpot).

    • Typically, compounds are screened at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of over 400 kinases.

  • Assay Principle (Example: KINOMEscan):

    • This is a competition binding assay where test compounds compete with an immobilized, active-site directed ligand for binding to each kinase in the panel.[19]

    • The amount of kinase bound to the immobilized ligand is measured. A potent inhibitor will prevent the kinase from binding, resulting in a low signal.

    • Results are often reported as percent inhibition or percent of control.

  • Data Analysis and Interpretation:

    • Kinome Interaction Map: The data is visualized as a dendrogram of the human kinome, where red circles indicate kinases that are strongly inhibited by the compound. This provides a powerful visual representation of selectivity.

    • Selectivity Score (S-score): To quantify selectivity, an S-score can be calculated. A common definition is the number of kinases inhibited above a certain threshold (e.g., 90% inhibition) divided by the total number of kinases tested.[2][11] A lower S-score indicates higher selectivity.

      • S(1µM) = (Number of kinases with >90% inhibition at 1µM) / (Total kinases tested)

Hypothetical Data Summary: Kinome Profiling at 1 µM
CompoundTarget KinaseHits (>90% Inhibition)Total Kinases TestedSelectivity Score (S-score)
7-NIM p38α MAPK 4 468 0.0085
SB202190p38α MAPK24680.0043
Staurosporinep38α MAPK2424680.517

This hypothetical data reinforces the high selectivity of SB202190. 7-NIM shows excellent selectivity, with only a few off-targets, standing in stark contrast to the highly promiscuous profile of Staurosporine.

Part 3: Confirming Target Engagement in a Cellular Context

Biochemical assays are invaluable, but they do not fully recapitulate the complex environment inside a living cell. Factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity and specificity.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to and stabilizes its target protein within intact cells.[20][21][22] The principle is that ligand binding increases the thermal stability of the target protein, making it more resistant to heat-induced denaturation.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cetsa_workflow cluster_cell_treatment Cell Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_detection_analysis Detection & Analysis treat_cells Treat cells (e.g., HL-60) with 7-NIM, controls, or vehicle (DMSO) heat Heat cell aliquots across a temperature gradient treat_cells->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge Centrifuge to separate soluble proteins from precipitated aggregates lyse->centrifuge western_blot Analyze soluble fraction by Western Blot for p38α MAPK centrifuge->western_blot plot_curve Plot % soluble protein vs. temperature to generate a melting curve western_blot->plot_curve determine_shift Determine the thermal shift (ΔTm) plot_curve->determine_shift

Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for p38α MAPK
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., human monocytic HL-60 cells, which express p38α) to sufficient density.

    • Harvest and resuspend the cells in culture medium. Treat the cells with 7-NIM, SB202190, Staurosporine (at a fixed concentration, e.g., 10 µM), or vehicle (DMSO) for 1 hour at 37°C.[23][24]

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler. Include an unheated control.[19]

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[19]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[19]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Detection by Western Blot:

    • Determine the protein concentration of each supernatant sample.

    • Normalize the samples and prepare them for SDS-PAGE.

    • Perform Western blotting using a primary antibody specific for p38α MAPK. A loading control (e.g., GAPDH) should also be probed.

    • Detect the signal using an appropriate secondary antibody and chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for p38α MAPK at each temperature.

    • Normalize the data to the unheated (40°C) sample for each treatment condition.

    • Plot the percentage of soluble p38α MAPK versus temperature and fit the data to a sigmoidal curve to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.

    • The thermal shift (ΔTm) is the change in Tm in the presence of the compound compared to the vehicle control. A positive ΔTm indicates target engagement and stabilization.[24]

Hypothetical Data Summary: Cellular Thermal Shift Assay
Compound (10 µM)Target KinaseTm (Vehicle)Tm (Compound)Thermal Shift (ΔTm)
7-NIM p38α MAPK 46.5 °C 52.8 °C +6.3 °C
SB202190p38α MAPK46.5 °C53.8 °C+7.3 °C
Staurosporinep38α MAPK46.5 °C50.1 °C+3.6 °C

This hypothetical data demonstrates that 7-NIM effectively engages and stabilizes p38α MAPK in a cellular environment, inducing a significant thermal shift comparable to the selective inhibitor SB202190. The smaller shift observed with Staurosporine might reflect its broader engagement with numerous other cellular proteins, potentially altering the overall cellular response to heat shock.

Conclusion: Synthesizing the Evidence for Specificity

Assessing the specificity of a novel compound like (7-Nitro-1h-indol-3-yl)methanamine requires a multi-faceted, evidence-based approach. No single experiment can provide a complete picture. By integrating data from biochemical affinity assays, broad kinome profiling, and cellular target engagement studies, we can build a robust and compelling case for a compound's specificity profile.

Based on our hypothetical results:

  • 7-NIM demonstrates potent, high-affinity binding to our target, p38α MAPK, comparable to the known selective inhibitor SB202190 (Part 1).

  • 7-NIM exhibits a highly selective profile across the human kinome, with a very low S-score indicating minimal off-target interactions at a concentration of 1 µM (Part 2).

  • 7-NIM confirms its on-target activity in a physiologically relevant context, effectively entering cells and stabilizing p38α MAPK, as shown by a significant thermal shift in the CETSA experiment (Part 3).

References

  • Cellagen Technology. Staurosporine | pan-kinase inhibitor. [Link]

  • Nemoto, S., et al. (2000). A selective inhibitor of p38 MAP kinase, SB202190, induced apoptotic cell death of a lipopolysaccharide-treated macrophage-like cell line, J774.1. PubMed. [Link]

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Creative Diagnostics. P38 Signaling Pathway. [Link]

  • Davis, M. I., et al. (2011). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Howes, J. M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • QIAGEN. p38 MAPK Signaling | GeneGlobe. [Link]

  • Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Chiba University News. [Link]

  • Joisa, D., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]

  • Wikipedia. p38 mitogen-activated protein kinases. [Link]

  • Howes, J. M., et al. (2020). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • Assay Genie. p38 MAPK Signaling Review. [Link]

  • Wagner, E. F., & Nebreda, A. R. (2009). The Role of MAPK/p38 Signalling Pathway in Cancer. Maples Publications. [Link]

  • Cánovas, B., et al. (2023). P38 MAPK and Radiotherapy: Foes or Friends?. MDPI. [Link]

  • Lee, J. C., et al. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. PubMed. [Link]

  • Alzheimer's Drug Discovery Foundation. p38α MAPK inhibitors. [Link]

  • Uitdehaag, J. C. M., & Zaman, G. J. R. (2019). Kinome Profiling. Oncolines B.V.. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Berginski, M. E., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. bioRxiv. [Link]

  • Pelago Bioscience. CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • SGC-Toronto. (2019). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Berginski, M. E., et al. (2021). Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types. PMC. [Link]

  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. [Link]

  • Comess, K. M., et al. (2012). Fluorophore Labeled Kinase Detects Ligands That Bind within the MAPK Insert of p38α Kinase. PLOS One. [Link]

  • Ward, R. A., & Flocco, M. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Messner, C. B., et al. (2025). Comprehensive Data-Driven Assessment of Non-Kinase Targets of Inhibitors of the Human Kinome. ResearchGate. [Link]

  • Sbardella, G., et al. (2015). p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to Alternative Fluorinated Tryptamine Derivatives for Serotonin Receptor Studies

For researchers, scientists, and drug development professionals, the nuanced exploration of serotonin (5-HT) receptor pharmacology is paramount. Tryptamine derivatives have long served as essential tools in this endeavor...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the nuanced exploration of serotonin (5-HT) receptor pharmacology is paramount. Tryptamine derivatives have long served as essential tools in this endeavor. The strategic introduction of fluorine into the tryptamine scaffold has emerged as a powerful technique to modulate their pharmacological properties, offering a finer-tuned approach to studying 5-HT receptor function. This guide provides an in-depth comparison of fluorinated tryptamine derivatives, supported by experimental data, to illuminate their utility in serotonin receptor research.

The introduction of fluorine, a highly electronegative atom with a small van der Waals radius, can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with target receptors.[1] These modifications can lead to compounds with altered receptor affinity, selectivity, and functional activity, making them invaluable probes for dissecting the complex roles of 5-HT receptor subtypes.

Comparative Analysis of Receptor Binding Affinities and Functional Activity

The precise placement of a fluorine atom on the tryptamine indole ring can have profound and sometimes unexpected effects on receptor pharmacology. Generally, fluorination has been observed to have a modest impact on 5-HT2A/2C receptor affinity and intrinsic activity.[2][3] However, its effect on the 5-HT1A receptor can be more dramatic, often leading to a reduction in affinity, with some notable exceptions.[2][3]

Below is a comparative summary of binding affinities (Ki, nM) and functional potencies (EC50, nM) for a selection of fluorinated tryptamines and their parent compounds at key human serotonin receptor subtypes.

Table 1: Receptor Binding Affinities (K_i, nM) of Fluorinated Tryptamines at Human Serotonin Receptors

CompoundSubstitution5-HT1A5-HT2A5-HT2C
DMTN,N-dimethyl13010376
4-F-DMT4-fluoro-N,N-dimethyl25012098
5-MeO-DMT5-methoxy-N,N-dimethyl1649115
4-F-5-MeO-DMT4-fluoro-5-methoxy-N,N-dimethyl0.2368120
Psilocin4-hydroxy-N,N-dimethyl1204130
6-F-DET6-fluoro-N,N-diethyl>10,000110190
5-F-AMT5-fluoro-α-methyl-8.47 (EC50)-

Data compiled from multiple sources.[2][3][4]

Table 2: Functional Activity (EC_50, nM) of Fluorinated Tryptamines

CompoundAssay5-HT1A5-HT2A
5-MeO-DMTPI Hydrolysis-13.1
4-F-5-MeO-DMTPI Hydrolysis-19.3
4-F-5-MeO-DMTcAMP Inhibition0.33-
5-F-AMTMonoamine Release14-19 (DA)8.47 (Agonist)
5-F-AMTMonoamine Release78-126 (NE)-
5-F-AMTMonoamine Release32-37 (5-HT)-

Data compiled from multiple sources.[2][3][4]

From this data, several key insights emerge:

  • 4-Fluoro-5-methoxy-DMT stands out as a remarkable exception to the general trend of reduced 5-HT1A affinity upon fluorination. It exhibits a markedly enhanced affinity and functional potency at the 5-HT1A receptor, even greater than the well-known agonist 8-OH-DPAT.[2][3] This suggests a potential for novel interactions within the 5-HT1A receptor binding pocket.[5]

  • 5-Fluoro-α-methyltryptamine (5-F-AMT) is a potent serotonin 5-HT2A receptor agonist and also acts as a balanced serotonin-norepinephrine-dopamine releasing agent.[4][6][7] This dual mechanism of action makes it a complex pharmacological tool.

  • 6-Fluoro-DET demonstrates a significant loss of hallucinogen-like activity compared to its parent compound, DET.[2][8][9] This is attributed to its action as a partial agonist at the 5-HT2A receptor, with insufficient efficacy to elicit a full psychedelic response.[9]

Visualizing the Impact and Workflow

To better understand the context of these findings, the following diagrams illustrate a key signaling pathway, a standard experimental workflow, and the conceptual impact of fluorination.

G cluster_membrane Cell Membrane 5HT2A_R 5-HT2A Receptor Gq Gαq 5HT2A_R->Gq Activates Ligand Fluorinated Tryptamine Ligand->5HT2A_R Binds PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces Cellular_Response Cellular Response (e.g., neuronal excitation) PKC->Cellular_Response Ca_release->Cellular_Response

Caption: 5-HT2A Receptor Gq Signaling Pathway.

G cluster_synthesis Compound Preparation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Synthesis of Fluorinated Tryptamine Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay Functional Assay (e.g., PI Hydrolysis) (Determine EC50, Emax) Purification->Functional_Assay Data_Analysis Data Analysis & SAR Studies Binding_Assay->Data_Analysis Behavioral_Assay Behavioral Assays (e.g., Head-Twitch Response) Functional_Assay->Behavioral_Assay Functional_Assay->Data_Analysis PK_PD Pharmacokinetic/ Pharmacodynamic Studies Behavioral_Assay->PK_PD PK_PD->Data_Analysis

Caption: Experimental Workflow for Tryptamine Characterization.

G cluster_properties Altered Physicochemical Properties cluster_outcomes Modified Pharmacological Outcomes Tryptamine_Scaffold Tryptamine Scaffold Fluorination Fluorine Substitution Tryptamine_Scaffold->Fluorination Lipophilicity Lipophilicity Fluorination->Lipophilicity Metabolic_Stability Metabolic Stability Fluorination->Metabolic_Stability Electronic_Profile Electronic Profile Fluorination->Electronic_Profile Receptor_Pocket Serotonin Receptor Binding Pocket Affinity Receptor Affinity (Ki) Receptor_Pocket->Affinity Selectivity Receptor Selectivity Receptor_Pocket->Selectivity Efficacy Functional Efficacy (Emax) Receptor_Pocket->Efficacy Lipophilicity->Receptor_Pocket Influences Interaction Metabolic_Stability->Receptor_Pocket Influences Interaction Electronic_Profile->Receptor_Pocket Influences Interaction

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling (7-Nitro-1h-indol-3-yl)methanamine

Guiding Principle: Proactive Safety by Chemical Analogy Aromatic nitro compounds are recognized as a class of concern by environmental and health agencies due to their potential for toxicity and mutagenicity.[1][2] The p...

Author: BenchChem Technical Support Team. Date: February 2026

Guiding Principle: Proactive Safety by Chemical Analogy

Aromatic nitro compounds are recognized as a class of concern by environmental and health agencies due to their potential for toxicity and mutagenicity.[1][2] The presence of both a nitro group and an amine on an aromatic system necessitates a high degree of caution, as these functionalities are associated with significant health risks, including methemoglobinemia, organ damage, and skin sensitization.[3][4][5]

Hazard Assessment & Risk Mitigation

Based on its constituent functional groups, (7-Nitro-1h-indol-3-yl)methanamine is presumed to be a toxic, irritant, and potentially mutagenic solid. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Anticipated Hazards
  • Systemic Toxicity: Aromatic nitro compounds can be absorbed through the skin and are known to cause cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood) and anemia.[3] They can also lead to liver and kidney damage with prolonged exposure.[4][5]

  • Skin and Eye Irritation: Primary amines and nitroanilines are known skin and eye irritants.[5][6][7] Prolonged contact may lead to dermatitis or allergic skin reactions.[3]

  • Inhalation Hazard: As a solid, the compound can form dust, which, if inhaled, may cause respiratory irritation and systemic toxicity.[8][9]

  • Reactivity: While the single nitro group does not automatically classify it as explosive, aromatic nitro compounds can be reactive and may form explosive mixtures under specific conditions, such as intense heating.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is mandatory. The minimum requirements are outlined below. Always inspect PPE for integrity before each use.[9]

Protection Type Specification Rationale & Causality
Hand Protection Double-gloving: Inner pair of nitrile gloves, outer pair of thicker, chemical-resistant gloves (e.g., butyl rubber or Viton™).Aromatic nitro compounds and amines can readily penetrate standard nitrile gloves.[3] Double-gloving provides an extra barrier and allows for safe removal of the contaminated outer glove without exposing the skin.
Eye & Face Protection Chemical safety goggles and a full-face shield.[10]Provides protection against both splashes of solvents during dissolution and airborne dust particles during weighing. A face shield protects the entire face from unexpected splashes.
Body Protection A flame-resistant laboratory coat, fully fastened.Protects against incidental skin contact and provides a removable barrier in case of a spill.
Respiratory Protection A NIOSH-approved respirator with a P100 (particulate) filter, used within a certified chemical fume hood.This is crucial when handling the solid compound to prevent inhalation of fine dust particles.[6]

Operational Handling: A Step-by-Step Protocol

All manipulations involving (7-Nitro-1h-indol-3-yl)methanamine must be performed within a certified chemical fume hood to minimize inhalation exposure.

Workflow for Safe Handling

The following diagram outlines the critical decision points and workflow for safely handling the compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Cleanup A Verify Fume Hood Certification B Don Full PPE (See Table 1) A->B C Prepare Spill Kit & Waste Containers B->C D Weigh Solid Compound (Use Anti-Static Weighing Dish) C->D Proceed to Handling E Carefully Add to Solvent (Slow, Controlled Addition) D->E F Cap & Mix Solution E->F G Decontaminate Surfaces (e.g., 70% Ethanol) F->G Experiment Complete H Segregate Waste (Solid vs. Liquid) G->H I Doff PPE Correctly (Outer Gloves First) H->I J Wash Hands Thoroughly I->J

Caption: Safe Handling Workflow for (7-Nitro-1h-indol-3-yl)methanamine.

Detailed Experimental Protocols

Weighing the Solid Compound:

  • Ensure the analytical balance is inside the chemical fume hood or in a ventilated balance enclosure.

  • Don all required PPE as specified in the table above.

  • Use an anti-static weighing dish to prevent dispersal of the fine powder.

  • Carefully transfer the desired amount of the compound using a clean spatula.

  • Close the primary container immediately after weighing.

  • Record the weight and proceed directly to the dissolution step within the fume hood.

Dissolving the Compound:

  • Place a stir plate and a flask containing the chosen solvent inside the fume hood.

  • Gently tap the weighing dish to transfer the solid into the solvent.

  • Use a small amount of the solvent to rinse any remaining solid from the dish into the flask.

  • Cap the flask and begin stirring to facilitate dissolution.

Emergency & Disposal Plans

Spill Response

In the event of a spill, immediate and correct action is critical to prevent exposure.

  • Alert Personnel: Immediately notify others in the laboratory.

  • Evacuate (If Necessary): For large spills outside of a fume hood, evacuate the area.

  • Containment (Small Spills in Hood):

    • Ensure your PPE is intact.

    • Cover the spill with an absorbent material (e.g., vermiculite or a chemical absorbent pad).

    • Gently sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 20 minutes and remove contaminated clothing.[8] Seek medical attention.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 20 minutes, holding the eyelids open.[9] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air.[7] If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal Protocol

Chemical waste must be segregated and disposed of according to institutional and local regulations.[11] Aromatic nitro compounds are considered priority pollutants, and their release into the environment must be avoided.[1]

G cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection cluster_disposal Final Disposal SolidWaste Contaminated Solids (Gloves, Weigh Paper, PPE) SolidContainer Designated, Labeled Solid Hazardous Waste Bin SolidWaste->SolidContainer LiquidWaste Unused/Waste Solutions of (7-Nitro-1h-indol-3-yl)methanamine LiquidContainer Designated, Labeled Liquid Hazardous Waste Carboy (Halogenated or Non-Halogenated as appropriate) LiquidWaste->LiquidContainer DisposalVendor Licensed Hazardous Waste Disposal Vendor SolidContainer->DisposalVendor Scheduled Pickup LiquidContainer->DisposalVendor Scheduled Pickup

Caption: Waste Segregation and Disposal Flowchart.

  • Solid Waste: All contaminated disposables (e.g., gloves, weighing paper, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container for solids.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Empty Containers: The original container, even if "empty," must be disposed of as hazardous waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on waste container labeling and pickup schedules.[12]

References

  • Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. Journal of Applied Toxicology. Available at: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Industry Safety and Hygiene News. Available at: [Link]

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Semantic Scholar. Available at: [Link]

  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

  • Analysis of the literature on acute aromatic amino or nitro-compounds poisoning. PubMed. Available at: [Link]

  • Structure-Toxicity Relationships of Nitroaromatic Compounds. ResearchGate. Available at: [Link]

  • What are the Health and Safety Guidelines for Using Amines? Industry Safety and Hygiene News. Available at: [Link]

  • 7-Nitroindole | C8H6N2O2. PubChem. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC262084 nitroaromatic-compounds-from-synthesis-to-biodegradation/]([Link] nitroaromatic-compounds-from-synthesis-to-biodegradation/)

  • Safety Data Sheet. Angene Chemical. Available at: [Link]

  • Nitro Chemical Waste Disposal. Environmental Logistics, Inc.. Available at: [Link]

  • Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Available at: [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. Available at: [Link]

  • 7-Nitroindole, 98%. J&K Scientific. Available at: [Link]

  • 7-Nitroindazole. Wikipedia. Available at: [Link]

  • Nitro Compounds, Aromatic. ResearchGate. Available at: [Link]

  • Protective Equipment. American Chemistry Council. Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available at: [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline. ResearchGate. Available at: [Link]

  • In-Laboratory Treatment of Chemical Waste. University of British Columbia. Available at: [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.